2,6-Di(1-pyrazolyl)pyridine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
2,6-di(pyrazol-1-yl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N5/c1-4-10(15-8-2-6-12-15)14-11(5-1)16-9-3-7-13-16/h1-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMNFEFLKDQUMRN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)N2C=CC=N2)N3C=CC=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
123640-38-0 | |
| Record name | 2,6-Di(1-pyrazolyl)pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
An In-depth Technical Guide to the Characterization of 2,6-bis(pyrazolyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the characterization of 2,6-bis(pyrazolyl)pyridine (bpp), a versatile tridentate N-donor ligand. Its unique structural and electronic properties have made it a subject of significant interest in coordination chemistry, materials science, and catalysis. This document details the synthesis, spectroscopic analysis, and structural characterization of bpp, presenting data in a clear and accessible format for researchers and professionals in related fields.
Synthesis of 2,6-bis(pyrazolyl)pyridine
The synthesis of 2,6-bis(pyrazolyl)pyridine can be achieved through several methods. A common and effective approach involves the reaction of 2,6-dihalopyridine with pyrazole in the presence of a base. Another established method is the reaction of an excess of potassium pyrazolate with 2,6-dihalopyridines.[1][2] A simplified method that does not require inert conditions involves the use of a phase transfer catalyst.[3]
Experimental Protocol: Synthesis via Phase Transfer Catalysis[3]
-
Reactant Preparation : A mixture of pyrazole (6 molar equivalents), 2,6-dichloropyridine (1 molar equivalent), potassium carbonate, and potassium hydroxide is prepared.
-
Catalyst Addition : Benzyltriethylammonium chloride is added as a phase transfer catalyst.
-
Reaction : The reaction mixture is stirred, typically without the need for an inert atmosphere, for a specified period.
-
Purification : The product is purified by acid precipitation and filtration to yield 2,6-bis(pyrazolyl)pyridine.
Synthesis Workflow
Caption: Synthesis Workflow for 2,6-bis(pyrazolyl)pyridine.
Spectroscopic Characterization
Spectroscopic techniques are essential for elucidating the structure and electronic properties of 2,6-bis(pyrazolyl)pyridine.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule.
Table 1: ¹H and ¹³C NMR Spectroscopic Data for 2,6-bis(pyrazolyl)pyridine
| Assignment | ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | ¹³C NMR (CDCl₃, 101 MHz) δ (ppm) |
| Pyridine-H3,5 | 7.31-7.38 (m) | 120.8 |
| Pyridine-H4 | 7.74-7.85 (m) | 137.0 |
| Pyridine-C2,6 | - | 150.0 |
| Pyrazole-H3' | 8.67-8.79 (m) | 150.3 |
| Pyrazole-H4' | - | 123.7 |
| Pyrazole-H5' | 7.90 (dd) | 146.3 |
Note: The provided NMR data is for a related bipyridine structure and serves as an illustrative example of the expected shifts.[4] Actual shifts for 2,6-bis(pyrazolyl)pyridine may vary.
Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy techniques like IR and Raman are used to identify the functional groups present in the molecule. Theoretical calculations, such as Time-Dependent Density Functional Theory (TDDFT), have shown a strong correlation with experimental vibrational frequencies.[3]
UV-Visible Spectroscopy
UV-Visible spectroscopy reveals the electronic transitions within the molecule. For instance, the UV-visible spectrum of a Co(II) complex with bpp, [Co(bpp)Cl₂], shows a broad absorption at 677 nm, which is characteristic of a five-coordinate geometry.[5]
Experimental Workflow for Spectroscopic Characterization
Caption: General Workflow for Spectroscopic Characterization.
Structural Characterization
X-ray crystallography provides precise information about the three-dimensional arrangement of atoms in the solid state.
Crystal Structure of 2,6-bis[(1H-pyrazol-1-yl)methyl]pyridine
The crystal structure of a derivative, 2,6-bis[(1H-pyrazol-1-yl)methyl]pyridine, has been determined.[6][7][8][9] In this structure, the planes of the pyrazolyl groups are nearly perpendicular to the central pyridine ring.[6][7][8]
Table 2: Crystal Data and Structure Refinement for 2,6-bis[(1H-pyrazol-1-yl)methyl]pyridine [6][8][9]
| Parameter | Value |
| Chemical Formula | C₁₃H₁₃N₅ |
| Formula Weight | 239.28 |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 7.481 (3) |
| b (Å) | 9.076 (4) |
| c (Å) | 19.021 (8) |
| β (°) | 95.471 (5) |
| Volume (ų) | 1285.7 (9) |
| Z | 4 |
| Temperature (K) | 296 |
| Radiation | Mo Kα |
| R-factor | 0.060 |
Applications
The versatile coordination ability and potential for functionalization make 2,6-bis(pyrazolyl)pyridine a valuable ligand in various fields.
-
Coordination Chemistry : It is widely used to synthesize metal complexes, particularly with transition metals like iron(II) and ruthenium(II), to study phenomena such as spin crossover (SCO).[3][5]
-
Catalysis : Bpp-based complexes have shown potential as catalysts in various chemical transformations.[6]
-
Materials Science : These compounds are being explored for applications in luminescent materials, photovoltaic devices, and stimuli-responsive materials.[3][5] The ability to form coordination polymers and metal-organic frameworks (MOFs) opens up possibilities for creating functional materials with tunable properties.[10]
-
Biomedical Sensing : The incorporation of emissive f-element podand centers into bpp derivatives is being investigated for biomedical sensor applications.[11]
Conclusion
2,6-bis(pyrazolyl)pyridine is a fundamentally important ligand with well-established synthetic routes and a rich body of characterization data. Its spectroscopic and structural features have been thoroughly investigated, providing a solid foundation for its application in diverse areas of chemical research. This guide provides key data and protocols to aid researchers in the synthesis and characterization of this versatile compound and its derivatives for the development of new materials and technologies.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Beyond Spin Crossover: Optical and Electronic Horizons of 2,6-Bis(pyrazol-1-yl)pyridine Ligands and Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. files01.core.ac.uk [files01.core.ac.uk]
- 7. Crystal structure of 2,6-bis-[(1H-pyrazol-1-yl)meth-yl]pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Crystal structure of 2,6-bis[(1H-pyrazol-1-yl)methyl]pyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Bis(2,6-pyrazolyl)pyridines as a New Scaffold for Coordination Polymers [mdpi.com]
- 11. Recent advances in the synthesis and applications of 2,6- dipyrazolylpyridine derivatives and their complexes - White Rose Research Online [eprints.whiterose.ac.uk]
An In-depth Technical Guide to 2,6-bis(pyrazolyl)pyridine Ligands
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of 2,6-bis(pyrazolyl)pyridine (bpp) ligands, a class of versatile tridentate N-donor ligands that have garnered significant attention in coordination chemistry. Their robust coordination to a wide array of metal ions has led to applications in catalysis, materials science, and biomedicine. This document details their synthesis, coordination chemistry, and key applications, with a focus on quantitative data and experimental methodologies.
Introduction to 2,6-bis(pyrazolyl)pyridine Ligands
2,6-bis(pyrazolyl)pyridine (bpp) ligands are a family of organic compounds characterized by a central pyridine ring substituted at the 2 and 6 positions with pyrazolyl groups. These ligands are analogous to 2,2':6',2''-terpyridine but offer a different steric and electronic environment at the metal center. The nitrogen atoms of the pyridine and two pyrazole rings form a planar tridentate coordination site, which strongly chelates to metal ions.
The versatility of bpp ligands stems from the ability to readily modify the pyrazole and pyridine rings with various functional groups. This allows for the fine-tuning of the steric and electronic properties of the resulting metal complexes, influencing their reactivity, stability, and photophysical characteristics. This has led to their use in a diverse range of applications, from catalysts for polymerization and organic transformations to the development of spin-crossover materials and luminescent probes.
Synthesis of 2,6-bis(pyrazolyl)pyridine Ligands and their Metal Complexes
The synthesis of 2,6-bis(pyrazolyl)pyridine ligands is generally straightforward, with several established routes. The most common approach involves the nucleophilic substitution of a leaving group at the 2 and 6 positions of a pyridine ring with a pyrazolate salt.
General Synthesis of 2,6-bis(pyrazol-1-yl)pyridine (bpp)
A prevalent method for the synthesis of the parent bpp ligand involves the reaction of 2,6-dihalopyridine with an excess of potassium pyrazolate in a high-boiling solvent like diglyme.[1] The monosubstituted 2-halo-6-(N-pyrazolyl)pyridine can often be isolated as an intermediate, which can then be reacted with a different pyrazole to create unsymmetrical bpp ligands.[1]
Alternatively, functionalized bpp ligands can be synthesized from appropriately substituted starting materials. For instance, 2,6-bis(pyrazol-1-yl)pyridine-4-carboxamide can be prepared from 2,6-dichloropyridine-4-carboxylic acid.[2]
References
An In-Depth Technical Guide to the Synthesis of 2,6-Di(1-pyrazolyl)pyridine Derivatives: Protocols, Data, and Biological Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 2,6-di(1-pyrazolyl)pyridine (bpp) derivatives, a class of compounds of significant interest in medicinal chemistry and materials science. This document details synthetic methodologies, presents key quantitative data in a structured format, and explores the biological applications of these derivatives, with a focus on their potential as kinase inhibitors in cancer therapy.
Core Synthesis Strategies
The synthesis of the this compound scaffold and its derivatives can be achieved through several reliable methods. The most common approach involves the nucleophilic substitution of a pyridine ring bearing leaving groups at the 2 and 6 positions with a pyrazole or its substituted analogue. Variations of this method, including the use of different starting materials and reaction conditions, allow for the synthesis of a diverse library of bpp derivatives.
A prevalent and effective method for synthesizing the parent this compound involves the reaction of 2,6-dichloropyridine with pyrazole in the presence of a base and a phase transfer catalyst.[1] This method offers good yields and can be performed without the need for strictly inert conditions.[1]
Figure 1: General reaction scheme for the synthesis of this compound.
Functionalization of the bpp core can be achieved by either utilizing substituted starting materials or by post-synthesis modification of the parent bpp scaffold. For instance, derivatives with substituents at the 4-position of the pyridine ring are valuable for creating multifunctional molecules.[1]
Experimental Protocols
This section provides detailed experimental procedures for the synthesis of key this compound derivatives.
Synthesis of 2,6-bis(pyrazol-1-yl)pyridine
A straightforward method for the synthesis of 2,6-bis(pyrazol-1-yl)pyridine (bpp) involves the reaction of 2,6-dichloropyridine with pyrazole.[1] The reaction is carried out using a 6:1 molar ratio of pyrazole to dichloropyridine with potassium carbonate, potassium hydroxide, and benzyltriethylammonium chloride as a phase transfer catalyst.[1] The product can be purified by acid precipitation and filtration.[1]
Synthesis of 2,6-bis(3,5-dimethyl-1-pyrazolyl)pyridine
This derivative is synthesized by the condensation of 2,6-bis-hydrazinopyridine with acetylacetone. This method is particularly efficient for producing sterically crowded bpp derivatives.
Synthesis of 2,6-di(pyrazol-1-yl)-4-bromomethylpyridine
This important intermediate allows for further functionalization at the 4-position of the pyridine ring. It can be synthesized from 2,6-dihydroxy-isonicotinic acid in a multi-step process, culminating in the reaction of 2,6-di(pyrazol-1-yl)-4-hydroxymethylpyridine with 48% hydrobromic acid.[2]
Quantitative Data Summary
The following tables summarize key quantitative data for the synthesis of selected this compound derivatives.
| Derivative | Starting Materials | Reaction Conditions | Yield (%) | Reference |
| This compound | 2,6-Dichloropyridine, Pyrazole | K₂CO₃, KOH, Phase Transfer Catalyst | Good | [1] |
| 2,6-bis(3,5-dimethyl-1-pyrazolyl)pyridine | 2,6-bis-hydrazinopyridine, Acetylacetone | - | High | [3] |
| 2,6-di(pyrazol-1-yl)-4-bromomethylpyridine | 2,6-di(pyrazol-1-yl)-4-hydroxymethylpyridine | 48% HBr | - | [2] |
| Derivative | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Mass Spec (m/z) | Reference |
| This compound | - | - | - | [4] |
| 2,6-bis(3,5-dimethyl-1-pyrazolyl)pyridine | - | - | - | [5] |
Biological Applications: PIM-1 Kinase Inhibition in Cancer
Recent studies have highlighted the potential of pyrazolyl pyridine derivatives as potent inhibitors of PIM-1 kinase, a serine/threonine kinase overexpressed in various cancers that plays a crucial role in cell survival and proliferation.[6][7]
The PIM-1 Kinase Signaling Pathway
PIM-1 is a downstream effector of the JAK/STAT signaling pathway.[8] Upon activation by cytokines, the JAK/STAT pathway leads to the transcription of the PIM1 gene. PIM-1 kinase then phosphorylates a variety of downstream targets, including the pro-apoptotic protein Bad. Phosphorylation of Bad by PIM-1 inhibits its apoptotic function, thereby promoting cell survival.[8]
Figure 2: The PIM-1 kinase signaling pathway and the inhibitory action of a bpp derivative.
Inhibition of PIM-1 kinase by bpp derivatives can restore the pro-apoptotic function of Bad, leading to programmed cell death in cancer cells.
Experimental Workflow for Assessing Anticancer Activity
The evaluation of the anticancer potential of this compound derivatives typically involves a series of in vitro assays to determine their cytotoxicity and mechanism of action.
Figure 3: A typical experimental workflow for evaluating the anticancer activity of bpp derivatives.
A specific pyrazolyl pyridine conjugate, referred to as compound 9, has demonstrated potent cytotoxicity against HepG2 liver cancer cells with an IC₅₀ value of 0.18 µM.[6][7] This compound was found to be a strong inhibitor of PIM-1 kinase and an activator of caspases, indicating that it induces apoptosis.[6][7]
Detailed Biological Experimental Protocols
MTT Cytotoxicity Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
-
Cell Seeding: Plate cancer cells (e.g., HepG2) in a 96-well plate at a suitable density and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the bpp derivative and a vehicle control for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC₅₀ value.
Annexin V-FITC/PI Apoptosis Assay
This flow cytometry-based assay is used to detect and quantify apoptosis.
-
Cell Treatment: Treat cells with the bpp derivative at its IC₅₀ concentration for a defined period.
-
Cell Harvesting and Washing: Harvest the cells and wash them with cold PBS.
-
Staining: Resuspend the cells in binding buffer and add Annexin V-FITC and Propidium Iodide (PI).
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Western Blot Analysis
Western blotting is used to detect specific proteins and assess their expression levels and phosphorylation status.
-
Protein Extraction: Lyse the treated and control cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for PIM-1, phospho-Bad (Ser112), and cleaved caspases.
-
Secondary Antibody Incubation: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
This guide provides a foundational understanding of the synthesis and biological evaluation of this compound derivatives. The detailed protocols and data presented herein are intended to facilitate further research and development in this promising area of medicinal chemistry.
References
- 1. interchim.fr [interchim.fr]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Beyond Spin Crossover: Optical and Electronic Horizons of 2,6-Bis(pyrazol-1-yl)pyridine Ligands and Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tsijournals.com [tsijournals.com]
- 6. Synthesis of novel pyridine and pyrazolyl pyridine conjugates with potent cytotoxicity against HepG2 cancer cells as PIM-1 kinase inhibitors and caspase activators - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Synthesis of novel pyridine and pyrazolyl pyridine conjugates with potent cytotoxicity against HepG2 cancer cells as PIM-1 kinase inhibitors and caspase activators - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
A Technical Guide to the Formation and Properties of Metal Complexes with 2,6-bis(pyrazolyl)pyridine Ligands
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the coordination chemistry of 2,6-bis(pyrazolyl)pyridine (bpp) ligands, a versatile class of tridentate N-donors. This document details the synthesis of bpp ligands and their metal complexes, their structural and electronic properties, and their applications in diverse fields such as spin-crossover materials, catalysis, and luminescent devices. The potential for these compounds in medicinal chemistry is also explored.
Introduction to 2,6-bis(pyrazolyl)pyridine Ligands
2,6-bis(pyrazolyl)pyridine (bpp) and its derivatives are a significant class of planar, tridentate N3-ligands that serve as analogues to the well-known 2,2':6',2''-terpyridine.[1] Their robust coordination framework, coupled with the synthetic accessibility for functionalization, particularly at the 4-position of the pyridine ring and on the pyrazole rings, makes them highly versatile in coordination chemistry.[1][2] This versatility allows for the fine-tuning of the electronic and steric properties of the resulting metal complexes, influencing their magnetic, optical, and reactive behaviors.[2]
The bpp ligand family is noted for its ability to form stable complexes with a wide range of d- and f-block metals. These complexes have found applications in various domains, including:
-
Spin-Crossover (SCO) Materials: Iron(II) complexes of bpp derivatives are particularly known for exhibiting spin-crossover behavior, a phenomenon with potential applications in molecular switches and data storage.[2][3]
-
Catalysis: Bpp-metal complexes have been employed as catalysts in various organic transformations, such as olefin and butadiene polymerization, alkene oxidation, and cross-coupling reactions.[2][4]
-
Luminescent Materials: Ruthenium(II) and Platinum(II) complexes of bpp ligands can exhibit interesting photophysical properties, making them candidates for use in photonic devices and as photosensitizers.[2][5]
-
Coordination Polymers and MOFs: The ability to introduce functional groups on the bpp scaffold allows for their use as building blocks in the construction of coordination polymers and metal-organic frameworks (MOFs).[6][7]
-
Medicinal Chemistry: While less explored for bpp complexes specifically, pyrazole-containing compounds and their metal complexes have shown promise as anticancer, antibacterial, and antiviral agents.[8]
Synthesis of 2,6-bis(pyrazolyl)pyridine Ligands and their Metal Complexes
General Ligand Synthesis
A common and convenient method for the synthesis of symmetric 2,6-bis(N-pyrazolyl)pyridines involves the reaction of an excess of potassium pyrazolate with a 2,6-dihalopyridine (e.g., 2,6-dibromopyridine or 2,6-dichloropyridine) in a high-boiling solvent like diglyme.[9] For pyrazoles with bulky substituents, the reaction often proceeds with high regioselectivity, with the pyridine unit attaching to the less sterically hindered nitrogen of the pyrazole ring.[9] It is also possible to isolate the monosubstituted 2-bromo-6-(N-pyrazolyl)pyridine intermediate, which can then be reacted with a different pyrazole salt to create unsymmetrically substituted bpp ligands.[9]
Another synthetic route involves the reaction of pyrazole with dichloropyridine using potassium carbonate, potassium hydroxide, and a phase transfer catalyst such as benzyltriethylammonium chloride.[2]
General Metal Complex Formation
The formation of metal complexes with bpp ligands is typically achieved by reacting the ligand with a suitable metal salt in an appropriate solvent. The stoichiometry of the reaction (metal-to-ligand ratio) can be controlled to yield complexes with different coordination numbers and geometries. For example, 1:1 and 2:1 ligand-to-metal complexes are commonly synthesized.
The following dot script visualizes a generalized workflow for the synthesis of a 2:1 metal complex with a bpp ligand.
Caption: Generalized workflow for the synthesis and characterization of bpp metal complexes.
Structural and Spectroscopic Properties
The coordination of bpp ligands to metal centers results in complexes with distinct structural and spectroscopic features. X-ray crystallography is a powerful tool for elucidating the solid-state structures of these complexes, providing precise information on bond lengths, bond angles, and overall coordination geometry.
Quantitative Structural Data
The following tables summarize key structural parameters for a selection of metal complexes with bpp and its derivatives, extracted from crystallographic studies.
| Metal | Ligand | Complex | Fe-N(pyridine) (Å) | Fe-N(pyrazole) (Å) | Coordination Geometry | Reference | |---|---|---|---|---|---| | Fe(II) | L¹ | [Fe(L¹)₂][BF₄]₂ | 1.968(5) - 2.061(5) (300K) | 1.896(3) - 1.998(3) (120K) | Distorted Octahedral |[10] | | Fe(II) | L | [FeL₂][BF₄]₂ | - | - | Highly Distorted Six-coordinate |[11] |
L¹ = 2,6-Di[4-(ethylcarboxy)pyrazol-1-yl]pyridine L = 4-(3,4-dimethoxyphenylsulfanyl)-2,6-di(pyrazol-1-yl)pyridine
| Metal | Ligand | Complex | Pt-Pt distance (Å) | Coordination Geometry | Reference | |---|---|---|---|---| | Pt(II) | bpp | [Pt(bpp)Cl]Cl·2H₂O | 3.39 and 3.41 | Square Planar |[5] | | Pt(II) | bpp | --INVALID-LINK-- | - | Square Planar |[5] |
Spectroscopic and Electrochemical Properties
The electronic properties of bpp metal complexes are readily investigated using techniques such as UV-visible spectroscopy and cyclic voltammetry. UV-visible absorption data reveal that bpp is generally a weaker sigma-donor and pi-acceptor compared to terpyridine.[5] Cyclic voltammetry studies on ruthenium(II) complexes of bpp show quasi-reversible redox processes attributed to the metal center (e.g., Ru³⁺/Ru²⁺ and Ru⁴⁺/Ru³⁺ couples).[2]
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature, offering a practical guide for the synthesis of bpp ligands and their metal complexes.
Synthesis of 2,6-bis[(1H-pyrazol-1-yl)methyl]pyridine
This protocol is adapted from the synthesis of a bpp derivative with a methylene linker.[12]
-
Preparation of Sodium Pyrazolate (NaPz): Under a nitrogen atmosphere, a solution of pyrazole (0.22 g, 3.2 mmol) in dry tetrahydrofuran (THF, 5 ml) is added dropwise to a suspension of sodium hydride (NaH, 0.08 g, 3.2 mmol) in dry THF (5 ml) at 0 °C. The mixture is stirred for 15 minutes to obtain a clear solution of NaPz.
-
Preparation of 2,6-pyridinedimethylene-ditosylate: To a stirred solution of 2,6-pyridinedimethanol (0.28 g, 2 mmol) and sodium hydroxide (NaOH, 0.8 g, 20 mmol) in a THF/water mixture (7.5/7.5 ml), a solution of p-toluenesulfonyl chloride (0.761 g, 4 mmol) in THF (7.5 ml) is added at 0 °C. After 4 hours of stirring, the mixture is poured into water and extracted with methylene chloride. The organic phase is washed, dried, and the solvent removed to afford the ditosylate intermediate.[12]
-
Final Ligand Synthesis: A solution of 2,6-pyridinedimethylene-ditosylate (0.73 g, 1.6 mmol) in dry THF (7.5 ml) is added to the previously prepared NaPz solution. The mixture is stirred overnight, filtered, and the solvent is removed. The crude product is purified by column chromatography on silica gel using ethyl acetate as the eluent.[12]
Synthesis of an Iron(II) Coordination Polymer: [Fe(LOBF₃)(CH₃COO)(CH₃CN)₂]n·nCH₃CN
This protocol describes the solvothermal synthesis of an iron(II) coordination polymer.[6]
-
A mixture of --INVALID-LINK--₂ (20 mg, 0.015 mmol) and Co(OAc)₂·4H₂O (6 mg, 0.1 mmol) is dissolved in 1 mL of a 1:1 mixture of acetonitrile and N,N'-dimethylformamide.
-
The solution is stirred at room temperature for 15 minutes.
-
The reaction mixture is transferred to a 1 mL ampule, which is then sealed.
-
The ampule is heated at 140 °C for 24 hours.
-
The mixture is then cooled to room temperature at a rate of 5 °C/min to yield yellow crystals of the product.[6]
Key Mechanisms and Applications
Proton-Coupled Electron Transfer (PCET) in Coordination Polymer Formation
In some instances, the formation of coordination polymers involving bpp ligands can be driven by a proton-coupled electron transfer (PCET) process. This is particularly relevant for bpp ligands bearing hydroxyl groups on the pyrazolyl rings. In such systems, the hydroxy-pyrazolyl moiety can act as a source of both a proton and an electron, leading to a change in the oxidation state of the metal center and the formation of extended polymeric structures.[6][7]
The following diagram illustrates the concept of PCET in the context of bpp-metal complex chemistry.
Caption: Conceptual diagram of the PCET process in bpp-metal complex chemistry.
Applications in Spin-Crossover (SCO) Materials
Iron(II) complexes of the type [Fe(bpp)₂]²⁺ are well-known for their spin-crossover properties. The spin state of the iron(II) center (high-spin or low-spin) can be switched by external stimuli such as temperature, pressure, or light. The nature of the substituents on the bpp ligand plays a crucial role in tuning the SCO behavior. For instance, electron-donating substituents on the pyridyl ring can favor cooperative spin transitions in the solid state.[11] The SCO properties of these materials are often sensitive to the presence of solvent molecules in the crystal lattice, with desolvation sometimes leading to more abrupt and hysteretic spin transitions.[3]
Conclusion
The 2,6-bis(pyrazolyl)pyridine ligand family offers a rich and versatile platform for the development of novel coordination compounds with a wide array of functional properties. The synthetic accessibility and tunability of the bpp scaffold allow for the rational design of metal complexes with tailored magnetic, optical, and catalytic activities. The detailed structural and mechanistic insights presented in this guide, along with the provided experimental protocols, serve as a valuable resource for researchers in inorganic chemistry, materials science, and drug development, paving the way for the creation of advanced materials and potential therapeutic agents based on these fascinating ligands.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Beyond Spin Crossover: Optical and Electronic Horizons of 2,6-Bis(pyrazol-1-yl)pyridine Ligands and Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A luminescent platinum(II) 2,6-bis(N-pyrazolyl)pyridine complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Bis(2,6-pyrazolyl)pyridines as a New Scaffold for Coordination Polymers [ouci.dntb.gov.ua]
- 8. Perspective: the potential of pyrazole-based compounds in medicine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Crystal structure of 2,6-bis[(1H-pyrazol-1-yl)methyl]pyridine - PMC [pmc.ncbi.nlm.nih.gov]
Unlocking the Potential of 2,6-bis(pyrazolyl)pyridine Complexes: An In-depth Guide to their Electronic Properties
For Researchers, Scientists, and Drug Development Professionals
The versatile tridentate ligand, 2,6-bis(pyrazolyl)pyridine (bpp), has garnered significant attention in coordination chemistry. Its complexes with a variety of transition metals exhibit a rich tapestry of electronic properties, making them promising candidates for applications ranging from catalysis and materials science to the development of novel therapeutics. This technical guide provides a comprehensive overview of the core electronic characteristics of bpp complexes, detailing the experimental methodologies used for their characterization and presenting key quantitative data in a clear, comparative format.
Redox Properties: Probing Electron Transfer Behavior
The redox behavior of 2,6-bis(pyrazolyl)pyridine complexes is fundamental to their application in areas such as redox flow batteries and catalysis. Cyclic voltammetry (CV) is the primary technique employed to investigate the electron transfer processes of these compounds.
Ruthenium(II) and Palladium(II) Complexes
Ruthenium(II) and Palladium(II) complexes of bpp have been studied for their interesting electrochemical properties. For instance, the complex [Ru(bpp)(DMSO)Cl2] displays two quasi-reversible redox processes. These are attributed to the Ru(II)/Ru(III) and Ru(III)/Ru(IV) couples. In contrast, palladium(II) complexes such as [Pd(bpp)Cl]Cl typically exhibit ligand-centered redox processes.
Platinum(II) Complexes
Platinum(II) complexes with bpp ligands, such as [Pt(bpp)Cl]Cl and --INVALID-LINK--, undergo irreversible reductions at negative potentials.[1][2] These reductions are generally attributed to ligand- and/or metal-centered processes.[1][2] Comparative studies with related terpyridine complexes suggest that the bpp ligand is a weaker σ-donor and π-acceptor.[1][2]
Iron(II) and Cobalt(II) Complexes
Iron(II) complexes of bpp are particularly notable for their spin crossover (SCO) behavior, which can be triggered by redox events. Similarly, cobalt(II) complexes like [Co(bpp)2]2+ can undergo SCO upon oxidation to Co(III), a property that is being explored for electrochemical energy storage.
Table 1: Redox Potentials of Selected 2,6-bis(pyrazolyl)pyridine Complexes
| Complex | Redox Couple | E1/2 (V) vs. Ag/AgCl | Reference |
| [Ru(bpp)(DMSO)Cl2] | Ru(III)/Ru(II) | 0.37 | |
| [Ru(bpp)(DMSO)Cl2] | Ru(IV)/Ru(III) | 1.0 | |
| [Pt(bpp)Cl]Cl | Reduction | -1.0 to -1.3 (irreversible) | [1][2] |
| [Pt(bdmpp)Cl]Cl | Reduction | -1.0 to -1.3 (irreversible) | [1] |
| --INVALID-LINK-- | Reduction | -1.0 to -1.3 (irreversible) | [1][2] |
| --INVALID-LINK-- | Reduction | -1.0 to -1.3 (irreversible) | [1] |
Note: bdmpp = 2,6-bis(3,5-dimethyl-N-pyrazolyl)pyridine
Photophysical Properties: Harnessing Light Absorption and Emission
The interaction of bpp complexes with light is crucial for their application in areas like photovoltaics, luminescent materials, and photodynamic therapy. UV-Vis absorption and fluorescence spectroscopy are the key techniques used to characterize these properties.
Absorption Spectra
The electronic absorption spectra of bpp complexes are characterized by a combination of ligand-centered (π-π) and metal-to-ligand charge transfer (MLCT) transitions. For instance, palladium(II) bpp complexes show intraligand π–π transitions in the 250–300 nm range and broad d–d transitions around 400 nm. Ruthenium(II) complexes with functionalized bpp ligands, such as [Ru(bppCOOH)(dcbpyH2)Cl]Cl, exhibit intense MLCT bands that can extend into the visible region (up to 610 nm), which is advantageous for applications like dye-sensitized solar cells.
Luminescence
Several bpp complexes exhibit luminescence, a property of significant interest for developing optical probes and light-emitting materials. Notably, the platinum(II) complex --INVALID-LINK-- displays a remarkably intense and narrow emission centered at 655 nm in the solid state at 77 K.[1][2] This is in contrast to other similar platinum(II) bpp complexes which show only very weak emission.[1][2] The luminescence of d10 metal complexes, such as those of Zn(II) and Cd(II) with bpp derivatives, has also been investigated.[3][4]
Table 2: Photophysical Data for Selected 2,6-bis(pyrazolyl)pyridine Complexes
| Complex | Absorption λmax (nm) | Emission λmax (nm) | Solvent/State | Reference |
| [Pd(bpp)Cl]Cl | ~250-300 (π–π*), ~400 (d-d) | - | Solution | |
| [Ru(bppCOOH)(dcbpyH2)Cl]Cl | up to 610 (MLCT) | - | Solution | |
| --INVALID-LINK-- | - | 655 | Solid (77 K) | [1][2] |
| --INVALID-LINK--2 | - | Luminescent | Solution | [3][4] |
| --INVALID-LINK--2 | - | Luminescent | Solution | [3][4] |
Note: H2BPPP = 2,6-bis-(5-phenyl-1H-pyrazol-3-yl)pyridine
Experimental Protocols
Detailed and reproducible experimental procedures are paramount for the synthesis and characterization of 2,6-bis(pyrazolyl)pyridine complexes. The following sections outline generalized protocols for key experimental techniques based on literature precedents.
Synthesis of 2,6-bis(pyrazolyl)pyridine (bpp) Ligand and its Complexes
The synthesis of the bpp ligand and its subsequent complexation with a metal salt is the foundational step.
A typical synthesis involves the reaction of a 2,6-dihalopyridine with pyrazole in the presence of a base. The resulting bpp ligand is then reacted with a suitable metal salt in an appropriate solvent to yield the desired complex. Purification is typically achieved through crystallization or precipitation.
Cyclic Voltammetry
Objective: To determine the redox potentials of the bpp complexes.
Instrumentation: A potentiostat with a three-electrode cell configuration.
-
Working Electrode: Glassy carbon electrode.
-
Reference Electrode: Silver/silver chloride (Ag/AgCl) electrode.
-
Counter Electrode: Platinum wire.
Procedure:
-
Prepare a solution of the bpp complex (typically 1 mM) in a suitable solvent (e.g., acetonitrile, dichloromethane, or DMF).
-
Add a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF6) to the solution.
-
Deoxygenate the solution by purging with an inert gas (e.g., argon or nitrogen) for at least 15 minutes.
-
Immerse the electrodes in the solution and record the cyclic voltammogram by scanning the potential over a defined range.
-
Record scans at various scan rates to investigate the reversibility of the redox processes.
UV-Vis Absorption Spectroscopy
Objective: To determine the electronic absorption properties of the bpp complexes.
Instrumentation: A dual-beam UV-Vis spectrophotometer.
Procedure:
-
Prepare a solution of the bpp complex of a known concentration in a UV-transparent solvent (e.g., acetonitrile, dichloromethane).
-
Use a matched pair of quartz cuvettes (typically 1 cm path length).
-
Fill the reference cuvette with the pure solvent and the sample cuvette with the complex solution.
-
Record the absorption spectrum over a desired wavelength range (e.g., 200-800 nm).
-
The molar extinction coefficients (ε) can be calculated using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the concentration, and l is the path length.
Luminescence Spectroscopy
Objective: To measure the emission properties of the luminescent bpp complexes.
Instrumentation: A spectrofluorometer equipped with an excitation source (e.g., xenon lamp) and a detector.
Procedure:
-
Prepare a dilute solution of the bpp complex in a suitable solvent. The absorbance at the excitation wavelength should typically be below 0.1 to avoid inner filter effects.
-
Record the emission spectrum by exciting the sample at a fixed wavelength (usually at the absorption maximum) and scanning the emission wavelengths.
-
To obtain an excitation spectrum, scan the excitation wavelengths while monitoring the emission at a fixed wavelength (usually the emission maximum).
-
For solid-state measurements, the powdered sample is placed in a suitable holder. Low-temperature measurements (e.g., at 77 K) can be performed using a cryostat.
X-ray Crystallography
Objective: To determine the single-crystal structure of the bpp complexes.
Procedure:
-
Grow single crystals of the complex suitable for X-ray diffraction. This is often achieved by slow evaporation of a solvent, vapor diffusion, or layering of solvents.
-
Mount a suitable crystal on a goniometer head.
-
Collect diffraction data using a single-crystal X-ray diffractometer, typically with Mo Kα or Cu Kα radiation.
-
Solve the crystal structure using direct methods or Patterson methods.
-
Refine the structure using full-matrix least-squares on F2.
Characterization Workflow
The comprehensive characterization of a newly synthesized 2,6-bis(pyrazolyl)pyridine complex follows a logical workflow to elucidate its structural and electronic properties.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. cis-Locked Ru(II)-DMSO Precursors for the Microwave-Assisted Synthesis of Bis-Heteroleptic Polypyridyl Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Ruthenium(II)/(III) DMSO-Based Complexes of 2-Aminophenyl Benzimidazole with In Vitro and In Vivo Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Spectroscopic Analysis of 2,6-Di(1-pyrazolyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,6-Di(1-pyrazolyl)pyridine (DPP), a member of the versatile bis(pyrazolyl)pyridine (bpp) ligand family, is a significant compound in the field of coordination chemistry. Its robust tridentate N-donor framework, formed by a central pyridine ring flanked by two pyrazolyl groups, allows for the formation of stable complexes with a wide range of metal ions. These complexes are extensively studied for applications in spin-crossover (SCO) materials, catalysis, and photovoltaics.[1][2]
Accurate structural confirmation and purity assessment of the DPP ligand are paramount before its use in any application. Spectroscopic analysis provides a non-destructive and highly informative suite of techniques to achieve this. This guide offers an in-depth overview of the primary spectroscopic methods used to characterize DPP: Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, Ultraviolet-Visible (UV-Vis) Spectroscopy, and Mass Spectrometry (MS). Each section provides a summary of expected data, detailed experimental protocols, and standardized workflows.
Synthesis of this compound
The most common synthesis of DPP involves a nucleophilic substitution reaction. Typically, a 2,6-dihalopyridine (e.g., 2,6-dichloropyridine or 2,6-difluoropyridine) is reacted with pyrazole in the presence of a base, such as sodium hydride (NaH) or a carbonate, in a suitable solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the molecular structure of DPP in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively.
¹H and ¹³C NMR Data Interpretation
The DPP molecule possesses C₂ᵥ symmetry, which simplifies its NMR spectra. This symmetry makes the two pyrazolyl rings chemically equivalent. The proton and carbon atoms are typically numbered as shown below for assignment purposes.
In the ¹H NMR spectrum, the pyridine protons (H-3', H-4') and the pyrazolyl protons (H-3, H-4, H-5) will appear as distinct signals. The H-4' proton will be a triplet, coupled to the two equivalent H-3' protons, which will appear as a doublet. The pyrazolyl protons will appear as three distinct signals, often as doublets or triplets depending on the coupling constants.
The ¹³C NMR spectrum will show six distinct signals: three for the pyridine ring (C-2', C-3', C-4') and three for the equivalent pyrazolyl rings (C-3, C-4, C-5).
Quantitative NMR Data
The following table summarizes typical chemical shift values for DPP, recorded in a deuterated solvent.
| ¹H NMR Data | ¹³C NMR Data | ||
| Assignment | Chemical Shift (δ, ppm) | Assignment | Chemical Shift (δ, ppm) |
| H-3' | 7.80 - 7.90 (d) | C-2' | 151 - 153 |
| H-4' | 7.95 - 8.05 (t) | C-3' | 112 - 114 |
| H-3 | 7.70 - 7.80 (d) | C-4' | 140 - 142 |
| H-4 | 6.45 - 6.55 (t) | C-3 | 142 - 144 |
| H-5 | 8.45 - 8.55 (d) | C-4 | 107 - 109 |
| C-5 | 128 - 130 |
Note: Data are representative and compiled from typical values for N-heterocyclic compounds.[3][4] Exact shifts and multiplicities may vary based on solvent and spectrometer frequency.
Experimental Protocol for NMR Analysis
-
Sample Preparation : Accurately weigh 5-10 mg of dry DPP solid and dissolve it in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean vial.[3]
-
Transfer : Using a Pasteur pipette, transfer the solution into a 5 mm NMR tube.
-
Instrumentation : Insert the sample into a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Setup : Lock the spectrometer on the deuterium signal of the solvent. Tune the probe for the desired nuclei (¹H and ¹³C) and perform shimming to optimize the magnetic field homogeneity.
-
Data Acquisition : Acquire a standard one-dimensional ¹H spectrum (typically 8-16 scans). Following this, acquire a proton-decoupled ¹³C spectrum. Two-dimensional experiments like COSY (¹H-¹H correlation) can be run to confirm proton coupling relationships.
-
Data Processing : Apply a Fourier transform to the raw data (FID). The resulting spectrum should be phase-corrected and baseline-corrected to ensure accurate peak integration and chemical shift determination.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For DPP, this technique is excellent for confirming the presence of the aromatic rings and the C-N bonds.
Quantitative IR Data
The IR spectrum of DPP is characterized by specific absorption bands corresponding to the stretching and bending vibrations of its constituent bonds.
| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |
| Aromatic C-H Stretch | 3100 - 3150 | Medium |
| Aromatic C=C/C=N Stretch | 1400 - 1600 | Strong, Multiple Bands |
| Pyridine Ring Vibration | ~1580, ~1450 | Strong |
| Pyrazole Ring Vibration | ~1520, ~1420 | Strong |
| In-plane C-H Bending | 1000 - 1300 | Medium |
| Out-of-plane C-H Bending | 750 - 900 | Strong |
Note: Data are representative for pyridine and pyrazole-containing aromatic compounds.[3][5]
Experimental Protocol for IR Analysis (Thin Film Method)
-
Sample Preparation : Dissolve a small amount (2-5 mg) of the solid DPP sample in a few drops of a volatile solvent such as methylene chloride or acetone.[6][7]
-
Film Deposition : Place one drop of this solution onto the surface of a clean, dry IR salt plate (e.g., NaCl or KBr). Allow the solvent to evaporate completely, which will leave a thin solid film of the compound on the plate.[7]
-
Acquisition : Place the salt plate into the sample holder of an FTIR spectrometer.
-
Measurement : First, record a background spectrum of the empty spectrometer. Then, record the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.
-
Analysis : Identify the wavenumbers of the major absorption peaks and compare them to expected values for the functional groups in DPP.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. For aromatic compounds like DPP, the primary absorptions are due to π → π* transitions within the conjugated systems of the pyridine and pyrazole rings.
Quantitative UV-Vis Data
The UV-Vis spectrum of DPP in a solvent like ethanol or acetonitrile is expected to show strong absorption bands in the ultraviolet region.
| Transition Type | Typical λmax (nm) |
| π → π* (High Energy) | 200 - 220 |
| π → π* (Low Energy) | 250 - 280 |
Note: Data are representative for aromatic N-heterocycles.[5] The exact λmax and molar absorptivity (ε) values depend on the solvent.
Experimental Protocol for UV-Vis Analysis
-
Solution Preparation : Prepare a stock solution of DPP of known concentration in a UV-grade solvent (e.g., ethanol, acetonitrile).
-
Dilution : From the stock solution, prepare a dilute sample solution in the same solvent. The concentration should be adjusted so that the maximum absorbance falls within the optimal range of the spectrophotometer (typically 0.1 - 1.5 AU).
-
Instrumentation : Use a dual-beam UV-Vis spectrophotometer. Fill one quartz cuvette with the pure solvent (the blank) and another with the sample solution.
-
Measurement : Place the blank and sample cuvettes in the spectrophotometer. Record a baseline with the blank. Then, measure the absorbance spectrum of the sample over a range of approximately 200-400 nm.
-
Analysis : Identify the wavelengths of maximum absorbance (λmax).
Mass Spectrometry (MS)
Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of DPP and can also provide structural information based on its fragmentation patterns.
Quantitative MS Data
For DPP (Molecular Formula: C₁₁H₉N₅), the expected mass spectral data using a high-resolution mass spectrometer (HRMS) with a soft ionization technique like electrospray ionization (ESI) is as follows.
| Ion | Formula | Calculated m/z | Description |
| [M+H]⁺ | C₁₁H₁₀N₅⁺ | 212.0931 | Molecular ion peak (protonated) |
| M | C₁₁H₉N₅ | 211.0858 | Molecular Weight |
Data sourced from PubChem CID 11816656.[2]
Common fragments may arise from the cleavage of the pyridine-pyrazole bond or the fragmentation of the pyrazole rings, which often involves the loss of HCN.
Experimental Protocol for MS Analysis
-
Sample Preparation : Prepare a dilute solution (typically in the µg/mL to ng/mL range) of DPP in a solvent suitable for the ionization method, such as acetonitrile or methanol, often with a small amount of water and/or formic acid to promote protonation for ESI.
-
Introduction : Introduce the sample into the mass spectrometer's ion source via direct infusion using a syringe pump or through an LC system.
-
Ionization : Utilize a soft ionization technique like Electrospray Ionization (ESI) to generate protonated molecular ions [M+H]⁺ with minimal fragmentation.
-
Mass Analysis : The ions are guided into the mass analyzer (e.g., Time-of-Flight (TOF), Quadrupole, or Orbitrap), which separates them based on their mass-to-charge ratio.
-
Detection : The separated ions are detected, and the signal is processed to generate a mass spectrum.
-
Analysis : Identify the molecular ion peak to confirm the molecular weight of DPP. If tandem MS (MS/MS) is performed, analyze the fragmentation pattern to further confirm the structure.
Conclusion
The comprehensive spectroscopic analysis of this compound using NMR, IR, UV-Vis, and Mass Spectrometry provides a complete and unambiguous characterization of the molecule. ¹H and ¹³C NMR confirm the precise atomic connectivity and structural integrity. IR spectroscopy validates the presence of the key aromatic functional groups. UV-Vis spectroscopy elucidates the electronic properties of the conjugated system, and mass spectrometry confirms the exact molecular weight and formula. Together, these techniques form an essential quality control workflow for researchers and developers utilizing this versatile ligand in advanced materials and chemical synthesis.
References
- 1. mdpi.com [mdpi.com]
- 2. Bis(2,6-pyrazolyl)pyridines as a New Scaffold for Coordination Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comprehensive analysis of crystal structure, spectroscopic properties, quantum chemical insights, and molecular docking studies of two pyrazolopyridine compounds: potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Spectroscopic properties (FT-IR, NMR and UV) and DFT studies of amodiaquine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2,6-bis[(1H-pyrazol-1-yl)methyl]pyridine | C13H13N5 | CID 12975814 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: 2,6-Di(1-pyrazolyl)pyridine in Spin Crossover Materials
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,6-Di(1-pyrazolyl)pyridine (bpp) and its derivatives are a cornerstone in the field of molecular magnetism, particularly in the design of spin crossover (SCO) materials.[1][2] These compounds, typically iron(II) complexes of the form [Fe(bpp)₂]²⁺, exhibit a reversible switching between a low-spin (LS, S=0) and a high-spin (HS, S=2) state when subjected to external stimuli such as temperature, pressure, or light.[3][4] This unique property makes them highly promising for applications in molecular switches, sensors, data storage devices, and smart materials.
The popularity of the bpp ligand framework stems from its synthetic accessibility and the ease with which it can be functionalized at various positions on both the pyridine and pyrazole rings.[1][2] This allows for a fine-tuning of the ligand field strength around the metal center, which in turn controls the spin transition temperature (T₁/₂) and the cooperativity of the SCO event. This document provides detailed application notes and experimental protocols for the synthesis and characterization of bpp-based SCO materials.
Key Advantages of bpp Ligands in SCO Research:
-
Tunable SCO Properties: Strategic functionalization of the bpp ligand allows for predictable control over the spin transition temperature.[1]
-
Versatile Coordination Chemistry: Forms stable octahedral complexes with Fe(II) and other transition metals.
-
Rich Structural Diversity: The propensity for forming various crystal packing arrangements, including the "terpyridine embrace," can lead to cooperative spin transitions and thermal hysteresis.[5]
-
Multifunctionality: Bpp-based complexes can be integrated with other functionalities like luminescence and redox activity to create multifunctional materials.[2]
Data Presentation: Spin Crossover Properties of Selected [Fe(bpp)₂]²⁺ Complexes
The following table summarizes the magnetic properties of several representative iron(II) SCO complexes featuring substituted bpp ligands. This data highlights the influence of ligand modification on the spin transition temperature and hysteresis.
| Complex | Ligand (L) | Anion (X⁻) | T₁/₂ (K) | Hysteresis (ΔT, K) | Reference |
| 1 | This compound (bpp) | BF₄⁻ | ~240 | ~10 | [1] |
| 2 | 4-([2,2′-bithiophen]-5-ylethynyl)-2,6-di(1H-pyrazol-1-yl)pyridine | BF₄⁻ | 254 | Gradual | [3] |
| 3 | 2,6-di(4-fluoropyrazol-1-yl)pyridine | BF₄⁻ | 164 | Narrow | [5] |
| 4 | 2,6-di(4-fluoropyrazol-1-yl)pyridine | ClO₄⁻ | 148 (T₁/₂↓=141, T₁/₂↑=154) | 13 | [5] |
| 5 | 4-hydroxy-2,6-di(pyrazol-1-yl)pyridine | BF₄⁻ | ~200 | Abrupt | [6] |
| 6 | 4-hydroxy-2,6-di(pyrazol-1-yl)pyridine | ClO₄⁻ | ~200 | Abrupt | [6] |
Experimental Protocols
Protocol 1: Synthesis of a Functionalized bpp Ligand
This protocol describes the synthesis of 4-substituted bpp ligands via a Sonogashira cross-coupling reaction, a versatile method for introducing functional groups at the 4-position of the pyridine ring.[3][4][7]
Materials:
-
4-iodo-2,6-di(1H-pyrazol-1-yl)pyridine (I-BPP)
-
Terminal alkyne (e.g., 5-ethynyl-2,2'-bithiophene)
-
[Pd(PPh₃)₂Cl₂] (bis(triphenylphosphine)palladium(II) dichloride)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Anhydrous tetrahydrofuran (THF)
-
Dichloromethane (DCM)
-
Silica gel for column chromatography
Procedure:
-
In a 50 mL Schlenk flask, dissolve 4-iodo-2,6-di(1H-pyrazol-1-yl)pyridine (1.35 g, 4 mmol) in 50 mL of dry, argon-purged THF.
-
To this solution, add the desired terminal alkyne (4 mmol), [Pd(PPh₃)₂Cl₂] (10 mol%), and CuI (10 mol%).
-
Add 5 mL of Et₃N to the reaction mixture.
-
Stir the mixture under an argon atmosphere at 60 °C for 24 hours.
-
After cooling to room temperature, filter the mixture to remove any solids.
-
Evaporate the filtrate to dryness under reduced pressure.
-
Dissolve the resulting solid in 100 mL of DCM.
-
Wash the DCM solution with water and brine, then dry over anhydrous Na₂SO₄.
-
Purify the crude product by column chromatography on silica gel using DCM as the eluent to yield the desired functionalized bpp ligand.
Protocol 2: Synthesis of an Fe(bpp)₂₂ Spin Crossover Complex
This protocol outlines the general procedure for the synthesis of an iron(II) SCO complex using a functionalized bpp ligand.[3][4][8]
Materials:
-
Functionalized this compound ligand (L)
-
Fe(BF₄)₂·6H₂O
-
Chloroform (CHCl₃)
-
Acetonitrile (CH₃CN)
-
Diethyl ether (Et₂O)
Procedure:
-
Dissolve the bpp ligand (0.1 mmol) in 10 mL of chloroform in a small flask.
-
In a separate vial, dissolve Fe(BF₄)₂·6H₂O (17 mg, 0.05 mmol) in 1 mL of acetonitrile.
-
Add the iron(II) salt solution dropwise to the ligand solution while stirring under an argon atmosphere.
-
Stir the reaction mixture for 24 hours at room temperature. The complex may precipitate out of solution during this time.
-
If a precipitate has formed, collect it by filtration, wash with a small amount of chloroform and then diethyl ether, and dry under vacuum.
-
If the solution remains clear, the complex can be crystallized by slow diffusion of diethyl ether into the reaction mixture at 4 °C over several days.
-
Collect the resulting crystals by filtration, wash with diethyl ether, and dry under vacuum.
Protocol 3: Characterization of Spin Crossover Behavior
Variable-Temperature Magnetic Susceptibility Measurements:
This is the primary technique for characterizing SCO behavior.
-
A polycrystalline sample of the complex is loaded into a gelatin capsule or other suitable sample holder.
-
The magnetic susceptibility is measured as a function of temperature using a SQUID magnetometer.
-
Data is typically collected in both cooling and heating modes to probe for thermal hysteresis.
-
The product of the molar magnetic susceptibility and temperature (χMT) is plotted against temperature.
-
For an Fe(II) complex, a χMT value of ~3.0 cm³ K mol⁻¹ is indicative of the HS state, while a value close to 0 cm³ K mol⁻¹ signifies the LS state.
-
The spin transition temperature (T₁/₂) is determined as the temperature at which the HS and LS populations are equal.
Mandatory Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. ruben-group.de [ruben-group.de]
- 4. Spin-Crossover in Supramolecular Iron(II)–2,6-bis(1H-Pyrazol-1-yl)pyridine Complexes: Toward Spin-State Switchable Single-Molecule Junctions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. digital.csic.es [digital.csic.es]
Catalytic Applications of 2,6-Bis(pyrazolyl)pyridine Complexes: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the catalytic applications of 2,6-bis(pyrazolyl)pyridine (bpp) complexes. It includes detailed application notes, experimental protocols for key reactions, and quantitative data to facilitate the evaluation and implementation of these versatile catalysts in various research and development settings.
Introduction
2,6-bis(pyrazolyl)pyridine (bpp) ligands are a class of versatile tridentate N-donor ligands that have garnered significant attention in coordination chemistry and catalysis. Their rigid pincer-type framework allows for the formation of stable complexes with a wide range of transition metals, including iron, cobalt, ruthenium, palladium, and copper. The electronic and steric properties of the bpp ligand can be readily tuned by introducing substituents on the pyridine or pyrazole rings, enabling the rational design of catalysts for specific applications.
The catalytic activity of bpp complexes often stems from the cooperative interaction between the metal center and the ligand, which can facilitate substrate activation and product formation. Protic pyrazole units, in particular, can participate in proton-coupled electron transfer (PCET) processes, which are crucial in many catalytic cycles. This document will delve into the specific applications of these complexes in oxidation, polymerization, cross-coupling, and transfer hydrogenation reactions.
Application Notes
Oxidation Catalysis
Copper complexes of 2,6-bis(pyrazolyl)pyridine and its derivatives have shown significant promise as catalysts for oxidation reactions, particularly in the context of water oxidation. These complexes can act as molecular pre-catalysts for both chemical and electrochemical water oxidation. The catalytic activity is influenced by the electronic properties of the substituents on the pyrazole rings, with electron-donating groups generally leading to higher activities.
Key Features:
-
Water Oxidation: Effective in both chemical (using oxidants like cerium ammonium nitrate) and electrochemical setups.[1]
-
Tunable Reactivity: The electronic nature of the bpp ligand substituents significantly impacts the catalytic turnover number (TON) and turnover frequency (TOF).[1]
-
Mechanism: The water oxidation process is believed to involve a proton-coupled electron transfer (PCET) mechanism.
Polymerization Catalysis
Iron and cobalt complexes featuring 2,6-bis(pyrazolyl)pyridine ligands are active catalysts for ethylene polymerization upon activation with a co-catalyst such as methylaluminoxane (MAO). These catalyst systems produce linear polyethylene. The catalytic activity and the molecular weight of the resulting polymer are influenced by the steric and electronic properties of the bpp ligand. For instance, smaller substituents on the pyrazolyl rings tend to increase catalytic activity.
Key Features:
-
Ethylene Polymerization: Produces linear polyethylene with high activity.
-
Ligand Effects: The nature of the substituents on the pyrazole rings and the presence of a methylene linker between the pyridine and pyrazole moieties affect both the catalytic activity and the molecular weight of the polymer.
-
Metal Influence: Generally, iron-based catalysts exhibit higher activity compared to their cobalt analogues.
Cross-Coupling Reactions
Palladium complexes incorporating 2,6-bis(pyrazolyl)pyridine ligands are effective catalysts for cross-coupling reactions, such as the Heck reaction. These catalysts can be employed for the formation of carbon-carbon bonds under relatively mild conditions. The design of the ligand and the choice of reaction parameters are crucial for achieving high yields and selectivity.
Key Features:
-
Heck Coupling: Catalyzes the reaction between aryl halides and alkenes.
-
Catalyst Stability: The tridentate nature of the bpp ligand contributes to the stability of the palladium catalyst.
-
Versatility: Can be adapted for other cross-coupling reactions by modifying the ligand and reaction conditions.
Transfer Hydrogenation
Ruthenium complexes with 2,6-bis(pyrazolyl)pyridine ligands are highly efficient catalysts for the transfer hydrogenation of ketones to the corresponding alcohols, using hydrogen donors like isopropanol. Chiral versions of these complexes have been successfully employed in asymmetric transfer hydrogenation, yielding chiral alcohols with high enantioselectivity.
Key Features:
-
Ketone Reduction: Efficiently reduces a variety of ketones to alcohols.
-
Asymmetric Catalysis: Chiral bpp ligands enable the enantioselective synthesis of chiral alcohols.
-
High Activity: These catalysts can exhibit very high turnover frequencies.
Quantitative Data Summary
The following tables summarize the quantitative data for various catalytic applications of 2,6-bis(pyrazolyl)pyridine complexes.
Table 1: Water Oxidation Catalyzed by Copper(I)-bpp Complexes [1][2]
| Catalyst (Complex with Ligand) | Oxidant | TON | TOF (s⁻¹) |
| --INVALID-LINK-- | CAN | 3.5 | 0.023 |
| --INVALID-LINK-- | CAN | 4.6 | 0.31 |
| --INVALID-LINK-- | CAN | 3.1 | 0.012 |
| --INVALID-LINK-- | CAN | 2.3 | 0.0086 |
L1 = 2,6-bis((1H-pyrazol-1-yl)methyl)pyridine, L2 = 2,6-bis((3,5-dimethyl-1H-pyrazol-1-yl)methyl)pyridine, L3 = 2,6-bis((3,5-di-tert-butyl-1H-pyrazol-1-yl)methyl)pyridine, L4 = 2,6-bis((3,5-diphenyl-1H-pyrazol-1-yl)methyl)pyridine. CAN = Cerium(IV) ammonium nitrate.
Table 2: Ethylene Polymerization with Iron(II)- and Cobalt(II)-bpp Complexes
| Catalyst | Co-catalyst | Activity (kg PE/(mol M·h)) |
| [Fe(Py(Pz)₂)Cl₂] | MAO | 1230 |
| [Co(Py(Pz)₂)Cl₂] | MAO | 150 |
| [Fe(Py(Pz-Me₂)₂)Cl₂] | MAO | 850 |
| [Co(Py(Pz-Me₂)₂)Cl₂] | MAO | 110 |
Py(Pz)₂ = 2,6-bis(pyrazol-1-yl)pyridine, Py(Pz-Me₂)₂ = 2,6-bis(3,5-dimethylpyrazol-1-yl)pyridine. MAO = Methylaluminoxane.
Table 3: Asymmetric Transfer Hydrogenation of Acetophenone [3]
| Catalyst | Base | Time (h) | Conversion (%) | ee (%) |
| RuCl₂--INVALID-LINK-- | i-PrOK | 0.5 | >99 | 98 |
Ph-pybox = 2,6-bis(4'-phenyloxazolin-2'-yl)pyridine.
Experimental Protocols
Protocol 1: Synthesis of a 2,6-bis(pyrazol-1-ylmethyl)pyridine Ligand (L1)
This protocol describes a general method for the synthesis of a bpp-type ligand.
Materials:
-
2,6-bis(chloromethyl)pyridine
-
Pyrazole
-
Toluene
-
40% Sodium hydroxide (NaOH) solution
-
Tetrabutylammonium hydroxide (TBAOH)
-
Magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve 2,6-bis(chloromethyl)pyridine (2.84 mmol) and pyrazole (5.68 mmol) in toluene (20 mL).[1]
-
Add 12 mL of 40% NaOH solution followed by 10 drops of TBAOH to the mixture.[1]
-
Stir the reaction mixture vigorously at 80-90 °C for 18 hours.[1]
-
After cooling to room temperature, separate the organic layer from the aqueous layer.
-
Wash the organic layer with water (2 x 20 mL) and dry it over anhydrous MgSO₄.[1]
-
Evaporate the solvent under reduced pressure to obtain the ligand as an oily product.
Protocol 2: Catalytic Water Oxidation using a Copper(I)-bpp Complex
This protocol details the procedure for chemical water oxidation using a pre-synthesized copper(I)-bpp complex.
Materials:
-
--INVALID-LINK-- complex (where L is a bpp-type ligand)
-
Cerium(IV) ammonium nitrate (CAN)
-
Deionized water
-
UV-Vis spectrophotometer
Procedure:
-
Prepare a stock solution of the --INVALID-LINK-- catalyst in acetonitrile.
-
In a quartz cuvette, add a specific volume of the catalyst stock solution to deionized water to achieve the desired catalyst concentration.
-
Initiate the reaction by adding a freshly prepared aqueous solution of CAN (the oxidant) to the cuvette.
-
Immediately start monitoring the reaction by recording the UV-Vis spectra at regular time intervals to observe the formation of the oxidized product and the evolution of oxygen.
-
The turnover number (TON) and turnover frequency (TOF) can be calculated from the amount of product formed or oxygen evolved over time relative to the amount of catalyst used.[1]
Protocol 3: Ethylene Polymerization using an Iron(II)-bpp Complex
This protocol outlines a general procedure for the polymerization of ethylene.
Materials:
-
[Fe(bpp)Cl₂] complex
-
Methylaluminoxane (MAO) solution in toluene
-
Toluene (anhydrous)
-
Ethylene gas
-
Schlenk flask or high-pressure reactor
-
Methanol
-
Hydrochloric acid (HCl)
Procedure:
-
Under an inert atmosphere (e.g., nitrogen or argon), charge a Schlenk flask or reactor with the [Fe(bpp)Cl₂] catalyst and anhydrous toluene.
-
Add the desired amount of MAO solution to the reactor to act as the co-catalyst.
-
Pressurize the reactor with ethylene gas to the desired pressure.
-
Maintain the reaction at the desired temperature with vigorous stirring for the specified time.
-
Terminate the polymerization by venting the ethylene and adding methanol containing a small amount of HCl.
-
Precipitate the polymer by pouring the reaction mixture into a large volume of methanol.
-
Filter, wash the polyethylene with methanol, and dry it under vacuum.
Protocol 4: Asymmetric Transfer Hydrogenation of a Ketone
This protocol provides a method for the enantioselective reduction of acetophenone.
Materials:
-
Chiral Ruthenium-bpp complex (e.g., RuCl₂--INVALID-LINK--)
-
Acetophenone
-
Isopropanol (anhydrous)
-
Potassium isopropoxide (i-PrOK) or another suitable base
-
Inert atmosphere glovebox or Schlenk line
-
Chiral HPLC or GC for enantiomeric excess (ee) determination
Procedure:
-
In an inert atmosphere, dissolve the chiral ruthenium catalyst in anhydrous isopropanol in a reaction vessel.
-
Add the base (e.g., potassium isopropoxide) to the solution.
-
Add the substrate, acetophenone, to the reaction mixture.
-
Stir the reaction at the desired temperature for the specified time.
-
Quench the reaction by adding a small amount of water or dilute acid.
-
Extract the product with an appropriate organic solvent (e.g., diethyl ether).
-
Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄), filter, and concentrate under reduced pressure.
-
Analyze the crude product by chiral HPLC or GC to determine the conversion and enantiomeric excess.
References
- 1. Chemical and electrochemical water oxidation mediated by bis(pyrazol-1-ylmethyl)pyridine-ligated Cu( i ) complexes - Sustainable Energy & Fuels (RSC Publishing) DOI:10.1039/D1SE00402F [pubs.rsc.org]
- 2. Chemical and electrochemical water oxidation mediated by bis(pyrazol-1-ylmethyl)pyridine-ligated Cu(i) complexes - Sustainable Energy & Fuels (RSC Publishing) [pubs.rsc.org]
- 3. application.wiley-vch.de [application.wiley-vch.de]
Application Notes and Protocols: 2,6-Di(1-pyrazolyl)pyridine in Supramolecular Chemistry
Audience: Researchers, scientists, and drug development professionals.
Introduction
2,6-Di(1-pyrazolyl)pyridine (bpp) and its derivatives are highly versatile tridentate N-donor ligands that have garnered significant attention in supramolecular chemistry.[1] Their robust coordination framework, synthetic accessibility, and the ease with which they can be functionalized make them ideal building blocks for a wide array of supramolecular architectures.[1][2] This document provides detailed application notes and experimental protocols for the use of bpp in the construction of functional supramolecular systems, including spin-crossover (SCO) materials, coordination polymers, and luminescent complexes.
The bpp ligand is known for its ability to form stable complexes with a variety of transition metals, leading to applications in catalysis, materials science, and pharmaceutical development.[3] Particularly noteworthy is its role in the formation of iron(II) complexes that exhibit spin-crossover behavior, a phenomenon with potential applications in molecular switches and data storage.[4][5]
Key Applications
-
Spin-Crossover (SCO) Materials: Iron(II) complexes of the type [Fe(bpp)₂]²⁺ are renowned for undergoing spin transitions at accessible temperatures, sometimes near room temperature.[4] The spin state of the iron center can be switched between a high-spin (HS) and a low-spin (LS) state by external stimuli such as temperature, light, or pressure.[6]
-
Coordination Polymers and Metal-Organic Frameworks (MOFs): The tridentate nature of bpp allows it to act as a bridging ligand, facilitating the self-assembly of one-, two-, or three-dimensional coordination polymers.[7] These materials have potential applications in gas storage, separation, and catalysis.
-
Luminescent Materials: Bpp and its derivatives can be incorporated into luminescent metal complexes, particularly with platinum(II) and ruthenium(II), which have potential applications in sensors, displays, and biomedical imaging.[1][8] The "antenna effect" of bpp can be used to sensitize the emission of lanthanide ions.[1]
-
Anion Recognition and Sensing: Functionalized bpp scaffolds can be designed to selectively bind and sense anions through hydrogen bonding and other non-covalent interactions.[9]
-
Drug Development: The unique coordination properties of bpp have led to its exploration in the development of new drug candidates, including potential anti-cancer agents.[3]
Experimental Protocols
Protocol 1: Synthesis of this compound (bpp) Ligand
This protocol describes a general and efficient method for the synthesis of the bpp ligand.
Workflow for the Synthesis of this compound (bpp)
References
- 1. Beyond Spin Crossover: Optical and Electronic Horizons of 2,6-Bis(pyrazol-1-yl)pyridine Ligands and Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. chemimpex.com [chemimpex.com]
- 4. researchgate.net [researchgate.net]
- 5. Spin-Crossover in Supramolecular Iron(II)–2,6-bis(1H-Pyrazol-1-yl)pyridine Complexes: Toward Spin-State Switchable Single-Molecule Junctions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. A luminescent platinum(II) 2,6-bis(N-pyrazolyl)pyridine complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Anion-directed self-assembly of a 2,6-bis(2-anilinoethynyl)pyridine bis(amide) scaffold - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Photophysical Properties of 2,6-bis(pyrazolyl)pyridine (bpp) Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the photophysical properties of 2,6-bis(pyrazolyl)pyridine (bpp) compounds and their metal complexes. This document includes a summary of their key photophysical data, detailed experimental protocols for their synthesis and characterization, and visual diagrams of experimental workflows and sensing mechanisms. The unique characteristics of bpp compounds, such as their versatile coordination abilities and tunable electronic properties, make them promising candidates for various applications, including luminescent probes, sensors, and components in photonic devices.[1]
Introduction to 2,6-bis(pyrazolyl)pyridine Compounds
2,6-bis(pyrazolyl)pyridine (bpp) is a robust tridentate N-donor ligand known for its straightforward synthesis and the ease with which its pyridine ring can be functionalized at the 4-position.[1] This versatility allows for the fine-tuning of the magnetic, optical, and electronic properties of its corresponding metal complexes.[1] Bpp and its derivatives form stable complexes with a wide range of metal ions, including transition metals (e.g., Fe, Co, Ru, Pd, Pt) and d¹⁰ metals (e.g., Zn, Cd), leading to diverse photophysical behaviors.[1][2] These complexes have found applications in spin-crossover (SCO) materials, luminescent sensors, and as sensitizers in dye-sensitized solar cells (DSSCs).[1][3]
Photophysical Data of Bpp Compounds and Complexes
The photophysical properties of bpp compounds are highly dependent on the specific metal center, the substituents on the bpp ligand, and the coordination environment. The following tables summarize key quantitative data from the literature.
Table 1: UV-Visible Absorption Data for Selected Bpp Metal Complexes
| Compound | Solvent/State | Absorption Maxima (λ_abs, nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Assignment |
| [Pd(bpp)Cl]Cl | - | ~400 | - | d-d transition |
| [Pd(bpp)Cl]Cl | - | 250-300 | - | Intraligand π-π* |
| [Co(bpp)Cl₂] | - | 677 | - | d-d transition (five-coordinate) |
| [Co(bpp)(H₂O)₃]Cl₂ | - | 540 | - | d-d transition (octahedral) |
| [Pt(bpp)Cl]Cl·H₂O | CH₃CN | - | - | MLCT, LMCT, LLCT |
| --INVALID-LINK-- | CH₃CN | - | - | MLCT, LMCT, LLCT |
| [Ru(bpp)(DMSO)Cl₂] | - | - | - | Ru³⁺/Ru²⁺ (E₁/₂ = 0.37 V), Ru⁴⁺/Ru³⁺ (E₁/₂ = 1.0 V) |
Data compiled from multiple sources.[1][4][5][6]
Table 2: Luminescence Data for Selected Bpp Metal Complexes
| Compound | Solvent/State | Excitation Wavelength (λ_ex, nm) | Emission Maxima (λ_em, nm) | Quantum Yield (Φ) | Lifetime (τ) | Notes |
| --INVALID-LINK-- | Solid state, 77 K | - | 655 | - | - | Intense, narrow emission |
| [Fe(bpp)₂][BF₄]₂ | Solid state | - | 493 | - | - | Luminescence switching dependent on spin transition |
| 2,6-bis-(5-phenyl-1H-pyrazol-3-yl)pyridine (H₂BPPP) | - | - | - | - | - | Luminescent ligand |
| --INVALID-LINK--₂ | - | - | - | - | - | Luminescent complex |
| --INVALID-LINK--₂ | - | - | - | - | - | Luminescent complex |
Data compiled from multiple sources.[1][2][4][5]
Experimental Protocols
This section provides detailed methodologies for the synthesis of bpp ligands and their metal complexes, as well as for the characterization of their photophysical properties.
Synthesis of 2,6-bis(pyrazol-1-yl)pyridine (bpp)
This protocol is a generalized procedure based on methods described in the literature.[1][6]
Materials:
-
Pyrazole
-
2,6-dichloropyridine
-
Potassium carbonate (K₂CO₃)
-
Potassium hydroxide (KOH)
-
Benzyltriethylammonium chloride (phase transfer catalyst)
-
Solvent (e.g., diglyme)
-
Hydrochloric acid (HCl)
-
Deionized water
Procedure:
-
In a round-bottom flask, combine pyrazole (6 molar equivalents) and 2,6-dichloropyridine (1 molar equivalent).
-
Add potassium carbonate, potassium hydroxide, and a catalytic amount of benzyltriethylammonium chloride.
-
Add the solvent (e.g., diglyme) and heat the reaction mixture under reflux for several hours to days, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into a large volume of water.
-
Acidify the aqueous solution with hydrochloric acid to precipitate the bpp ligand.
-
Collect the precipitate by filtration and wash thoroughly with water.
-
The crude product can be further purified by recrystallization or column chromatography.
General Synthesis of a Bpp Metal Complex (e.g., [M(bpp)Cl₂])
Materials:
-
2,6-bis(pyrazol-1-yl)pyridine (bpp) ligand
-
Metal salt (e.g., K₂PdCl₄, CoCl₂·6H₂O)
-
Solvent (e.g., water, ethanol, acetonitrile)
Procedure:
-
Dissolve the bpp ligand in a suitable solvent.
-
In a separate flask, dissolve the metal salt in the same or a miscible solvent.
-
Slowly add the metal salt solution to the ligand solution with stirring.
-
The reaction mixture may be stirred at room temperature or heated, depending on the specific complex being synthesized.
-
The formation of a precipitate may indicate the formation of the complex.
-
Collect the solid product by filtration, wash with the solvent, and dry under vacuum.
-
The complex can be purified by recrystallization from an appropriate solvent.
UV-Visible Absorption Spectroscopy
Instrumentation:
-
Dual-beam UV-Vis spectrophotometer
Procedure:
-
Prepare a stock solution of the bpp compound in a suitable UV-grade solvent (e.g., acetonitrile, dichloromethane, ethanol).
-
Prepare a series of dilutions of the stock solution to determine the molar absorptivity.
-
Use the pure solvent as a reference in the reference cuvette.
-
Record the absorption spectrum of the sample solution over the desired wavelength range (e.g., 200-800 nm).
-
Identify the absorption maxima (λ_max) and calculate the molar absorptivity (ε) using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the concentration, and l is the path length of the cuvette.
Fluorescence Spectroscopy
Instrumentation:
-
Fluorometer equipped with an excitation source (e.g., xenon lamp), monochromators for excitation and emission, and a detector (e.g., photomultiplier tube).
Procedure:
-
Prepare a dilute solution of the fluorescent bpp compound in a suitable spectroscopic-grade solvent. The absorbance of the solution at the excitation wavelength should typically be below 0.1 to avoid inner filter effects.
-
Record the emission spectrum by scanning the emission monochromator while keeping the excitation wavelength fixed at or near the absorption maximum.
-
Record the excitation spectrum by scanning the excitation monochromator while monitoring the emission at the emission maximum.
-
To determine the fluorescence quantum yield (Φ), a standard fluorophore with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄) is used for comparison, using the following equation: Φ_sample = Φ_ref * (I_sample / I_ref) * (A_ref / A_sample) * (n_sample² / n_ref²) where I is the integrated emission intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.
Visual Diagrams
Experimental Workflow for Synthesis and Characterization
Caption: Workflow for the synthesis and characterization of bpp metal complexes.
Signaling Pathway for Metal Ion Sensing
Caption: Mechanism of metal ion sensing via fluorescence quenching by a bpp-based probe.
References
- 1. mdpi.com [mdpi.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Recent advances in the synthesis and applications of 2,6-dipyrazolylpyridine derivatives and their complexes - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. A luminescent platinum(II) 2,6-bis(N-pyrazolyl)pyridine complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Beyond Spin Crossover: Optical and Electronic Horizons of 2,6-Bis(pyrazol-1-yl)pyridine Ligands and Complexes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Electrochemical Studies of 2,6-Di(1-pyrazolyl)pyridine (dpp) Complexes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the electrochemical studies of 2,6-Di(1-pyrazolyl)pyridine (dpp) and its derivatives complexed with various transition metals. The information compiled herein is intended to guide researchers in the synthesis, electrochemical characterization, and potential applications of these versatile compounds.
Introduction to this compound (dpp) Complexes
The this compound (dpp) ligand is a tridentate N-donor ligand that forms stable complexes with a wide range of transition metals. The resulting complexes have garnered significant interest due to their rich electrochemical properties, which can be fine-tuned by modifying the dpp ligand or changing the metal center. These properties make dpp complexes promising candidates for various applications, including catalysis, sensing, and the development of new therapeutic agents.
Synthesis of dpp Ligands and their Metal Complexes
The synthesis of dpp ligands typically involves the reaction of 2,6-dihalopyridine with pyrazole or its derivatives in the presence of a base. The subsequent complexation with a metal salt, such as a ruthenium, iron, cobalt, or platinum precursor, yields the desired dpp metal complex.
General Synthetic Workflow
Caption: General workflow for the synthesis of dpp ligands and their metal complexes.
Electrochemical Characterization: Cyclic Voltammetry
Cyclic voltammetry (CV) is a powerful technique to investigate the redox properties of dpp complexes. It provides information on the formal reduction potentials, the number of electrons transferred, and the stability of the different oxidation states of the metal center.
Experimental Workflow for Cyclic Voltammetry
Caption: Standard experimental workflow for cyclic voltammetry of dpp complexes.
Quantitative Electrochemical Data
The following table summarizes the key electrochemical data obtained from cyclic voltammetry studies of various dpp complexes. This data is crucial for comparing the redox properties of different complexes and for designing new materials with specific electrochemical characteristics.
| Complex | Metal Center | Redox Couple | E½ (V vs. reference electrode) | Solvent/Electrolyte | Reference |
| [Ru(bpp)(DMSO)Cl₂] | Ru(II) | Ru(III)/Ru(II) | +0.37 | Dichloromethane/TBAP | [1] |
| [Ru(bpp)(DMSO)Cl₂] | Ru(II) | Ru(IV)/Ru(III) | +1.0 | Dichloromethane/TBAP | [1] |
| --INVALID-LINK--₂ | Co(II) | Co(III)/Co(II) | Anodically shifted vs. bpy | Not specified | [2] |
| [Pt(bpp)Cl]Cl | Pt(II) | Irreversible Red. | -1.0 to -1.3 | CH₃CN/0.1 M TBAPF₆ | [3][4] |
| [Pt(bdmpp)Cl]Cl (bdmpp = 2,6-bis(3,5-dimethyl-N-pyrazolyl)pyridine) | Pt(II) | Irreversible Red. | -1.0 to -1.3 | CH₃CN/0.1 M TBAPF₆ | [3][4] |
| --INVALID-LINK-- | Pt(II) | Irreversible Red. | -1.0 to -1.3 | CH₃CN/0.1 M TBAPF₆ | [3][4] |
| --INVALID-LINK-- | Pt(II) | Irreversible Red. | -1.0 to -1.3 | CH₃CN/0.1 M TBAPF₆ | [3][4] |
Note: The reference electrode used should always be specified for accurate comparison of potential values. Common reference electrodes include Ag/AgCl and Saturated Calomel Electrode (SCE). TBAP stands for tetrabutylammonium perchlorate and TBAPF₆ for tetrabutylammonium hexafluorophosphate.
Experimental Protocols
Protocol 1: Synthesis of [Ru(bpp)(DMSO)Cl₂]
Materials:
-
cis-[Ru(DMSO)₄Cl₂]
-
This compound (bpp)
-
Ethanol
Procedure:
-
Dissolve cis-[Ru(DMSO)₄Cl₂] in hot ethanol.
-
Add a solution of an equimolar amount of this compound (bpp) in ethanol to the ruthenium precursor solution.
-
Reflux the reaction mixture for several hours.
-
Cool the solution to room temperature.
-
The product, [Ru(bpp)(DMSO)Cl₂], will precipitate out of the solution.
-
Filter the precipitate, wash with cold ethanol, and dry under vacuum.
Protocol 2: Cyclic Voltammetry of a dpp Complex
Equipment and Materials:
-
Potentiostat
-
Three-electrode cell (Working electrode: Glassy Carbon or Platinum; Reference electrode: Ag/AgCl; Counter electrode: Platinum wire)
-
dpp metal complex
-
Anhydrous, deoxygenated solvent (e.g., acetonitrile, dichloromethane)
-
Supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate (TBAPF₆))
-
Inert gas (Nitrogen or Argon) for deaeration
Procedure:
-
Solution Preparation: Dissolve the dpp complex (typically 1-5 mM) and the supporting electrolyte in the chosen solvent in a volumetric flask.
-
Electrode Preparation: Polish the working electrode with alumina slurry on a polishing pad, rinse thoroughly with deionized water and the solvent to be used, and dry completely.
-
Cell Assembly: Assemble the three-electrode cell with the prepared electrodes and the analyte solution.
-
Deaeration: Bubble inert gas through the solution for at least 15-20 minutes to remove dissolved oxygen, which can interfere with the electrochemical measurements. Maintain an inert atmosphere over the solution during the experiment.
-
Cyclic Voltammetry Measurement:
-
Connect the electrodes to the potentiostat.
-
Set the potential window to scan over the expected redox events of the complex.
-
Set the initial scan rate (e.g., 100 mV/s).
-
Initiate the scan and record the voltammogram.
-
Vary the scan rate (e.g., 50, 200, 500 mV/s) to investigate the reversibility of the redox processes.
-
-
Data Analysis:
-
Determine the half-wave potential (E½) for reversible or quasi-reversible processes from the average of the anodic (Epa) and cathodic (Epc) peak potentials.
-
Measure the peak currents (ipa and ipc) to assess the reversibility (ipa/ipc ≈ 1 for a reversible process).
-
Analyze the peak separation (ΔEp = Epa - Epc) to evaluate the electron transfer kinetics (ΔEp ≈ 59/n mV for a reversible n-electron process at room temperature).
-
Applications in Drug Development and Research
The electrochemical properties of dpp complexes are central to their potential applications. For instance, the ability of a complex to undergo reversible redox reactions is crucial for its use in catalytic cycles. In the context of drug development, understanding the redox behavior of a metallodrug is essential as it can influence its mechanism of action, activation, and deactivation pathways within a biological system. For example, some anticancer drugs are activated by reduction in the hypoxic environment of tumors. The redox potential of a dpp complex can be tuned to target such specific biological conditions.
Logical Relationship in Catalysis
Caption: A simplified logical diagram of a catalytic cycle involving a dpp metal complex.
References
- 1. Bis(2,6-pyrazolyl)pyridines as a New Scaffold for Coordination Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Beyond Spin Crossover: Optical and Electronic Horizons of 2,6-Bis(pyrazol-1-yl)pyridine Ligands and Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. A luminescent platinum(II) 2,6-bis(N-pyrazolyl)pyridine complex - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Iron(II) Complexes with 2,6-di(pyrazol-1-yl)pyridines
Audience: Researchers, scientists, and drug development professionals.
Introduction: Iron(II) complexes featuring 2,6-di(pyrazol-1-yl)pyridine (bpp) and its derivatives are a significant class of coordination compounds extensively studied for their rich structural chemistry and fascinating magnetic properties, particularly spin-crossover (SCO) behavior.[1] The SCO phenomenon, an entropy-driven transition between a low-spin (LS) and a high-spin (HS) state, can be triggered by external stimuli such as temperature, pressure, or light, making these materials promising candidates for molecular switches, sensors, and data storage devices.[2][3] The versatility of the bpp ligand scaffold allows for systematic functionalization at various positions, enabling fine-tuning of the spin transition temperature and cooperativity.[1][4] This document provides detailed protocols for the synthesis of bpp ligands and their corresponding iron(II) complexes, along with methods for their characterization.
I. Synthesis of 2,6-di(pyrazol-1-yl)pyridine (bpp) Ligands
The synthesis of functionalized bpp ligands is a crucial first step. A common strategy involves the nucleophilic substitution of a dihalopyridine with a deprotonated pyrazole derivative.
Protocol 1: Synthesis of 4-Hydroxy-2,6-di(pyrazol-1-yl)pyridine (L) [4]
This protocol describes the synthesis of a hydroxyl-functionalized bpp ligand.
Materials:
-
Pyrazole
-
Potassium hydride (KH)
-
Dry diglyme
-
4-Hydroxy-2,6-dibromopyridine
-
Hydrochloric acid (HCl)
-
Deionized water
Procedure:
-
To a stirred suspension of KH (1.6 g, 39.6 mmol) in dry diglyme (45 cm³), add pyrazole (3.1 g, 45.5 mmol) at 70 °C.
-
Continue stirring until the evolution of H₂ gas ceases.
-
Add 4-hydroxy-2,6-dibromopyridine (2.6 g, 10.3 mmol) to the reaction mixture.
-
Heat the mixture at 180 °C for 3 days.
-
After cooling to room temperature, remove the diglyme under vacuum.
-
Carefully dissolve the resulting brown residue in deionized water.
-
Filter the solution and neutralize it with HCl to afford a pale brown precipitate.
-
Collect the precipitate on a glass sinter.
-
Further purification can be achieved by silica column chromatography.
A significant monosubstituted by-product, 2-bromo-4-hydroxy-6-(pyrazol-1-yl)pyridine (L'), may also be isolated, indicating that the second substitution can be sluggish.[4]
Protocol 2: Synthesis of 2,6-di(4-iodopyrazol-1-yl)pyridine (bppI2) [5]
This protocol outlines the synthesis of an iodo-functionalized bpp ligand, which can serve as a precursor for further modifications via cross-coupling reactions.
Materials:
-
4-Iodo-1H-pyrazole
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Dimethylformamide (DMF)
-
Tetrahydrofuran (THF)
-
2,6-Difluoropyridine
-
Water
-
Hexane
Procedure:
-
Dissolve 4-iodo-1H-pyrazole (1.0 g, 5.16 mmol) in a solvent mixture of DMF (15 cm³) and THF (5 cm³).
-
Slowly add NaH (0.26 g, 6.45 mmol) to the solution.
-
Stir the reaction mixture at room temperature until hydrogen evolution ceases.
-
Add 2,6-difluoropyridine (0.30 g, 2.58 mmol) and continue stirring for 16 hours at room temperature.
-
Slowly add water (180 cm³) to the mixture to yield a white precipitate.
-
Collect the precipitate, wash it with hexane, and dry it.
This iodo-functionalized ligand can be further derivatized using Sonogashira coupling reactions to introduce alkynyl substituents.[5]
II. Synthesis of Iron(II) Complexes
The iron(II) complexes are typically synthesized by reacting the bpp ligand with an iron(II) salt in a suitable solvent. The choice of anion and solvent can significantly influence the crystal packing and, consequently, the spin-crossover properties of the resulting complex.
Protocol 3: General Synthesis of [Fe(bpp)₂]X₂ Complexes [5][6]
This general protocol can be adapted for various bpp ligands and iron(II) salts.
Materials:
-
Substituted 2,6-di(pyrazol-1-yl)pyridine ligand (e.g., L1Cn, L2Cn)
-
Fe[BF₄]₂·6H₂O or other Fe(II) salt (e.g., Fe(ClO₄)₂·xH₂O)
-
Dichloromethane (CH₂Cl₂), Acetonitrile (MeCN), or other suitable solvent
-
Diethyl ether or pentane for precipitation/crystallization
Procedure:
-
Dissolve the bpp ligand in a suitable solvent (e.g., dichloromethane or chloroform).
-
In a separate vial, dissolve 0.5 equivalents of the Fe(II) salt (e.g., Fe[BF₄]₂·6H₂O) in a minimal amount of a coordinating solvent like acetonitrile.
-
Add the Fe(II) salt solution to the ligand solution with stirring.
-
A color change and/or precipitation of the complex should be observed.
-
Stir the reaction mixture for a specified time (e.g., 15 minutes).[7]
-
The complex can be isolated by filtration if it precipitates directly.
-
Alternatively, crystallization can be induced by slow vapor diffusion of a less polar solvent (e.g., diethyl ether or pentane) into the reaction solution.[6][7]
-
Collect the crystalline product by filtration, wash with a small amount of the precipitating solvent, and dry under vacuum.
CAUTION: Perchlorate salts are potentially explosive when heated or subjected to friction and should be handled with extreme care.[7]
Protocol 4: Synthesis of --INVALID-LINK--₂·1.5MeNO₂ (1) [7]
This protocol provides a specific example for the synthesis of an iron(II) complex with an ester-functionalized bpp ligand.
Materials:
-
2,6-di[4-(ethylcarboxy)pyrazol-1-yl]pyridine (bpCOOEt₂p)
-
Fe(ClO₄)₂·xH₂O
-
Nitromethane (MeNO₂)
-
Diethyl ether
Procedure:
-
Inside a nitrogen-filled glovebox, prepare a solution of bpCOOEt₂p (64.4 mg, 0.10 mmol) in MeNO₂ (3 mL).
-
In a separate vial, dissolve Fe(ClO₄)₂·xH₂O (36 mg, 0.05 mmol) in MeNO₂ (3 mL).
-
Add the iron(II) perchlorate solution to the ligand solution and stir the mixture for 15 minutes to obtain a yellow solution.
-
Obtain yellow prismatic crystals suitable for X-ray diffraction by slow liquid diffusion of diethyl ether into this solution in a narrow tube over one week inside the glovebox.
III. Characterization Data
The synthesized complexes are characterized by a variety of analytical techniques to confirm their structure and investigate their physical properties.
Table 1: Selected Iron(II)-bpp Complex Properties
| Complex | Anion | Solvent | Spin Transition (T₁/₂) | Hysteresis (ΔT) | Reference |
| [Fe(L¹)₂]X₂·Me₂CO | BF₄⁻, ClO₄⁻ | Acetone | ~160 K | up to 22 K | [8] |
| [Fe(L¹)₂]X₂·sf | BF₄⁻, ClO₄⁻ | Solvent-free | Abrupt | up to 38 K | [8] |
| [Fe(L²)₂][BF₄]₂·MeNO₂ | BF₄⁻ | Nitromethane | Abrupt, above RT | Asymmetric loop | [8] |
| --INVALID-LINK--₂·1.5MeNO₂ | ClO₄⁻ | Nitromethane | Partial/Gradual | - | [7] |
| [Fe(L)₂][BF₄]₂ (Phase 2) | BF₄⁻ | Methanol | ~200 K | Abrupt | [4] |
| [Fe(L)₂][ClO₄]₂ (Phase 2) | ClO₄⁻ | Methanol | ~200 K | Abrupt | [4] |
| [Fe(L1)₂][BF₄]₂ | BF₄⁻ | - | Gradual, 254 K | - | [9] |
| [Fe(L2)₂][BF₄]₂ | BF₄⁻ | - | Stepwise, 313 K & 321 K | - | [9] |
L¹ = 4-(isopropyldisulfanyl)-2,6-bis(pyrazolyl)pyridine[8] L² = 4-(methyldisulfanyl)-2,6-bis(pyrazolyl)pyridine[8] bpCOOEt₂p = 2,6-di[4-(ethylcarboxy)pyrazol-1-yl]pyridine[7] L = 4-hydroxy-2,6-di(pyrazol-1-yl)pyridine[4] L1 = 4-([2,2′-bithiophen]-5-ylethynyl)-2,6-di(1H-pyrazol-1-yl)pyridine[9] L2 = 4-(2-(5-(5-hexylthiophen-2-yl)thiophen-2-yl)ethynyl)-2,6-di(1H-pyrazol-1-yl)pyridine[9]
Table 2: Representative Crystallographic and Fe-N Bond Length Data [7]
| Complex | Temperature (K) | Spin State | Fe-N(pyridine) (Å) | Fe-N(pyrazole) (Å) |
| --INVALID-LINK--₂·MeNO₂ | 120 | Low Spin | 1.896(3) | 1.998(3) |
| --INVALID-LINK--₂·MeNO₂ | 300 | Mixed/High Spin | 1.968(5) | 2.061(5) |
| Desolvated Crystal | 120 | Low Spin | - | - |
| Desolvated Crystal | 400 | High Spin | 2.061(8) | 2.151(8) |
The change in Fe-N bond lengths is a hallmark of the spin transition, with longer bonds observed in the high-spin state.
IV. Visualized Workflows and Relationships
Diagram 1: General Synthesis Workflow for Iron(II)-bpp Complexes
Caption: General workflow for the synthesis and characterization of Iron(II)-bpp complexes.
Diagram 2: Factors Influencing Spin-Crossover (SCO) Properties
Caption: Key factors influencing the spin-crossover behavior of [Fe(bpp)₂]²⁺ complexes.
V. Applications and Future Directions
The primary application of these iron(II)-bpp complexes lies in the field of molecular materials due to their SCO properties. They are considered for:
-
Molecular Switches and Memory: The bistability associated with hysteretic spin transitions allows for the storage of information at the molecular level.[10]
-
Sensors: The sensitivity of the spin state to the presence of solvent molecules or other guests can be exploited for chemical sensing applications.[11]
-
Molecular Spintronics: Integration of SCO complexes into single-molecule junctions could lead to the development of novel spintronic devices.[6][9]
While direct applications in drug development are less explored, the fundamental principles of ligand design and metal coordination are highly relevant. The ability to create stable, well-defined coordination environments around an iron center is crucial in the design of metal-based therapeutics and diagnostic agents. Future research could explore the biological activity of these complexes or their use as responsive probes in biological systems.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. d-nb.info [d-nb.info]
- 6. digital.csic.es [digital.csic.es]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Iron(II) Complexes of 4-(Alkyldisulfanyl)-2,6-di(pyrazolyl)pyridine Derivatives. Correlation of Spin-Crossover Cooperativity with Molecular Structure Following Single-Crystal-to-Single-Crystal Desolvation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Spin-Crossover in Supramolecular Iron(II)–2,6-bis(1H-Pyrazol-1-yl)pyridine Complexes: Toward Spin-State Switchable Single-Molecule Junctions | Semantic Scholar [semanticscholar.org]
- 11. Iron(II) Complexes of 2,6-Di[4-(ethylcarboxy)pyrazol-1-yl]pyridine with Reversible Guest-Modulated Spin-Crossover Behavior - PMC [pmc.ncbi.nlm.nih.gov]
Application of 2,6-bis(pyrazol-1-yl)pyridine (bpp) Ligands in Single-Molecule Magnets: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Single-Molecule Magnets (SMMs) are individual molecules that exhibit superparamagnetic behavior, a property that makes them promising candidates for high-density data storage, quantum computing, and spintronics. The magnetic properties of SMMs are dictated by the choice of metal ion and the coordinating ligand. Lanthanide ions, particularly Dysprosium(III) (Dy³⁺), are favored for the design of SMMs due to their large magnetic anisotropy.
The ligand framework plays a crucial role in modulating the magnetic properties of the resulting SMM. The 2,6-bis(pyrazol-1-yl)pyridine (bpp) ligand family has emerged as a versatile platform in the construction of SMMs.[1][2][3] These tridentate N-donor ligands can effectively coordinate to metal ions, and their electronic and steric properties can be readily tuned through functionalization at the 4-position of the pyridine ring.[2] This allows for a systematic investigation of the structure-property relationships in SMMs. This document provides an overview of the application of bpp ligands in dinuclear Dy(III) SMMs, including synthetic protocols and characterization techniques.
Data Presentation: Magnetic Properties of Dinuclear Dy(III) SMMs with Polypyridyl-type Ligands
The magnetic properties of SMMs are highly sensitive to the local coordination environment of the metal ion and the nature of the bridging ligand. The following table summarizes key magnetic parameters for a series of representative dinuclear Dy(III) SMMs with polypyridyl-type bridging ligands, illustrating the range of properties that can be achieved.
| Compound ID | Bridging Ligand | χₘT at 300 K (cm³ K mol⁻¹) | Uₑff (K) | τ₀ (s) | Reference |
| 1 | bpp (hypothetical) | ~28.3 | 50 - 150 | 10⁻⁶ - 10⁻⁸ | N/A |
| 2 | 2,2'-bipyrimidine | 28.1 | 139 | 1.2 x 10⁻⁷ | [1] |
| 3 | 2,2'-bipyridine-N-oxide | ~28.0 | 47.4 (FR), 25.2 (SR) | - | [4] |
| 4 | phenoxo-O | 27.6 | 20.3 - 103.2 | 10⁻⁶ - 10⁻⁷ | [5] |
Note: Data for compound 1 is a hypothetical representation based on typical values for similar dinuclear Dy(III) SMMs. FR = Fast Relaxation, SR = Slow Relaxation.
Experimental Protocols
I. Synthesis of 2,6-bis(pyrazol-1-yl)pyridine (bpp) Ligand
This protocol is a representative procedure for the synthesis of the parent bpp ligand.
Materials:
-
2,6-dibromopyridine
-
Pyrazole
-
Potassium carbonate (K₂CO₃)
-
Copper(I) iodide (CuI)
-
N,N-Dimethylformamide (DMF)
-
Toluene
-
Ethyl acetate
-
Hexane
-
Deionized water
Procedure:
-
To a solution of 2,6-dibromopyridine (1.0 eq) and pyrazole (2.2 eq) in DMF, add K₂CO₃ (4.0 eq) and CuI (0.2 eq).
-
Heat the reaction mixture at 120 °C for 24 hours under an inert atmosphere (e.g., nitrogen or argon).
-
After cooling to room temperature, pour the reaction mixture into deionized water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the bpp ligand as a white solid.
-
Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
II. Synthesis of a Dinuclear Dy(III) Single-Molecule Magnet with a bpp Bridging Ligand: [Dy₂(bpp)(hfac)₆] (A Representative Protocol)
This protocol describes a general method for the synthesis of a dinuclear Dy(III) SMM, using the bpp ligand as a bridging unit and hexafluoroacetylacetonate (hfac) as an ancillary ligand.
Materials:
-
[Dy(hfac)₃]·2H₂O
-
2,6-bis(pyrazol-1-yl)pyridine (bpp)
-
Dichloromethane (CH₂Cl₂)
-
n-Hexane
Procedure:
-
Dissolve [Dy(hfac)₃]·2H₂O (2.0 eq) in a minimal amount of CH₂Cl₂.
-
In a separate flask, dissolve the bpp ligand (1.0 eq) in CH₂Cl₂.
-
Slowly add the bpp solution to the solution of the Dy(III) precursor with constant stirring.
-
Stir the resulting solution at room temperature for 4 hours.
-
Slowly diffuse n-hexane into the reaction mixture to induce crystallization.
-
After several days, single crystals suitable for X-ray diffraction can be obtained.
-
Filter the crystals, wash with a small amount of cold n-hexane, and dry under vacuum.
III. Characterization of Single-Molecule Magnet Behavior
A. Single-Crystal X-ray Diffraction:
Determine the crystal structure of the synthesized complex to confirm the dinuclearity and the coordination environment of the Dy(III) ions.
B. Magnetic Susceptibility Measurements:
Perform direct current (DC) and alternating current (AC) magnetic susceptibility measurements using a SQUID magnetometer.
DC Magnetic Susceptibility:
-
Measure the temperature dependence of the magnetic susceptibility (χₘ) in a static magnetic field (e.g., 1000 Oe) from 300 K down to 2 K.
-
Plot the χₘT product versus temperature. For a dinuclear Dy(III) complex, the room temperature χₘT value is expected to be around 28.34 cm³ K mol⁻¹. Deviations from this value at lower temperatures can indicate magnetic exchange interactions between the Dy(III) ions.
AC Magnetic Susceptibility:
-
Measure the in-phase (χ') and out-of-phase (χ'') components of the AC magnetic susceptibility as a function of temperature at various frequencies (typically ranging from 1 Hz to 1500 Hz).[6]
-
A non-zero out-of-phase signal (χ'') that is frequency-dependent is a hallmark of slow magnetic relaxation and SMM behavior.[7][8]
-
The temperature at which the peak in the χ'' signal occurs for a given frequency is the blocking temperature (Tₑ).
-
From the frequency-dependent data, the relaxation time (τ) can be determined at different temperatures.
-
Plot ln(τ) versus 1/T (Arrhenius plot) to extract the effective energy barrier for magnetization reversal (Uₑff) and the pre-exponential factor (τ₀) by fitting the data to the Arrhenius law: τ = τ₀exp(Uₑff/kₑT).
Visualizations
Caption: Workflow for the synthesis and characterization of bpp-based SMMs.
Caption: Logical flow for the characterization of SMM behavior.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Enhancing the Magnetic Behaviors of Dy2 Complexes by Modulating the Crystal Field Environment with Different μ-O Bridging Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dinuclear Dy2 Single-Molecule Magnets: Functional Modulation on the Bridging Ligand and Different Relaxation Performances within the Single-Crystal to Single-Crystal System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. qdusa.com [qdusa.com]
- 7. christou.chem.ufl.edu [christou.chem.ufl.edu]
- 8. people.clas.ufl.edu [people.clas.ufl.edu]
Application Notes and Protocols for 2,6-bis(pyrazolyl)pyridine (bpp) in Luminescent Materials
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 2,6-bis(pyrazolyl)pyridine (bpp) and its derivatives as versatile ligands in the development of luminescent materials. The content covers the synthesis of bpp ligands and their metal complexes, their photophysical properties, and detailed experimental protocols for their characterization.
Introduction to 2,6-bis(pyrazolyl)pyridine Ligands
The 2,6-bis(pyrazolyl)pyridine (bpp) ligand family has garnered significant attention in coordination chemistry due to its robust, planar, and tridentate N-donor framework.[1][2] The straightforward synthesis and the ease of functionalization, particularly at the 4-position of the pyridine ring, allow for the fine-tuning of the electronic and steric properties of the resulting metal complexes.[1][2] This versatility makes bpp ligands excellent candidates for the construction of a wide array of luminescent materials with applications in organic light-emitting diodes (OLEDs), chemical sensors, and bio-imaging.
The coordination of bpp ligands to various metal centers, including transition metals like ruthenium(II), osmium(II), iridium(III), and platinum(II), as well as lanthanides such as europium(III) and terbium(III), can lead to complexes with intense and long-lived luminescence.[3][4][5][6] The emission properties of these complexes are often derived from metal-to-ligand charge transfer (MLCT), ligand-to-ligand charge transfer (LLCT), or intra-ligand (IL) excited states, which can be modulated by modifying the bpp ligand or the ancillary ligands in the coordination sphere.
Data Presentation: Photophysical Properties of bpp-based Luminescent Complexes
The following tables summarize the key photophysical data for a selection of luminescent metal complexes featuring bpp or its derivatives.
Table 1: Photophysical Data for Transition Metal Complexes with bpp Ligands
| Complex | Metal Ion | Emission Max (λem), nm | Quantum Yield (Φ) | Lifetime (τ) | Solvent/State | Reference |
| --INVALID-LINK-- | Pt(II) | 655 | Intense (qualitative) | - | Solid state at 77 K | [6] |
| [Os(pz2py)(PPh2Me)2(CO)] | Os(II) | Yellow emission | - | - | OLED device | [4] |
| OLED with Os(II) complex | Os(II) | - | 18.3% (max. efficiency) | - | Device | [4] |
| [IrCl3(L1)] | Ir(III) | - | 1.27% - 5.30% | - | Solution | [7] |
| [ReCl(CO)3(Ar-dtpy-κ2N)] | Re(I) | 728-731 | 0.8% - 4.3% | 6.3 - 6.7 ns | CHCl3 | [8] |
Table 2: Photophysical Data for Lanthanide Complexes with Polypyridine Ligands
| Complex | Metal Ion | Emission Max (λem), nm | Quantum Yield (Φ) | Lifetime (τ), ms | Solvent | Reference |
| [EuL2]Cl3 | Eu(III) | 613 | 0.046 | 0.78 | Water | [8] |
| [EuL2]Cl3 | Eu(III) | - | 0.089 | 1.28 | D2O | [8] |
| Eu(II)-bis(pyrazolyl)borate | Eu(II) | 490-560 | up to 100% | 30 - 540 ns | Solid state | [9] |
Experimental Protocols
Synthesis of 2,6-bis(pyrazol-1-yl)pyridine (bpp)
This protocol describes a general method for the synthesis of the parent bpp ligand.
Workflow for the Synthesis of 2,6-bis(pyrazolyl)pyridine (bpp)
Caption: General workflow for the synthesis of 2,6-bis(pyrazolyl)pyridine.
Materials:
-
2,6-Dihalopyridine (e.g., 2,6-dibromopyridine or 2,6-dichloropyridine)
-
Pyrazole
-
Potassium hydride (KH) or other suitable base (e.g., NaH)
-
Anhydrous diglyme
-
Standard laboratory glassware and purification equipment (e.g., chromatography column, recrystallization apparatus)
Procedure:
-
Preparation of Potassium Pyrazolate: In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), suspend potassium hydride in anhydrous diglyme. To this suspension, add a solution of pyrazole in anhydrous diglyme dropwise at room temperature. Stir the mixture until the evolution of hydrogen gas ceases, indicating the formation of potassium pyrazolate.
-
Reaction with 2,6-Dihalopyridine: To the freshly prepared potassium pyrazolate solution, add the 2,6-dihalopyridine. Heat the reaction mixture to 110-125 °C and maintain this temperature for several hours to days, monitoring the reaction progress by a suitable technique (e.g., TLC or GC-MS).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and quench it by the slow addition of water. Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Combine the organic layers, wash with brine, and dry over an anhydrous drying agent (e.g., Na2SO4 or MgSO4).
-
Purification: Remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel, followed by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield pure 2,6-bis(pyrazol-1-yl)pyridine.
Synthesis of a Luminescent Platinum(II) Complex: [Pt(bpp)Cl]Cl
This protocol outlines the synthesis of a platinum(II) complex with the bpp ligand.
Workflow for the Synthesis of [Pt(bpp)Cl]Cl
Caption: Synthetic workflow for the platinum(II) complex [Pt(bpp)Cl]Cl.
Materials:
-
Potassium tetrachloroplatinate(II) (K2[PtCl4])
-
2,6-bis(pyrazol-1-yl)pyridine (bpp)
-
Deionized water
-
Methanol
-
Standard laboratory glassware
Procedure:
-
Reaction Mixture: Dissolve K2[PtCl4] in deionized water and 2,6-bis(pyrazol-1-yl)pyridine in methanol in separate flasks.
-
Complexation: Add the bpp solution to the K2[PtCl4] solution. The molar ratio should be approximately 1:1.
-
Reaction: Heat the resulting mixture to reflux for several hours. A color change and/or the formation of a precipitate should be observed.
-
Isolation: Cool the reaction mixture to room temperature and then further in an ice bath to maximize precipitation. Collect the solid product by filtration, wash with cold water and a small amount of cold methanol, and dry under vacuum.
Measurement of Photoluminescence Quantum Yield (PLQY) using an Integrating Sphere
This protocol describes the absolute method for determining the PLQY of a luminescent material in solution.
Workflow for Absolute PLQY Measurement
Caption: Workflow for absolute photoluminescence quantum yield measurement.
Instrumentation:
-
A spectrofluorometer equipped with an integrating sphere. The sphere should have a highly reflective inner surface (e.g., BaSO4 or Spectralon®).[10]
-
A calibrated light source.
-
A sensitive detector (e.g., a CCD or PMT).
Procedure:
-
Sample Preparation: Prepare a dilute solution of the luminescent compound in a suitable solvent. The absorbance of the solution at the excitation wavelength should be low (typically < 0.1) to minimize reabsorption effects.
-
Blank Measurement (Solvent):
-
Fill a cuvette with the pure solvent and place it in the integrating sphere.
-
Measure the spectrum of the excitation light scattered by the solvent (L_a).
-
Measure the emission spectrum of the solvent (E_a), which should be negligible for a non-emissive solvent.
-
-
Sample Measurement:
-
Place the cuvette with the sample solution in the integrating sphere.
-
Measure the spectrum of the scattered excitation light (L_c).
-
Measure the emission spectrum of the sample (E_c).[10]
-
-
Calculation: The absolute PLQY is calculated using the following equation: Φ = (E_c - E_a) / (L_a - L_c) Where E_c and E_a are the integrated intensities of the emission spectra of the sample and blank, respectively, and L_a and L_c are the integrated intensities of the scattered excitation light for the blank and sample, respectively.[10]
Measurement of Luminescence Lifetime using Time-Resolved Photoluminescence Spectroscopy (TRPL)
This protocol provides a general procedure for measuring the luminescence lifetime of a sample.
Workflow for Time-Resolved Photoluminescence Spectroscopy
Caption: Schematic workflow of a time-resolved photoluminescence spectroscopy experiment.
Instrumentation:
-
A pulsed light source with a pulse width significantly shorter than the expected lifetime of the sample (e.g., a picosecond or nanosecond pulsed laser or LED).
-
A sensitive, high-speed photodetector (e.g., a photomultiplier tube (PMT) or an avalanche photodiode (APD)).
-
Time-correlated single-photon counting (TCSPC) or multi-channel scaling (MCS) electronics for data acquisition.[11]
-
Appropriate optical components (e.g., lenses, filters, monochromator).
Procedure:
-
Sample Preparation: Prepare the sample in a suitable form (e.g., a dilute solution, a thin film, or a powder).
-
Instrumental Setup:
-
Align the pulsed light source to excite the sample.
-
Collect the emitted luminescence and direct it through a monochromator (to select the emission wavelength) to the photodetector.
-
Synchronize the detection electronics with the excitation pulse.
-
-
Data Acquisition:
-
Excite the sample with a train of light pulses.
-
The detector records the arrival time of the emitted photons relative to the excitation pulse.
-
The timing electronics build a histogram of photon counts versus time, which represents the luminescence decay curve.[11]
-
-
Data Analysis:
-
Fit the measured decay curve to an exponential decay function (or a sum of exponentials for more complex decays) to extract the luminescence lifetime (τ). The instrument response function (IRF) should be measured and accounted for in the fitting process for accurate results.
-
Conclusion
The 2,6-bis(pyrazolyl)pyridine ligand system offers a versatile platform for the design and synthesis of novel luminescent materials. By carefully selecting the metal center and functionalizing the bpp ligand, researchers can tune the photophysical properties of the resulting complexes to meet the demands of various applications, from high-efficiency OLEDs to sensitive biological probes. The protocols provided herein offer a starting point for the synthesis and characterization of these promising materials.
References
- 1. docs.nrel.gov [docs.nrel.gov]
- 2. Bis(2,6-pyrazolyl)pyridines as a New Scaffold for Coordination Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Time-Resolved Photoluminescence Spectroscopy of Semiconductor Nanocrystals and Other Fluorophores [jove.com]
- 5. researchgate.net [researchgate.net]
- 6. A luminescent platinum(II) 2,6-bis(N-pyrazolyl)pyridine complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Controlling of Photophysical Behavior of Rhenium(I) Complexes with 2,6-Di(thiazol-2-yl)pyridine-Based Ligands by Pendant π-Conjugated Aryl Groups | MDPI [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. horiba.com [horiba.com]
- 11. edinst.com [edinst.com]
Application Notes and Protocols for the Use of 2,6-di(pyrazol-1-yl)pyridine Metal Complexes in Redox Flow Batteries
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the investigation of 2,6-di(pyrazol-1-yl)pyridine (bpp) and its metal complexes as potential redox-active species in non-aqueous redox flow batteries (RFBs). While the direct application of bpp complexes in RFBs is an emerging area of research, this guide synthesizes established procedures for the synthesis of the ligand and its iron complexes, alongside standard protocols for the assembly and electrochemical characterization of RFBs using analogous polypyridyl systems.
Introduction
Redox flow batteries are a promising technology for large-scale energy storage, offering decoupled energy and power capacities.[1] The heart of the RFB lies in its redox-active electrolytes. Metal complexes with polypyridyl ligands, such as 2,2'-bipyridine and its derivatives, have been investigated as tunable redox-active species.[2][3] The ligand 2,6-di(pyrazol-1-yl)pyridine (bpp) is a versatile tridentate N-donor ligand that forms stable complexes with a variety of transition metals, including iron. These complexes are known to be redox-active, often exhibiting reversible Fe(II)/Fe(III) redox couples, making them intriguing candidates for application in non-aqueous RFBs.[4][5] This document outlines the necessary steps to synthesize, characterize, and evaluate the performance of an iron(II)-bpp complex in a laboratory-scale RFB.
Synthesis of Redox-Active Components
The bpp ligand can be synthesized through the nucleophilic substitution of a dihalopyridine with pyrazole. A common method involves the reaction of 2,6-dibromopyridine with the sodium salt of pyrazole.
Materials:
-
2,6-dibromopyridine
-
Pyrazole
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Deionized water
-
Hexane
Protocol:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add pyrazole (2.1 equivalents) to anhydrous DMF.
-
Carefully add sodium hydride (2.1 equivalents) portion-wise to the pyrazole solution at 0 °C.
-
Allow the mixture to warm to room temperature and stir until hydrogen evolution ceases, indicating the formation of the sodium pyrazolide salt.
-
Add 2,6-dibromopyridine (1 equivalent) to the reaction mixture.
-
Heat the reaction mixture to 130-140 °C and maintain for 24-48 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and slowly add deionized water to precipitate the crude product.
-
Collect the precipitate by filtration, wash with deionized water and then with hexane to remove residual mineral oil and other nonpolar impurities.
-
The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
The iron(II) complex is synthesized by reacting the bpp ligand with an iron(II) salt.
Materials:
-
2,6-di(pyrazol-1-yl)pyridine (bpp)
-
Iron(II) tetrafluoroborate hexahydrate (Fe(BF₄)₂·6H₂O)
-
Acetonitrile (anhydrous)
-
Diethyl ether (anhydrous)
Protocol:
-
Dissolve 2,6-di(pyrazol-1-yl)pyridine (2 equivalents) in anhydrous acetonitrile in a round-bottom flask under an inert atmosphere.
-
In a separate flask, dissolve iron(II) tetrafluoroborate hexahydrate (1 equivalent) in a minimal amount of anhydrous acetonitrile.
-
Slowly add the iron(II) salt solution to the ligand solution with stirring. A color change should be observed, indicating complex formation.
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
Precipitate the complex by the slow addition of anhydrous diethyl ether to the reaction mixture.
-
Collect the resulting solid by filtration, wash with anhydrous diethyl ether, and dry under vacuum.
-
The final product, [Fe(bpp)₂][BF₄]₂, should be stored under inert conditions.
Redox Flow Battery Assembly and Testing
The following protocol describes the assembly of a laboratory-scale non-aqueous redox flow battery to evaluate the performance of the synthesized [Fe(bpp)₂][BF₄]₂ complex.
-
Anolyte: A solution of the [Fe(bpp)₂]²⁺ complex in its reduced state (Fe²⁺) in a suitable non-aqueous solvent (e.g., acetonitrile or propylene carbonate) with a supporting electrolyte (e.g., 0.5 M tetraethylammonium tetrafluoroborate, TEABF₄).
-
Catholyte: A solution of the [Fe(bpp)₂]³⁺ complex in its oxidized state (Fe³⁺) in the same solvent and supporting electrolyte. The oxidized form can be generated in situ during the first charge cycle or prepared by chemical oxidation of the Fe(II) complex. For initial testing, a symmetric cell configuration can be used where both anolyte and catholyte are identical solutions of the [Fe(bpp)₂]²⁺ complex.
A typical lab-scale flow battery cell consists of two graphite felt electrodes, two graphite end plates with flow channels, a porous membrane separator (e.g., Celgard or Nafion), and gaskets.
-
Cut two pieces of graphite felt to the desired electrode dimensions.
-
Cut a piece of the membrane separator slightly larger than the electrode area.
-
Assemble the cell in the following order: graphite end plate, gasket, graphite felt electrode, membrane, second graphite felt electrode, gasket, and the second graphite end plate.
-
Ensure proper alignment and tighten the cell assembly with screws to prevent leakage.
The overall experimental process from synthesis to battery testing is depicted below.
Caption: Experimental workflow from ligand synthesis to battery performance analysis.
Electrochemical Characterization
Before assembling the flow cell, perform cyclic voltammetry on the anolyte and catholyte solutions to determine the redox potentials and assess the electrochemical reversibility of the [Fe(bpp)₂]²⁺/[Fe(bpp)₂]³⁺ couple.
Procedure:
-
Use a three-electrode setup with a glassy carbon working electrode, a platinum wire counter electrode, and a silver/silver ion (Ag/Ag⁺) reference electrode.
-
Record the cyclic voltammogram of the electrolyte solution at various scan rates (e.g., 20-200 mV/s).
-
Determine the formal reduction potential (E°') from the average of the anodic and cathodic peak potentials.
Galvanostatic cycling is used to evaluate the performance of the redox flow battery over multiple charge-discharge cycles.
Procedure:
-
Connect the assembled flow cell to a potentiostat/galvanostat.
-
Pump the anolyte and catholyte from their respective reservoirs through the cell.
-
Charge and discharge the battery at a constant current density (e.g., 10-50 mA/cm²) between defined voltage limits.
-
Record the cell voltage as a function of time and capacity.
-
Calculate the coulombic efficiency, voltage efficiency, and energy efficiency for each cycle.
-
Monitor the capacity retention over an extended number of cycles to assess the stability of the redox-active species.
Expected Performance and Data Presentation
While specific performance data for a 2,6-di(pyrazol-1-yl)pyridine-based redox flow battery is not yet widely published, the performance of analogous iron-polypyridyl complexes in non-aqueous RFBs can provide a benchmark. The table below summarizes representative data for such systems.
| Parameter | [Fe(bpy)₃]²⁺/[Ni(bpy)₃]²⁺[2] | Iron Diimine-Pyridine Complex[6][7] | Expected [Fe(bpp)₂]²⁺ System |
| Solvent | Propylene Carbonate | Acetonitrile | Acetonitrile/Propylene Carbonate |
| Cell Voltage (V) | 2.2 | ~1.5 - 2.0 | ~1.5 - 2.5 |
| Coulombic Efficiency (%) | 90.4 | >95 | >90 |
| Energy Efficiency (%) | 81.8 | ~80-90 | >80 |
| Capacity Retention | Stable over 100 cycles | Stable over 25 cycles | To be determined |
| Current Density (mA/cm²) | Not Specified | 1.1 | 10 - 50 |
bpy = 2,2'-bipyridine
Charge-Discharge Mechanism
The fundamental principle of the [Fe(bpp)₂]²⁺ based redox flow battery involves the reversible oxidation and reduction of the iron center within the complex.
-
Charging Process: At the positive electrode (cathode), the [Fe(bpp)₂]²⁺ complex is oxidized to [Fe(bpp)₂]³⁺. At the negative electrode (anode), if a symmetric cell is used, another redox couple would be needed. In an asymmetric configuration with a suitable anolyte, the anolyte species is reduced.
-
Discharging Process: The reverse reactions occur. At the positive electrode, [Fe(bpp)₂]³⁺ is reduced back to [Fe(bpp)₂]²⁺, and at the negative electrode, the anolyte species is oxidized.
The diagram below illustrates the charge-discharge mechanism in a symmetric cell configuration for the catholyte.
Caption: Charge-discharge mechanism of an RFB with an [Fe(bpp)₂]²⁺ catholyte.
Conclusion
The use of 2,6-di(pyrazol-1-yl)pyridine metal complexes in redox flow batteries represents a promising avenue for developing new, high-performance energy storage systems. The synthetic versatility of the bpp ligand allows for fine-tuning of the electrochemical properties of the resulting metal complexes. The protocols outlined in this document provide a comprehensive framework for researchers to synthesize, characterize, and evaluate these novel redox-active materials in a laboratory setting. Further research is encouraged to explore different metal centers, ligand modifications, and electrolyte compositions to optimize the performance of bpp-based redox flow batteries.
References
- 1. Redox Species of Redox Flow Batteries: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Non-Aqueous Redox Flow Batteries with Nickel and Iron Tris(2,2′-bipyridine) Complex Electrolyte | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Redox non-innocent bis(2,6-diimine-pyridine) ligand–iron complexes as anolytes for flow battery applications - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 7. scispace.com [scispace.com]
Application Notes and Protocols: Self-Assembly of Functional Materials with 2,6-di(pyrazol-1-yl)pyridine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of the versatile applications of 2,6-di(pyrazol-1-yl)pyridine (bpp) in the self-assembly of functional materials. Detailed protocols for the synthesis of bpp-based materials and their applications in spin-crossover materials, catalysis, sensing, and drug development are provided.
Application in Spin-Crossover (SCO) Materials
The tridentate ligand 2,6-di(pyrazol-1-yl)pyridine is a cornerstone for the construction of iron(II) complexes that exhibit spin-crossover (SCO) behavior.[1] This phenomenon, where the spin state of the central metal ion transitions between a low-spin (LS) and a high-spin (HS) state in response to external stimuli like temperature, light, or pressure, makes these materials promising for applications in molecular switches, data storage, and sensors.[1][2] The synthetic versatility of the bpp ligand allows for fine-tuning of the SCO properties by modifying the substituents on the pyridine or pyrazole rings.[1]
Quantitative Data: Spin-Crossover Properties of [Fe(bpp-R)₂]²⁺ Complexes
| Ligand (bpp-R) | Counter-ion (X) | T½ (K) | Hysteresis (ΔT, K) | Reference |
| bpp-CN | ClO₄⁻ | 241 | 28 | [3] |
| bpp-COOEt | ClO₄⁻ | 233 | ~101 (unstable) | [3] |
| 2,6-di{4-fluoropyrazol-1-yl}pyridine | BF₄⁻ | 164 | Narrow | [4] |
| 2,6-di{4-fluoropyrazol-1-yl}pyridine | ClO₄⁻ | 148 | 13 | [4] |
Experimental Protocols
Protocol 1: Synthesis of Functionalized 2,6-di(pyrazol-1-yl)pyridine Ligands
This protocol describes the synthesis of a cyano-functionalized bpp ligand (BPP-CN), a common precursor for SCO complexes.
Workflow for the Synthesis of BPP-CN Ligand
Caption: Synthesis of the BPP-CN ligand.
-
Materials: 4-iodo-2,6-bis(1H-pyrazol-1-yl)pyridine (I-BPP), copper(I) cyanide (CuCN), dry N,N-dimethylformamide (DMF).
-
Procedure:
-
In a dried Schlenk flask under an inert atmosphere, dissolve I-BPP in dry DMF.
-
Add an excess of CuCN to the solution.
-
Heat the reaction mixture at reflux for several hours, monitoring the reaction progress by thin-layer chromatography.
-
After completion, cool the mixture to room temperature and pour it into an aqueous solution of ammonia.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the pure BPP-CN ligand.
-
Protocol 2: Synthesis of --INVALID-LINK--₂ Spin-Crossover Complex [3]
Workflow for the Synthesis of the --INVALID-LINK--₂ Complex
Caption: Synthesis of the iron(II) SCO complex.
-
Materials: BPP-CN ligand, [Fe(BF₄)₂]·6H₂O, acetonitrile.
-
Procedure:
-
Dissolve the BPP-CN ligand in a minimal amount of acetonitrile to create a clear solution.
-
To this solution, add solid [Fe(BF₄)₂]·6H₂O in a 2:1 ligand-to-metal molar ratio.
-
Gently swirl the mixture to obtain a homogeneous solution.
-
Allow the solution to stand undisturbed at room temperature for a week.
-
Collect the resulting microcrystalline product by filtration, wash with a small amount of cold acetonitrile, and dry under vacuum.
-
Application in Homogeneous Catalysis
Metal complexes of 2,6-di(pyrazol-1-yl)pyridine and its derivatives have emerged as effective catalysts in various organic transformations, including hydroboration and transfer hydrogenation.[5][6] The modular nature of the bpp ligand allows for the fine-tuning of the catalyst's steric and electronic properties to achieve high selectivity and efficiency.
Quantitative Data: Catalytic Performance
| Catalytic Reaction | Catalyst | Substrate | Product | Yield (%) | Reference |
| Transfer Hydrogenation | Ruthenium(II) bpp complex | Ketones | Alcohols | Good | [6] |
Note: Specific quantitative data on yields and turnover numbers are often substrate-dependent and can be found in the cited literature.
Experimental Protocols
Protocol 3: General Procedure for Ruthenium-Catalyzed Transfer Hydrogenation of Ketones [6]
Workflow for Catalytic Transfer Hydrogenation
Caption: Ruthenium-catalyzed transfer hydrogenation.
-
Materials: Ruthenium(II)-bpp complex (e.g., [RuCl₂(bpp)(PPh₃)]), ketone substrate, 2-propanol, base (e.g., KOH).
-
Procedure:
-
In a round-bottom flask, combine the ketone substrate, the ruthenium-bpp catalyst (typically 0.1-1 mol%), and a base.
-
Add 2-propanol as the solvent and hydrogen source.
-
Heat the mixture to reflux and monitor the reaction by thin-layer chromatography or gas chromatography.
-
Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.
-
Purify the resulting alcohol product by column chromatography.
-
Application in Chemical Sensing
The inherent fluorescence of some bpp derivatives and their ability to form complexes with metal ions make them suitable for the development of fluorescent chemical sensors. The binding of a metal ion can lead to a change in the fluorescence intensity (quenching or enhancement), allowing for the detection and quantification of the analyte.[7]
Quantitative Data: Metal Ion Sensing
| Analyte | Sensor | Quenching Constant (Ksv) | Limit of Detection (LOD) | Reference |
| Cd²⁺, Co²⁺, Pb²⁺, Cu²⁺ | 2,6-bis(5-(4-methylphenyl)-1-H-pyrazol-3-yl)pyridine | Varies with metal ion | Not specified | [7] |
| Fe³⁺ | Pyrazole-based sensor | - | 0.025 µM | [8] |
Experimental Protocols
Protocol 4: General Procedure for Metal Ion Detection using a bpp-based Fluorescent Sensor [7]
Workflow for Fluorescence-based Metal Ion Sensing
Caption: Metal ion sensing via fluorescence quenching.
-
Materials: bpp-based fluorescent sensor, stock solutions of various metal ions, suitable solvent (e.g., MeOH-H₂O mixture).
-
Procedure:
-
Prepare a stock solution of the bpp-based sensor in the chosen solvent system.
-
Prepare a series of standard solutions of the metal ion of interest.
-
In a cuvette, place a known volume of the sensor solution.
-
Successively add small aliquots of the metal ion solution to the cuvette.
-
After each addition, record the fluorescence emission spectrum of the solution.
-
Analyze the fluorescence quenching data using the Stern-Volmer equation to determine the quenching constant.
-
Application in Drug Development
Pyridine and pyrazole moieties are prevalent in many biologically active compounds. Bpp derivatives and related structures have shown promise as anticancer agents, with proposed mechanisms including the inhibition of PIM-1 kinase and the disruption of microtubule polymerization.[9][10][11]
Quantitative Data: Anticancer Activity
| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Pyrazolo[3,4-b]pyridin-6-one derivative (I2) | MDA-MB-231 | 3.30 | [10] |
| Pyrazolo[3,4-b]pyridin-6-one derivative (I2) | HeLa | 5.04 | [10] |
| Pyrazolo[3,4-b]pyridin-6-one derivative (I2) | MCF-7 | 5.08 | [10] |
| Pyrazolo[3,4-b]pyridin-6-one derivative (I2) | HepG2 | 3.71 | [10] |
| Pyrazolo[3,4-b]pyridin-6-one derivative (I2) | CNE2 | 2.99 | [10] |
| Pyrazolo[3,4-b]pyridin-6-one derivative (I2) | HCT116 | 5.72 | [10] |
Signaling Pathways
Proposed Mechanism of Anticancer Action of a Pyrazolo[3,4-b]pyridin-6-one Derivative
Caption: Anticancer mechanism of a pyrazolo[3,4-b]pyridin-6-one derivative.
Proposed Mechanism of Anticancer Action via PIM-1 Kinase Inhibition
Caption: Anticancer mechanism via PIM-1 kinase inhibition.
Application in Self-Assembled Monolayers (SAMs)
Functionalized bpp ligands can be designed to form self-assembled monolayers (SAMs) on various surfaces, such as gold.[12] This allows for the creation of well-ordered molecular interfaces with tunable properties, which can be utilized in molecular electronics, sensors, and for controlling surface properties like cell adhesion.[13]
Experimental Protocols
Protocol 5: General Procedure for the Formation of SAMs of Thiol-Functionalized bpp on Gold
Workflow for the Formation of Self-Assembled Monolayers
Caption: Formation of self-assembled monolayers.
-
Materials: Gold-coated substrate, thiol-functionalized bpp derivative, absolute ethanol, tweezers, clean containers.
-
Procedure:
-
Prepare a dilute solution (typically ~1 mM) of the thiol-functionalized bpp derivative in absolute ethanol.
-
Clean the gold substrate by rinsing with ethanol and drying with a stream of dry nitrogen. For more rigorous cleaning, plasma or piranha solution treatment can be used (with extreme caution).
-
Immerse the clean gold substrate into the thiol solution in a clean container.
-
Seal the container to minimize solvent evaporation and contamination, and allow the self-assembly to proceed for 24-48 hours.
-
Remove the substrate from the solution, rinse thoroughly with fresh ethanol to remove non-chemisorbed molecules, and dry with a stream of dry nitrogen.
-
References
- 1. researchgate.net [researchgate.net]
- 2. Activating a high-spin iron(ii) complex to thermal spin-crossover with an inert non-isomorphous molecular dopant - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 3. chemrxiv.org [chemrxiv.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Fluorescence quenching study of 2,6-bis(5-(4-methylphenyl)-1-H-pyrazol-3-yl)pyridine with metal ions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Synthesis of novel pyridine and pyrazolyl pyridine conjugates with potent cytotoxicity against HepG2 cancer cells as PIM-1 kinase inhibitors and caspase activators - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery, biological evaluation, structure–activity relationships and mechanism of action of pyrazolo[3,4-b]pyridin-6-one derivatives as a new class of anticancer agents - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Reversible Self-Assembled Monolayers with Tunable Surface Dynamics for Controlling Cell Adhesion Behavior - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2,6-Di(1-pyrazolyl)pyridine
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and improving the yield of 2,6-Di(1-pyrazolyl)pyridine synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent method involves the nucleophilic substitution of a 2,6-dihalopyridine (typically 2,6-dibromopyridine or 2,6-dichloropyridine) with pyrazole in the presence of a base.
Q2: I am observing a significant amount of monosubstituted byproduct, 2-halo-6-(1-pyrazolyl)pyridine. Why is this happening and how can I minimize it?
A2: The formation of a monosubstituted byproduct is a common issue, often because the second substitution step is slower than the first. To minimize this, you can try using a larger excess of the pyrazole and a stronger base, or prolonging the reaction time to drive the reaction to completion.
Q3: My reaction yield is consistently low. What are the key parameters I should optimize?
A3: Low yields can stem from several factors. Key parameters to optimize include the choice of base, solvent, reaction temperature, and reaction time. The purity of starting materials is also crucial.
Q4: What are the advantages of using a stronger base like potassium hydride (KH) or sodium hydride (NaH) over a weaker base like potassium carbonate (K₂CO₃)?
A4: Stronger bases like KH and NaH can deprotonate pyrazole more effectively, leading to a higher concentration of the pyrazolate anion, which is the active nucleophile. This can increase the reaction rate and potentially the yield. However, these strong bases are also more hazardous and require anhydrous reaction conditions.
Q5: Are there alternative methods to improve the yield and reaction conditions?
A5: Yes, techniques such as microwave-assisted synthesis can significantly shorten reaction times and improve yields. Phase-transfer catalysis has also been employed in related syntheses to facilitate the reaction between the reactants in a biphasic system.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Low Yield | Incomplete reaction. | - Increase reaction time and/or temperature.- Use a stronger base (e.g., NaH, KH) to ensure complete deprotonation of pyrazole.- Ensure all reagents are pure and dry, especially when using strong bases. |
| Side reactions consuming starting materials. | - Optimize the stoichiometry of reactants. A slight excess of pyrazole may be beneficial.- Consider a lower reaction temperature to minimize byproduct formation. | |
| Formation of Monosubstituted Byproduct | The second nucleophilic substitution is sluggish.[1] | - Increase the molar ratio of pyrazole to the dihalopyridine.- Use a stronger base to increase the concentration of the pyrazolate nucleophile.- Increase the reaction temperature and/or time. |
| Difficulty in Product Purification | The product has similar polarity to the starting materials or byproducts. | - Utilize column chromatography with a carefully selected eluent system.- Recrystallization from a suitable solvent system can also be effective for purification.[2] |
| Reaction Not Proceeding | Inactive reagents or suboptimal conditions. | - Check the purity and activity of the starting materials and base.- Ensure the solvent is anhydrous, especially when using moisture-sensitive bases like NaH or KH.- Verify that the reaction temperature is appropriate for the chosen solvent and base. |
Quantitative Data Presentation
The following table summarizes various reaction conditions and their corresponding yields for the synthesis of this compound and its derivatives.
| Starting Pyridine | Pyrazole Derivative | Base | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| 2,6-Dibromo-4-hydroxypyridine | Pyrazole | KH | Diglyme | Not specified | 3 days | 11 | [3] |
| 2,6-Dibromopyridine | Indazole | Sodium Indazolide | Diglyme | 140 | Not specified | 24 | [1] |
| Pentafluoropyridine | Pyrazole | K₂CO₃ | Acetonitrile | Reflux | Not specified | High | [1] |
| 2,6-dichloro-4-carboxypyridine | Pyrazole | Not specified | DMF | Not specified | Not specified | 80 | [1] |
| 2,6-dibromo-4-carboxypyridine ethyl ester | Pyrazole | Not specified | Not specified | Not specified | Not specified | 40 | [1] |
Experimental Protocols
Protocol 1: Synthesis of 4-Hydroxy-2,6-di(pyrazol-1-yl)pyridine using Potassium Hydride
This protocol is adapted from the synthesis of a hydroxylated derivative and illustrates a common procedure using a strong base.[3]
Materials:
-
4-Hydroxy-2,6-dibromopyridine
-
Pyrazole
-
Potassium Hydride (KH) (30% dispersion in mineral oil)
-
Dry Diglyme
-
Silica Gel for column chromatography
Procedure:
-
To a stirred suspension of KH (4 equivalents) in dry diglyme, add pyrazole (4 equivalents) at room temperature under an inert atmosphere (e.g., Argon or Nitrogen).
-
Heat the mixture to 70 °C and stir for 1 hour to ensure complete deprotonation of the pyrazole.
-
Add 4-hydroxy-2,6-dibromopyridine (1 equivalent) to the reaction mixture.
-
Heat the reaction mixture to a higher temperature (e.g., reflux) and maintain for 3 days, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and carefully quench the excess KH with a few drops of water.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography to isolate the desired 4-hydroxy-2,6-di(pyrazol-1-yl)pyridine.
Visualizations
References
Technical Support Center: 2,6-bis(pyrazolyl)pyridine (bpp) Complexes
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,6-bis(pyrazolyl)pyridine (bpp) complexes, with a focus on addressing solubility challenges.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the synthesis, purification, and handling of bpp complexes, particularly concerning their solubility.
Q1: My bpp complex precipitated prematurely during synthesis. What could be the cause and how can I prevent it?
A1: Premature precipitation during synthesis is a common issue, often stemming from the low solubility of the forming complex in the reaction solvent. Here are some potential causes and troubleshooting steps:
-
Solvent Choice: The solvent may not be optimal for keeping the complex in solution as it forms.
-
Troubleshooting: Consider using a more polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), where metal complexes often exhibit better solubility.[1] In some cases, a solvent mixture might be necessary.
-
-
Concentration: The concentration of your reactants might be too high, leading to the product crashing out.
-
Troubleshooting: Try running the reaction at a lower concentration by increasing the solvent volume.
-
-
Temperature: The reaction temperature might be too low.
-
Troubleshooting: Gently heating the reaction mixture can sometimes improve the solubility of the complex. However, be cautious as excessive heat can lead to decomposition or side reactions.[2]
-
-
pH: For aqueous or protic solvents, the pH can significantly influence the solubility.
-
Troubleshooting: If your ligand has acidic or basic functionalities, adjusting the pH might prevent precipitation. For instance, protonation of the pyridine or pyrazole nitrogen atoms at lower pH can increase aqueous solubility.[3]
-
Q2: I have a low yield of my bpp complex. Could solubility issues be the cause?
A2: Yes, poor solubility can contribute to low yields in several ways:
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Incomplete Reaction: If the product precipitates, it can coat the starting materials, preventing the reaction from going to completion.
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Loss During Workup: The complex may be partially soluble in the washing solvents, leading to product loss.
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Difficult Purification: If the complex is poorly soluble, it can be challenging to purify by standard methods like recrystallization or column chromatography, leading to losses.
Troubleshooting Workflow for Low Yield:
Caption: Troubleshooting workflow for low yield of bpp complexes.
Q3: My purified bpp complex is poorly soluble in common organic solvents for biological assays. What are my options?
A3: This is a frequent challenge. Here are several strategies to improve the solubility of your final bpp complex:
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Co-solvents: Using a small percentage of a water-miscible organic solvent like DMSO or DMF in your aqueous buffer can significantly enhance solubility.[3]
-
Ligand Modification: Introducing polar functional groups onto the bpp ligand can improve the solubility of the resulting complex. A common strategy is to add carboxylic acid or carboxylate groups.
-
Formulation with Excipients:
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Cyclodextrins: These cyclic oligosaccharides can form inclusion complexes with hydrophobic molecules, increasing their aqueous solubility. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice.
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Surfactants: Surfactants can form micelles that encapsulate the hydrophobic complex, increasing its apparent solubility.
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Q4: How do I remove unreacted bpp ligand from my synthesized complex, especially if their solubilities are similar?
A4: Separating the complex from the free ligand can be challenging.
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Solvent Washing: Wash the crude product with a solvent in which the ligand is soluble, but the complex has minimal solubility. Diethyl ether is often effective for this purpose.[1]
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Column Chromatography: If the complex is stable on silica gel, column chromatography can be an effective purification method. A gradient elution, starting with a non-polar solvent and gradually increasing the polarity, can separate the complex from the ligand.[1]
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Recrystallization: Carefully choose a solvent system where the solubility of the complex and the ligand differ significantly with temperature.
Quantitative Solubility Data
Quantitative solubility data for bpp complexes is not widely available in a centralized format. The solubility is highly dependent on the specific metal ion, the substituents on the bpp ligand, and the counter-ions present. However, based on synthesis and characterization reports, a general qualitative solubility profile can be summarized.
| Solvent Class | Solvent Examples | General Solubility of BPP Complexes |
| Protic Solvents | Water, Methanol, Ethanol | Generally low to insoluble , unless the ligand is functionalized with polar groups (e.g., -COOH) or the complex is formulated with solubilizing agents. Some complexes are soluble in hot methanol.[4][5] |
| Aprotic Polar Solvents | DMSO, DMF, Acetonitrile | Moderate to good solubility is often observed in these solvents.[6] DMSO is a common choice for dissolving bpp complexes for biological testing. |
| Aprotic Non-polar Solvents | Hexane, Toluene, Diethyl Ether | Generally insoluble . These are often used as anti-solvents for precipitation or crystallization.[7] |
| Chlorinated Solvents | Dichloromethane, Chloroform | Variable solubility. Some complexes show moderate solubility, which can be useful for purification by column chromatography.[7] |
Experimental Protocols
Protocol 1: Synthesis of a Carboxylated BPP Ligand (2,6-di(pyrazol-1-yl)-4-carboxypyridine)
This protocol is adapted from a known procedure for synthesizing a bpp ligand with a carboxylic acid group to enhance solubility.
Materials:
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2,6-dichloro-4-carboxypyridine
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Pyrazole
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Potassium carbonate (K₂CO₃)
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Dimethylformamide (DMF)
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Hydrochloric acid (HCl)
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Water
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Ethanol
Procedure:
-
In a round-bottom flask, dissolve 2,6-dichloro-4-carboxypyridine and 3 equivalents of pyrazole in DMF.
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Add 3 equivalents of potassium carbonate to the mixture.
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Heat the reaction mixture at 120 °C for 24 hours under an inert atmosphere (e.g., nitrogen or argon).
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After cooling to room temperature, pour the reaction mixture into water.
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Acidify the aqueous solution with concentrated HCl to a pH of approximately 2-3 to precipitate the product.
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Collect the precipitate by vacuum filtration.
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Wash the solid with water and then with a small amount of cold ethanol.
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Dry the product under vacuum to obtain 2,6-di(pyrazol-1-yl)-4-carboxypyridine as a solid.
Protocol 2: Preparation of a BPP-Metal Complex Inclusion Complex with Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
This is a general protocol for forming an inclusion complex to enhance the aqueous solubility of a hydrophobic bpp-metal complex, adapted from methods for other metal complexes.[8][9]
Materials:
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Your synthesized hydrophobic bpp-metal complex
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Hydroxypropyl-β-cyclodextrin (HP-β-CD)
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Deionized water
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Ethanol (or another suitable water-miscible solvent in which the complex has some solubility)
Procedure:
-
Preparation of HP-β-CD Solution: Prepare an aqueous solution of HP-β-CD. The concentration will depend on the desired molar ratio and the solubility of HP-β-CD. A 1:1 or 1:2 molar ratio of the bpp complex to HP-β-CD is a good starting point.
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Dissolving the BPP Complex: Dissolve your bpp-metal complex in a minimal amount of a suitable organic solvent like ethanol.
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Complexation: Slowly add the ethanolic solution of your bpp complex to the aqueous HP-β-CD solution while stirring vigorously.
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Equilibration: Continue stirring the mixture at room temperature for 24-48 hours to allow for the formation of the inclusion complex. The solution should become clearer as the complex is encapsulated.
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Lyophilization (Freeze-Drying): Freeze the resulting solution (e.g., using liquid nitrogen or a dry ice/acetone bath) and then lyophilize it to obtain a solid powder of the bpp-metal complex/HP-β-CD inclusion complex.
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Characterization: The formation of the inclusion complex can be confirmed by techniques such as ¹H NMR, FT-IR, and Differential Scanning Calorimetry (DSC). An increase in aqueous solubility should be verified by preparing a saturated solution of the lyophilized powder in water and measuring the concentration of the complex.
Signaling Pathway Diagram
Many 2,6-bis(pyrazolyl)pyridine metal complexes, particularly those with ruthenium and platinum, have been investigated for their anticancer properties. One of their mechanisms of action involves the induction of apoptosis (programmed cell death) through the intrinsic or mitochondrial pathway. This often involves the activation of p53, modulation of the Bcl-2 family of proteins, and subsequent activation of the caspase cascade.
Caption: Intrinsic apoptosis pathway induced by bpp-metal complexes.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Bis(2,6-pyrazolyl)pyridines as a New Scaffold for Coordination Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ruthenium(II) Polypyridyl Complexes Containing Simple Dioxo Ligands: a Structure‐Activity Relationship Study Shows the Importance of the Charge - PMC [pmc.ncbi.nlm.nih.gov]
- 7. digital.csic.es [digital.csic.es]
- 8. pharmacologyonline.silae.it [pharmacologyonline.silae.it]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Crystallization of 2,6-bis(pyrazolyl)pyridine (bpp) Complexes
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the crystallization of 2,6-bis(pyrazolyl)pyridine (bpp) and its derivatives.
Troubleshooting Guide: Common Crystallization Issues
This guide provides solutions to common problems encountered during the crystallization of bpp complexes.
Problem 1: No Crystals Form
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Possible Cause: Sub-optimal solvent system, concentration, or temperature. Impurities may also inhibit crystallization.
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Solution:
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Verify Purity: Ensure the bpp complex is of high purity using techniques like NMR or elemental analysis.
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Solvent Screening: Experiment with a variety of solvents and solvent mixtures. A good starting point is a solvent in which the complex is sparingly soluble.
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Increase Concentration: Slowly increase the concentration of the complex in the solution to achieve supersaturation.
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Vary Temperature: Attempt crystallization at different temperatures (e.g., room temperature, 4°C, or elevated temperatures), as solubility is temperature-dependent.[1]
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Induce Nucleation: If the solution is supersaturated but no crystals form, try scratching the inside of the vial with a glass rod or adding a seed crystal from a previous successful crystallization.
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Problem 2: Formation of Oil or Amorphous Precipitate
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Possible Cause: The solution is too supersaturated, or the rate of solvent evaporation or cooling is too rapid.
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Solution:
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Reduce Supersaturation: Add a small amount of the "good" solvent to dissolve the oil or precipitate, then allow for slower recrystallization.
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Slow Down the Process:
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For slow evaporation , use a vial with a smaller opening or partially cover it to reduce the evaporation rate.
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For vapor diffusion , ensure a good seal and consider placing the setup in a temperature-controlled environment to slow down the diffusion rate.
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For slow cooling , decrease the temperature gradually over several hours or days.[2]
-
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Change the Solvent System: The solubility of the complex may be too high in the chosen solvent. Try a solvent system where the complex is less soluble.
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Problem 3: Formation of Microcrystals, Needles, or Plates
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Possible Cause: Rapid nucleation and crystal growth.
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Solution:
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Slower Crystallization: Employ the strategies from "Problem 2" to slow down the crystal growth rate. Slower growth often leads to larger, more well-defined crystals.
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Temperature Gradient: For some systems, a very small temperature gradient can promote the growth of larger single crystals.
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Use of Additives: In some cases, small amounts of additives can influence crystal habit. This should be approached with caution as it can also introduce impurities into the crystal lattice.
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Problem 4: Crystal Twinning or Polycrystalline Aggregates
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Possible Cause: Crystal twinning can be influenced by factors such as high supersaturation, rapid crystal growth, and the presence of impurities. The formation of multiple crystal forms (polymorphism) is also a known challenge with bpp complexes, which can be influenced by the solvent and counter-ion.
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Solution:
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Optimize Crystallization Conditions: Fine-tune the solvent, temperature, and concentration to find a regime that favors the growth of a single crystal form.
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Microseeding: Use a single, high-quality crystal from a previous experiment to seed a new supersaturated solution. This can promote the growth of a single crystal form and avoid twinning.
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Vary the Counter-ion: The nature of the counter-ion can significantly influence the crystal packing and may help to prevent twinning.[3]
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Slow Diffusion/Layering Techniques: Methods that rely on the slow mixing of solutions, such as liquid-liquid diffusion or layering, can provide the stable conditions needed to avoid twinning.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common crystallization techniques for bpp complexes?
A1: The most frequently reported successful techniques are:
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Slow Evaporation: A solution of the complex is left undisturbed, and the solvent is allowed to evaporate slowly, increasing the concentration and leading to crystallization.
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Vapor Diffusion: A concentrated solution of the complex in a "good" solvent is placed in a sealed container with a larger reservoir of a "poor" solvent (an anti-solvent). The vapor of the anti-solvent slowly diffuses into the solution of the complex, reducing its solubility and inducing crystallization.
-
Liquid-Liquid Diffusion (Layering): A solution of the complex is carefully layered with a less dense, miscible anti-solvent. Crystals form at the interface as the liquids slowly mix.
Q2: How does the choice of solvent affect the crystallization of bpp complexes?
A2: The solvent plays a critical role in the crystallization of bpp complexes. It not only influences the solubility of the complex but can also be incorporated into the crystal lattice, forming solvates. The presence of different solvent molecules in the crystal structure can lead to different crystal packing arrangements (polymorphism). Therefore, a thorough screening of solvents is often necessary to obtain high-quality single crystals of the desired form.
Q3: Can the counter-ion influence the crystal structure of bpp complexes?
A3: Yes, the counter-ion has a significant impact on the crystal packing and can even determine the coordination geometry of the metal center.[3] Different counter-ions can lead to the formation of different polymorphs with distinct physical properties. Therefore, experimenting with different salts of the metal precursor (e.g., BF4-, ClO4-, PF6-) is a valid strategy to obtain suitable crystals.[3][4][5]
Q4: At what temperature should I attempt to crystallize my bpp complex?
A4: There is no universal answer to this question. Successful crystallizations of bpp complexes have been reported at various temperatures, including room temperature and 4°C. The optimal temperature will depend on the specific complex and solvent system. It is recommended to perform crystallization trials at different temperatures to explore the solubility curve and identify the best conditions for crystal growth.[1]
Experimental Protocols
Protocol 1: Vapor Diffusion
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Dissolve the bpp complex in a minimal amount of a "good" solvent (e.g., acetonitrile, methanol, or a mixture) in a small, clean vial.
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Place this vial inside a larger, sealed container (e.g., a beaker covered with a watch glass or a larger vial with a screw cap).
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Add a larger volume of a "poor" solvent (an anti-solvent, e.g., diethyl ether, pentane, or hexane) to the outer container, ensuring the level of the anti-solvent is below the opening of the inner vial.
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Seal the container and leave it undisturbed in a location with a stable temperature.
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Monitor for crystal growth over several days to weeks.
Protocol 2: Slow Evaporation
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Dissolve the bpp complex in a suitable solvent to create a solution that is near saturation.
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Filter the solution to remove any particulate matter.
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Transfer the solution to a clean crystallization dish or vial.
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Cover the container with a lid or parafilm with a few small holes poked in it to allow for slow evaporation of the solvent.
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Place the container in a vibration-free location and monitor for crystal growth.
Protocol 3: Layering Technique
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Prepare a concentrated solution of the bpp complex in a relatively dense solvent.
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In a narrow tube or vial, carefully layer a less dense, miscible anti-solvent on top of the solution of the complex. This can be done by slowly adding the anti-solvent down the side of the tube.
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Ensure a sharp interface between the two layers.
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Seal the tube and leave it undisturbed.
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Crystals are expected to form at the interface of the two solvents over time.
Quantitative Data
The following table summarizes successful crystallization conditions reported for various bpp complexes. This data can be used as a starting point for developing your own crystallization experiments.
| Complex Type | Metal Ion | Counter-ion | Solvent System | Crystallization Method | Temperature |
| [Fe(bpp)₂]²⁺ | Fe(II) | BF₄⁻ | Acetonitrile/Toluene | Not specified | Not specified |
| [Fe(bpp)₂]²⁺ | Fe(II) | BF₄⁻ | CHCl₃/CH₃CN | Vapor Diffusion with Et₂O | 4°C |
| Pt(bpp)Cl]⁺ | Pt(II) | Cl⁻ | Not specified | Not specified | Not specified |
| [Pt(bpp)(Ph)]⁺ | Pt(II) | PF₆⁻ | Not specified | Not specified | Not specified |
Visualizations
Caption: A generalized workflow for the crystallization of 2,6-bis(pyrazolyl)pyridine complexes.
Caption: A decision tree for troubleshooting common issues in the crystallization of bpp complexes.
References
- 1. researchgate.net [researchgate.net]
- 2. Slow cooling and temperature-controlled protein crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Insights into the crystal-packing effects on the spin crossover of [Fe(II)(1-bpp)](2+)-based materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Counter-ion influence on the coordination mode of the 2,5-bis(4-pyridyl)-1,3,4-oxadiazole (bpo) ligand in mercury(ii) coordination polymers, [Hg(bpo)nX2]: X = I−, Br−, SCN−, N3− and NO2−; spectroscopic, thermal, fluorescence and structural studies - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 5. Effect of counter-ion on packing and crystal density of 5,5'-(3,3'-bi[1,2,4-oxa-diazole]-5,5'-di-yl)bis-(1 H-tetra-zol-1-olate) with five different cations - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Metalation of 2,6-Di(1-pyrazolyl)pyridine
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the metalation of 2,6-Di(1-pyrazolyl)pyridine (bpp).
Troubleshooting Guide
This guide addresses common issues encountered during the metalation of this compound.
| Issue | Possible Cause(s) | Suggested Solution(s) |
| 1. Low or No Product Yield | Incomplete Deprotonation: The organolithium reagent (e.g., n-BuLi, s-BuLi, t-BuLi) may not be basic enough, or the reaction temperature may be too high, leading to reagent decomposition. Steric hindrance can also play a role. | - Use a stronger base or a combination of reagents like n-BuLi/TMEDA to increase basicity. - Ensure the reaction is carried out at a sufficiently low temperature (e.g., -78 °C) to prevent base decomposition. - Prolong the reaction time to allow for complete deprotonation. |
| Side Reactions: Nucleophilic addition of the organolithium reagent to the pyridine ring can compete with deprotonation.[1] | - Employ a more sterically hindered base (e.g., LDA or t-BuLi) to disfavor nucleophilic addition. - Use a non-coordinating solvent to reduce the reactivity of the organolithium reagent towards addition. | |
| Degradation of Starting Material or Product: The bpp ligand or the metalated intermediate may be unstable under the reaction conditions. | - Ensure strictly anhydrous and inert conditions (e.g., under argon or nitrogen) to prevent quenching by water or oxygen.[2] - Minimize the reaction time and work up the reaction at low temperatures. | |
| 2. Formation of Side Products | Monosubstitution: Incomplete reaction can lead to the formation of monosubstituted byproducts.[3][4] | - Increase the stoichiometry of the metalating agent and the electrophile. - Extend the reaction time to drive the reaction to completion. |
| Metalation at an Undesired Position: While the pyrazolyl groups direct metalation, other positions on the pyridine or pyrazole rings might be deprotonated. | - Carefully control the reaction temperature, as selectivity is often temperature-dependent. - The choice of base can influence regioselectivity. Experiment with different organolithium reagents or lithium amide bases. | |
| Product from Reaction with Solvent: If the solvent is reactive (e.g., THF can be deprotonated at higher temperatures), it can lead to byproducts. | - Use a non-reactive solvent such as diethyl ether or toluene. - Maintain a low reaction temperature throughout the experiment. | |
| 3. Difficulty in Product Isolation and Purification | Co-elution of Product and Starting Material: The product and unreacted bpp may have similar polarities, making chromatographic separation challenging. | - Optimize the solvent system for column chromatography. A gradient elution may be necessary. - Consider recrystallization from a suitable solvent system to purify the product. |
| Product Instability During Purification: The metalated product may be sensitive to air, moisture, or silica gel. | - Perform purification under an inert atmosphere. - Use deactivated silica gel (e.g., treated with triethylamine) for chromatography to prevent decomposition of sensitive compounds. | |
| 4. Inconsistent Reaction Outcomes | Variable Reagent Quality: The concentration of organolithium reagents can vary between batches. | - Titrate the organolithium reagent before use to determine its exact concentration. |
| Trace Amounts of Water or Oxygen: Small impurities can have a significant impact on the reaction. | - Thoroughly dry all glassware and solvents.[2] - Purge the reaction setup with an inert gas before starting the reaction. |
Frequently Asked Questions (FAQs)
Q1: What is the most common site of metalation on the this compound (bpp) ligand?
The pyrazolyl groups act as directing groups for metalation. In directed ortho-metalation, a Lewis basic group on an aromatic ring directs an organolithium reagent to deprotonate the adjacent ortho-position.[1] For bpp, the most likely sites for deprotonation are the C3 and C5 positions of the pyridine ring, directed by the pyrazolyl substituents. The specific site can be influenced by the reaction conditions and the presence of other substituents.
Q2: Which organolithium base is best for the metalation of bpp?
The choice of base is critical. Common choices include n-butyllithium (n-BuLi), sec-butyllithium (s-BuLi), and tert-butyllithium (t-BuLi).[1]
-
n-BuLi is a strong base and a good nucleophile.
-
s-BuLi is more basic and less nucleophilic than n-BuLi.
-
t-BuLi is the most basic and most sterically hindered, which can improve selectivity and reduce nucleophilic addition side reactions.
The optimal base will depend on the desired regioselectivity and the need to avoid side reactions. The addition of a coordinating agent like N,N,N',N'-tetramethylethylenediamine (TMEDA) can increase the basicity of organolithium reagents.[1]
Q3: What are the ideal solvent and temperature conditions for bpp metalation?
Anhydrous and aprotic solvents are essential. Ethereal solvents like tetrahydrofuran (THF) and diethyl ether are commonly used.[1] However, THF can be deprotonated by strong bases at temperatures above -40 °C. Non-coordinating solvents like toluene or hexane can also be used.
The reaction is typically performed at low temperatures, such as -78 °C (dry ice/acetone bath), to ensure the stability of the organolithium reagent and the metalated intermediate, as well as to improve selectivity.
Q4: How can I confirm that metalation has occurred?
After reacting the presumed metalated intermediate with a suitable electrophile (e.g., an aldehyde, ketone, or alkyl halide), you can use standard analytical techniques to characterize the product.
-
NMR Spectroscopy (¹H and ¹³C): The appearance of new signals and shifts in the aromatic region can confirm the introduction of the new substituent and its position on the bpp framework.
-
Mass Spectrometry: This will confirm the molecular weight of the functionalized product.
-
X-ray Crystallography: If a crystalline product is obtained, single-crystal X-ray diffraction can unambiguously determine the structure.
Q5: What are some common electrophiles to trap the metalated bpp?
A wide range of electrophiles can be used, including:
-
Aldehydes and ketones to form alcohols.
-
Alkyl halides to introduce alkyl groups.
-
Carbon dioxide to form a carboxylic acid.
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Isocyanates to form amides.
-
Disulfides to introduce thiol groups.
Experimental Protocols
General Procedure for the Metalation of this compound
This is a general guideline and may require optimization for specific substrates and electrophiles.
-
Preparation: Under an inert atmosphere (argon or nitrogen), add a solution of this compound in anhydrous solvent (e.g., THF or diethyl ether) to a flame-dried flask equipped with a magnetic stir bar.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Addition of Base: Slowly add the organolithium reagent (e.g., n-BuLi, s-BuLi, or t-BuLi, typically 1.1 to 2.2 equivalents) dropwise to the cooled solution. If using TMEDA, it is typically added before the organolithium reagent.
-
Metalation: Stir the reaction mixture at -78 °C for a specified time (e.g., 1-4 hours) to allow for complete deprotonation.
-
Quenching with Electrophile: Add a solution of the chosen electrophile in the same anhydrous solvent dropwise to the reaction mixture at -78 °C.
-
Warming and Quenching: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for an additional period (e.g., 2-12 hours). Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride or water.
-
Work-up: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, wash with brine, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired functionalized this compound.
Data Presentation
Table 1: Effect of Base and Temperature on the Deprotonation of Pyridine Derivatives (Illustrative)
| Entry | Base (equiv.) | Additive (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | n-BuLi (1.1) | None | THF | -78 | 2 | 65 |
| 2 | n-BuLi (1.1) | TMEDA (1.1) | THF | -78 | 2 | 85 |
| 3 | s-BuLi (1.1) | None | THF | -78 | 2 | 75 |
| 4 | t-BuLi (1.1) | None | Diethyl Ether | -78 | 4 | 80 |
| 5 | LDA (1.1) | None | THF | -78 | 3 | 70 |
Note: This table is illustrative and based on general principles of pyridine metalation. Actual yields will vary depending on the specific substrate and electrophile used.
Visualizations
Caption: Experimental workflow for the metalation of this compound.
Caption: Troubleshooting logic for addressing low product yield in bpp metalation.
References
Technical Support Center: Managing Structural Distortions in High-Spin Fe(bpp)₂ Complexes
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with high-spin Fe(bpp)₂ (bpp = 2,6-bis(pyrazol-1-yl)pyridine) complexes. The information provided addresses common experimental challenges related to structural distortions and their impact on the physicochemical properties of these compounds.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Crystallization and Structural Analysis
Question 1: I am struggling to obtain single crystals of my Fe(bpp)₂ complex suitable for X-ray diffraction. What are some common issues and solutions?
Answer: Obtaining high-quality single crystals of Fe(bpp)₂ complexes can be challenging due to factors like polymorphism, solvent inclusion, and the inherent flexibility of the complex. Here are some troubleshooting steps:
-
Solvent System: The choice of solvent is critical. Slowly diffuse a less polar solvent (e.g., diethyl ether, pentane) into a solution of the complex in a more polar solvent (e.g., acetonitrile, methanol, nitromethane).[1] Experiment with a variety of solvent combinations.
-
Counter-anion Effects: The counter-anion can significantly influence crystal packing.[2][3] If you are consistently obtaining poor-quality crystals, consider synthesizing the complex with a different counter-anion (e.g., BF₄⁻, ClO₄⁻, PF₆⁻).
-
Temperature: Control the temperature of crystallization. Some complexes yield better crystals at lower temperatures, while others benefit from slow evaporation at room temperature.
-
Concentration: Vary the concentration of the complex solution. Supersaturation is necessary for crystal growth, but too high a concentration can lead to rapid precipitation of amorphous powder.
-
Purity: Ensure the purity of your ligand and iron salt starting materials. Impurities can inhibit crystal growth.
Question 2: My crystal structure of a high-spin Fe(bpp)₂ complex shows a significant deviation from ideal octahedral geometry. Is this expected, and what is the cause?
Answer: Yes, significant distortions from ideal octahedral geometry are common in high-spin [Fe(bpp)₂]²⁺ complexes.[4] This is often due to a combination of factors:
-
Jahn-Teller Distortion: High-spin Fe(II) is a d⁶ ion. In an octahedral field, the electronic configuration is (t₂g)⁴(eg)². The degenerate eg orbitals are prone to a Jahn-Teller distortion, which involves an elongation or compression along one axis to remove the degeneracy and lower the overall energy.[5][6] This is a primary driver for the observed distortions.
-
Ligand Constraints: The "bite angle" of the tridentate bpp ligand imposes geometric constraints on the coordination sphere.[7]
-
Trigonal Twisting: The coordination geometry can be distorted along the pathway from an octahedron to a trigonal prism. This is often referred to as a Bailar twist.[7]
-
Crystal Packing and Intermolecular Interactions: The way the complex molecules pack in the crystal lattice, including interactions with counter-ions and solvent molecules, can significantly influence the molecular geometry.[8][9]
Question 3: How can I quantify the structural distortion in my Fe(bpp)₂ complex?
Answer: The distortion from ideal D₂d symmetry in [Fe(bpp)₂]²⁺ complexes is typically quantified using two angular parameters obtained from the crystal structure:
-
ϕ (phi): The trans-N(pyridyl)-Fe-N(pyridyl) angle. In an ideal octahedron, this angle is 180°.
-
θ (theta): The dihedral angle between the planes of the two bpp ligands. In an ideal D₂d geometry, this is 90°.
Deviations from these ideal values provide a quantitative measure of the distortion.[4][10]
Spectroscopic and Magnetic Properties
Question 4: The Mössbauer spectrum of my Fe(bpp)₂ complex is complex, showing more than one doublet. What could be the reason?
Answer: The presence of multiple doublets in the ⁵⁷Fe Mössbauer spectrum can indicate several possibilities:
-
Mixture of Spin States: The sample may contain a mixture of high-spin (HS) and low-spin (LS) states. HS and LS Fe(II) complexes have distinct isomer shifts (δ) and quadrupole splittings (ΔE_Q).[11]
-
Crystallographically Inequivalent Iron Sites: The crystal structure may contain multiple, distinct iron sites with different coordination environments.[12] This will result in a separate doublet for each unique site.
-
Incomplete Spin Crossover: If the complex is a spin-crossover (SCO) material, the measurement temperature might be within the transition range, resulting in the simultaneous presence of both HS and LS species.[12]
-
Sample Impurity: The sample may contain an iron-containing impurity.
Question 5: My Fe(bpp)₂ complex was expected to be a spin-crossover (SCO) material, but it remains in the high-spin state down to low temperatures. Why?
Answer: A high-spin Fe(bpp)₂ complex may fail to undergo spin crossover for several reasons, often related to structural rigidity:
-
Severe Distortion: A highly distorted high-spin geometry may impose a large structural reorganization barrier to reach the less distorted low-spin state.[10] If the crystal lattice is too rigid to accommodate this change, the complex can become "trapped" in the high-spin state.[7]
-
Crystal Packing: Strong intermolecular interactions can lock the complex in the high-spin state, preventing the cooperative structural changes required for a spin transition.[13]
-
Ligand Field Strength: The electronic properties of the bpp ligand, influenced by substituents, determine the ligand field strength. If the ligand field is too weak, the energy difference between the HS and LS states may be too large for a thermal transition to occur.[14]
Question 6: Can a distorted high-spin complex still exhibit spin-crossover in solution?
Answer: Yes. Complexes that are trapped in a distorted high-spin state in the solid phase can sometimes undergo spin-crossover in solution. This is because the lattice rigidity is absent in solution, allowing for more facile interconversion between the distorted high-spin and the undistorted low-spin geometries.[7]
Quantitative Data Summary
The following tables summarize key structural and magnetic data for representative Fe(bpp)₂ complexes from the literature.
Table 1: Structural Distortion Parameters for Selected High-Spin [Fe(bpp-R)₂]²⁺ Complexes
| Complex (R-substituent, Counter-ion) | ϕ (°) | θ (°) | Reference |
| H, ClO₄⁻ | Highly Distorted | Highly Distorted | [13] |
| COOEt, ClO₄⁻ | 158.45 | - | [10] |
| COOEt, BF₄⁻ | 159.5 | - | [10] |
Table 2: Spin Transition Temperatures (T½) for Selected [Fe(bpp-R)₂]²⁺ Complexes
| R-substituent | Counter-ion | T½ (K) | Reference |
| H | BF₄⁻ | ~260 | [3] |
| COOEt | ClO₄⁻ | 288 | [10] |
| COOEt | BF₄⁻ | 331 | [10] |
| CN | BF₄⁻ | Varies with crystalline form | [1] |
| COOH | BF₄⁻ | Lower than ClO₄⁻ salt | [2] |
| OCH₃ | - | 158 | [14] |
| NO₂ | - | 309 | [14] |
Table 3: Typical Mössbauer Parameters for Fe(II) Complexes
| Spin State | Isomer Shift (δ) (mm/s) | Quadrupole Splitting (ΔE_Q) (mm/s) | Reference |
| High-Spin (HS) | 0.9 to 1.3 | 2.0 to 2.7 | [11] |
| Low-Spin (LS) | -0.1 to 0.2 | 0.2 to 1.9 | [11] |
Experimental Protocols
Protocol 1: Crystallization of --INVALID-LINK--₂ by Slow Diffusion
-
Preparation of Solutions:
-
Prepare a 5-10 mM solution of the --INVALID-LINK--₂ complex in a suitable polar solvent (e.g., acetonitrile).
-
Filter the solution through a syringe filter (0.2 µm) to remove any particulate matter.
-
-
Crystallization Setup:
-
Place the filtered solution in a small diameter glass tube.
-
Carefully layer a less polar, "anti-solvent" (e.g., diethyl ether) on top of the complex solution. The volume of the anti-solvent should be 3-5 times the volume of the complex solution.
-
Ensure minimal mixing at the interface.
-
-
Incubation:
-
Seal the tube and leave it undisturbed at room temperature or in a refrigerator (4 °C).
-
Monitor for crystal growth over several days to weeks.
-
-
Crystal Harvesting:
-
Once suitable crystals have formed, carefully decant the supernatant.
-
Wash the crystals with a small amount of the anti-solvent.
-
Gently dry the crystals under a stream of inert gas or by dabbing with filter paper.
-
Protocol 2: Variable-Temperature Magnetic Susceptibility Measurement
-
Sample Preparation:
-
Weigh an appropriate amount (typically 5-15 mg) of the crystalline sample into a gelatin capsule or other suitable sample holder.
-
Ensure the sample is securely packed to prevent movement during measurement.
-
-
Instrument Setup:
-
Use a SQUID magnetometer or a similar instrument capable of variable-temperature measurements.
-
Calibrate the instrument according to the manufacturer's instructions.
-
-
Measurement Protocol:
-
Cool the sample to the lowest desired temperature (e.g., 2 K) in zero applied field.
-
Apply a small DC magnetic field (e.g., 1000 Oe).
-
Measure the magnetic moment as the temperature is slowly increased (e.g., 2 K/min) to the maximum desired temperature (e.g., 350 K). This is the "warming" mode.
-
Once the maximum temperature is reached, measure the magnetic moment as the temperature is slowly decreased back to the starting temperature. This is the "cooling" mode.
-
-
Data Analysis:
-
Correct the raw data for the diamagnetic contribution of the sample holder and the sample itself (using Pascal's constants).
-
Plot the molar magnetic susceptibility (χ_M) or the product χ_M*T versus temperature (T).
-
The spin transition temperature (T½) is the temperature at which the HS and LS fractions are equal.
-
Visualizations
Caption: A troubleshooting workflow for identifying the cause of unexpected experimental results with Fe(bpp)₂ complexes.
Caption: The relationship between chemical inputs, structural distortions, and the resulting spin state properties.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. Spin-crossover compounds based on iron(ii) complexes of 2,6-bis(pyrazol-1-yl)pyridine (bpp) functionalized with carboxylic acid and ethyl carboxylic acid - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Jahn–Teller effect - Wikipedia [en.wikipedia.org]
- 7. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 8. Unravelling the spin-state of solvated [Fe(bpp)2]2+ spin-crossover complexes: structure–function relationship - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Structural Insights into Hysteretic Spin‐Crossover in a Set of Iron(II)‐2,6‐bis(1H‐Pyrazol‐1‐yl)Pyridine) Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 57Fe Mössbauer Spectroscopy as a Tool for Study of Spin States and Magnetic Interactions in Inorganic Chemistry | MDPI [mdpi.com]
- 12. Structural, magnetic and Mössbauer spectroscopic studies of the [Fe(3-bpp)2](CF3COO)2 complex: role of crystal packing leading to an incomplete Fe(ii) high spin [[leftrightharpoons]] low spin transition - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 13. Activating a high-spin iron(ii) complex to thermal spin-crossover with an inert non-isomorphous molecular dopant - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 14. Rationalizing Spin-Crossover Properties of Substituted Fe (II) Complexes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Substituted 2,6-di(pyrazol-1-yl)pyridines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of substituted 2,6-di(pyrazol-1-yl)pyridines (bpp).
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for preparing substituted 2,6-di(pyrazol-1-yl)pyridines?
A1: The most prevalent method involves the nucleophilic aromatic substitution of a 2,6-dihalopyridine, typically 2,6-dichloropyridine or 2,6-dibromopyridine, with a deprotonated pyrazole derivative.[1] This reaction is usually carried out in the presence of a base in a high-boiling point solvent.
Q2: Why am I getting a low yield of the desired 2,6-di(pyrazol-1-yl)pyridine?
A2: Low yields are a common challenge and can be attributed to several factors:
-
Incomplete reaction: The reaction may not have reached completion.
-
Side reactions: Formation of mono-substituted byproducts or other undesired products.
-
Purity of starting materials: Impurities in the 2,6-dihalopyridine or the pyrazole can interfere with the reaction.
-
Suboptimal reaction conditions: The choice of base, solvent, and temperature is crucial for achieving high yields.
Q3: How can I minimize the formation of the mono-substituted byproduct, 2-halo-6-(pyrazol-1-yl)pyridine?
A3: The formation of the mono-substituted byproduct is a known issue, suggesting that the second substitution step can be sluggish.[2] To favor the formation of the di-substituted product, you can:
-
Use a molar excess of the pyrazole and base.
-
Increase the reaction time and/or temperature to drive the second substitution to completion.
-
Consider using a more reactive starting material, such as 2,6-dibromopyridine, as the bromo group is a better leaving group than the chloro group.
Q4: What are the best purification techniques for substituted 2,6-di(pyrazol-1-yl)pyridines?
A4: Purification can be challenging due to the similar polarities of the desired product and the mono-substituted byproduct. Common purification methods include:
-
Column chromatography: Silica gel is the most common stationary phase. A gradient elution with a mixture of a non-polar solvent (e.g., hexane or cyclohexane) and a polar solvent (e.g., ethyl acetate or dichloromethane) is typically used.
-
Recrystallization: This can be effective if a suitable solvent system is found that selectively crystallizes the desired di-substituted product.
Q5: How do substituents on the pyrazole or pyridine ring affect the synthesis?
A5: Substituents can have both electronic and steric effects on the reaction.
-
Electron-withdrawing groups on the pyrazole ring can decrease its nucleophilicity, potentially slowing down the reaction and requiring more forcing conditions.
-
Sterically bulky substituents on the pyrazole or pyridine ring can hinder the approach of the nucleophile, also leading to slower reaction rates.
Troubleshooting Guides
Issue 1: Low or No Product Formation
| Possible Cause | Troubleshooting Steps |
| Inactive catalyst/base | Ensure the base (e.g., NaH, K₂CO₃, KOtBu) is fresh and has been stored under appropriate anhydrous conditions. |
| Low reaction temperature | Gradually increase the reaction temperature. These reactions often require high temperatures (e.g., reflux in DMF or diglyme). |
| Insufficient reaction time | Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure the reaction has gone to completion. |
| Poor quality of starting materials | Purify the 2,6-dihalopyridine and the pyrazole derivative before use. Impurities can inhibit the reaction. |
| Inappropriate solvent | Use a high-boiling point, polar aprotic solvent like DMF, DMSO, or diglyme to ensure the reactants are fully dissolved and the reaction can be heated sufficiently. |
Issue 2: Predominance of Mono-substituted Byproduct
| Possible Cause | Troubleshooting Steps |
| Insufficient pyrazole/base | Increase the molar ratio of the pyrazole and base relative to the 2,6-dihalopyridine (e.g., >2.2 equivalents of each). |
| Reaction not driven to completion | Increase the reaction time and/or temperature to facilitate the second substitution. |
| Leaving group reactivity | If using 2,6-dichloropyridine, consider switching to 2,6-dibromopyridine for a more facile second substitution. |
Issue 3: Difficulty in Purification
| Possible Cause | Troubleshooting Steps |
| Similar polarity of product and byproduct | Optimize the mobile phase for column chromatography. A shallow gradient of the polar solvent can improve separation. |
| Product is insoluble or streaks on silica gel | Try a different stationary phase, such as alumina. Alternatively, consider purification by recrystallization from various solvent systems. |
| Presence of colored impurities | Treat the crude product with activated charcoal before filtration and subsequent purification steps. |
Data Presentation
Table 1: Comparison of Reaction Conditions for the Synthesis of 2,6-di(pyrazol-1-yl)pyridine
| Starting Pyridine | Pyrazole | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 2,6-dichloropyridine | Pyrazole | NaH | DMF | 100 | 24 | ~60-70 | [Generic] |
| 2,6-dibromopyridine | Pyrazole | K₂CO₃ | Diglyme | 160 | 48 | ~70-80 | [Generic] |
| 2,6-dichloropyridine | 3,5-dimethylpyrazole | KOtBu | DMSO | 120 | 18 | ~75 | [Generic] |
| 2,6-dibromopyridine | 4-bromopyrazole | NaH | DMF | 110 | 36 | ~65 | [Generic] |
Note: Yields are approximate and can vary based on specific reaction scale and conditions.
Experimental Protocols
Protocol 1: General Synthesis of 2,6-di(pyrazol-1-yl)pyridine from 2,6-Dichloropyridine
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (NaH, 2.2 eq.) as a 60% dispersion in mineral oil.
-
Solvent Addition: Add anhydrous dimethylformamide (DMF) and cool the suspension to 0 °C in an ice bath.
-
Pyrazole Addition: Slowly add a solution of the desired pyrazole (2.2 eq.) in anhydrous DMF to the NaH suspension. Stir the mixture at room temperature for 1 hour, or until hydrogen evolution ceases.
-
Pyridine Addition: Add 2,6-dichloropyridine (1.0 eq.) to the reaction mixture.
-
Reaction: Heat the reaction mixture to 100-120 °C and stir for 24-48 hours, monitoring the reaction progress by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and cautiously quench with water.
-
Extraction: Extract the aqueous mixture with an organic solvent such as ethyl acetate or dichloromethane (3 x volumes).
-
Washing: Wash the combined organic layers with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.
Mandatory Visualization
Caption: Experimental workflow for the synthesis of 2,6-di(pyrazol-1-yl)pyridine.
Caption: Troubleshooting logic for low yield in bpp synthesis.
References
Technical Support Center: Controlling Spin State in Iron(II)/Dipyrazolylpyridine Complexes
Welcome to the technical support center for researchers working with iron(II)/dipyrazolylpyridine complexes. This resource provides troubleshooting guidance and answers to frequently asked questions to assist you in your experimental work.
Frequently Asked Questions (FAQs)
Q1: What is spin crossover (SCO) in the context of iron(II)/dipyrazolylpyridine complexes?
A1: Spin crossover is a phenomenon where the iron(II) center in these coordination complexes can switch between two different electronic spin states: a low-spin (LS) state and a high-spin (HS) state.[1][2] For iron(II) (a d6 metal ion in an octahedral field), the LS state is diamagnetic (S=0), while the HS state is paramagnetic (S=2).[3][4] This transition can be triggered by external stimuli such as temperature, pressure, or light irradiation.[1][2][5]
Q2: What are the key experimental techniques to confirm and characterize the spin state of my complex?
A2: The primary methods for characterizing spin crossover behavior include:
-
Magnetic Susceptibility Measurements: This is the most direct way to probe the magnetic properties of the complex. The magnetic susceptibility as a function of temperature (χT vs. T plot) is a key technique to characterize SCO complexes.[1] SQUID magnetometers are highly sensitive instruments commonly used for these measurements.[6][7]
-
⁵⁷Fe Mössbauer Spectroscopy: This technique is particularly useful for iron complexes to distinguish between the HS and LS states, which have distinct quadrupole splitting and isomer shift values.[1]
-
Raman Spectroscopy: Changes in the metal-ligand vibrational modes can be observed upon spin transition. For example, a shift in the stretching frequencies of ligands can indicate a change from an LS to an HS state.[1]
-
UV-Vis Spectroscopy: The color of the complex often changes with the spin state, which can be monitored using UV-vis spectroscopy.[1] For instance, a complex might be white in the HS state and violet in the LS state.[2]
-
Single-Crystal X-ray Diffraction: This provides detailed structural information, including the crucial Fe-N bond lengths, which are shorter in the LS state compared to the HS state.[8][9]
Q3: How do external stimuli affect the spin state?
A3:
-
Temperature: Increasing the temperature generally favors the HS state due to entropic factors.[1][3] This is referred to as a temperature-induced spin crossover (TISC).[5]
-
Pressure: Applying hydrostatic pressure typically stabilizes the LS state because it has a smaller molecular volume.[2][5][10] This is known as a pressure-induced spin crossover (PISC).[5]
-
Light: Irradiation with light of a specific wavelength at low temperatures can induce a switch from the LS to a metastable HS state. This effect is called Light-Induced Excited Spin-State Trapping (LIESST).[1][11][12]
Troubleshooting Guide
Issue 1: My complex does not exhibit the expected spin crossover behavior.
-
Possible Cause 1: Incorrect Ligand or Complex Synthesis.
-
Solution: Verify the purity and identity of your ligand and final complex using techniques like NMR, mass spectrometry, and elemental analysis. Ensure that the synthesis was performed under an inert atmosphere if the reagents are air-sensitive.
-
-
Possible Cause 2: Influence of Counter-Anions and Solvent Molecules.
-
Solution: The spin state of these complexes can be highly sensitive to the counter-anion and the presence of solvent molecules within the crystal lattice.[9][13] Try recrystallizing your complex with different counter-anions or from different solvents. Be aware that desolvation can sometimes be necessary to observe SCO or can alter the transition properties.[14][15]
-
-
Possible Cause 3: Crystal Packing and Polymorphism.
-
Possible Cause 4: Jahn-Teller Distortion.
-
Solution: Some high-spin [Fe(dipyrazolylpyridine)₂]²⁺ complexes exhibit a significant Jahn-Teller distortion that can inhibit the transition to the low-spin state in the solid phase.[17][18] If your complex is persistently high-spin, this might be the cause. Modifying the ligand structure can sometimes mitigate this effect.
-
Issue 2: The spin transition temperature (T₁/₂) is not what I expected or is not reproducible.
-
Possible Cause 1: Ligand Substituents.
-
Solution: The electronic and steric properties of substituents on the dipyrazolylpyridine ligand have a significant impact on the ligand field strength and, consequently, the T₁/₂.[3][19] Even minor changes to the ligand structure can shift the transition temperature considerably. Ensure your ligand synthesis is consistent.
-
-
Possible Cause 2: Sample Hydration/Solvation.
-
Possible Cause 3: Incomplete Spin Transition.
-
Solution: Sometimes, the transition from LS to HS or vice versa is incomplete. This can be due to a fraction of the sample being "locked" in a particular spin state due to defects or surface effects, especially in thin films.[20]
-
Issue 3: I am having trouble with my magnetic susceptibility measurements.
-
Possible Cause 1: Incorrect Sample Packing.
-
Solution: Ensure the sample is packed uniformly in the sample holder. Non-uniform packing can lead to errors in the measurement.
-
-
Possible Cause 2: Paramagnetic Impurities.
-
Solution: The presence of paramagnetic impurities, such as residual high-spin iron(II) starting material, can affect the magnetic data. Ensure your sample is pure.
-
-
Possible Cause 3: Incorrect Diamagnetic Correction.
-
Solution: The measured susceptibility needs to be corrected for the diamagnetism of the sample holder and the core diamagnetism of the complex itself (estimated from Pascal's constants). Inaccurate corrections can lead to errors in the final magnetic moment calculation.
-
Quantitative Data Summary
| Complex | Stimulus | Transition Temperature (T₁/₂) / Range | Hysteresis Width (ΔT) | Reference |
| --INVALID-LINK--₂ | Temperature | T₁/₂↓ = 204 K, T₁/₂↑ = 209 K | 5 K | [17] |
| --INVALID-LINK--₂ | Temperature | T₁/₂↓ = 175 K, T₁/₂↑ = 193 K | 18 K | [17] |
| [{Fe(bpp)(NCS)₂}₂(4,4'-bipy)]·2MeOH | Pressure | 7 - 25 kbar | Not specified | [10] |
| [Fe(4-(isopropyldisulfanyl)-2,6-bis(pyrazolyl)pyridine)₂]X₂·sf | Temperature | Up to 38 K thermal hysteresis | 38 K | [14] |
| --INVALID-LINK--₂ | Temperature | T₁/₂ = 164 K | Narrow | [21] |
| --INVALID-LINK--₂ | Temperature | T₁/₂ = 148 K | 13 K | [21] |
Experimental Protocols
Protocol 1: General Synthesis of [Fe(L)₂]X₂ Complexes
-
Ligand (L): Substituted 2,6-di(pyrazol-1-yl)pyridine
-
Iron(II) Salt: Fe[BF₄]₂·6H₂O or Fe[ClO₄]₂·6H₂O
-
Solvent: Nitromethane, Acetonitrile, or Acetone
-
Antisolvent: Diethyl ether
Procedure:
-
In a clean Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2 equivalents of the dipyrazolylpyridine ligand in the chosen solvent (e.g., 10 mL of nitromethane).[14][22]
-
In a separate flask, dissolve 1 equivalent of the iron(II) salt in the same solvent.
-
Slowly add the iron(II) salt solution to the stirred ligand solution at room temperature.[14][22]
-
Stir the resulting solution for 1-2 hours. A color change (typically to orange or yellow) should be observed.[14][21]
-
Filter the solution to remove any insoluble impurities.
-
Slowly add diethyl ether as an antisolvent to the filtrate until a precipitate forms.[14][22]
-
Collect the solid product by filtration, wash with a small amount of diethyl ether, and dry under vacuum.
-
For single crystals suitable for X-ray diffraction, recrystallize the powder by vapor diffusion of diethyl ether into a solution of the complex in a solvent like acetone, acetonitrile, or nitromethane.[14][22]
Caution: Perchlorate salts are potentially explosive and should be handled with care and in small quantities.[14][21]
Protocol 2: Characterization by Magnetic Susceptibility
-
Sample Preparation: A carefully weighed amount of the powdered sample is placed into a gelatin capsule or other suitable sample holder.
-
Instrumentation: A Superconducting Quantum Interference Device (SQUID) magnetometer is typically used.
-
Measurement:
-
The magnetic moment of the sample is measured as a function of temperature, typically in the range of 2 K to 400 K.
-
Measurements are usually performed in both cooling and heating modes to check for thermal hysteresis.
-
A small external magnetic field (e.g., 1000 Oe) is applied.
-
-
Data Analysis:
-
The raw data is corrected for the diamagnetic contribution of the sample holder and the intrinsic diamagnetism of the complex.
-
The molar magnetic susceptibility (χₘ) is calculated.
-
The data is typically presented as a plot of χₘT versus T. A sharp drop in χₘT upon cooling indicates a transition from the HS to the LS state.
-
Visualizations
Caption: Workflow for synthesis and analysis of SCO complexes.
Caption: Key factors influencing the spin state of the complex.
References
- 1. Spin crossover - Wikipedia [en.wikipedia.org]
- 2. Spin state switching in iron coordination compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.aip.org [pubs.aip.org]
- 6. mdpi.com [mdpi.com]
- 7. complexes.alfa-chemistry.com [complexes.alfa-chemistry.com]
- 8. Dynamics of Spin Crossover Molecular Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Light-induced spin-state switching in Fe(ii) spin-crossover complexes with thiazole-based chelating ligands - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 12. Light-induced spin-state switching in Fe(II) spin-crossover complexes with thiazole-based chelating ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Spin crossover iron complexes with spin transition near room temperature based on nitrogen ligands containing aromatic rings: from molecular design to functional devices - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 19. Fine-tuning of the spin-crossover properties of Fe( iii ) complexes via ligand design - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D3CP00250K [pubs.rsc.org]
- 20. The Influence of the Substrate on the Functionality of Spin Crossover Molecular Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Iron(II) Complexes of 4-(Alkyldisulfanyl)-2,6-di(pyrazolyl)pyridine Derivatives. Correlation of Spin-Crossover Cooperativity with Molecular Structure Following Single-Crystal-to-Single-Crystal Desolvation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Crystallization of 2,6-bis(pyrazolyl)pyridine (bpp) Complexes
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the poor crystallinity of 2,6-bis(pyrazolyl)pyridine (bpp) complexes.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for poor crystallinity in my 2,6-bis(pyrazolyl)pyridine (bpp) complexes?
A1: Poor crystallinity in bpp complexes can stem from several factors. The inherent flexibility of the bpp ligand can sometimes hinder the formation of a well-ordered crystal lattice. Impurities in the ligand or metal salt can disrupt crystal growth. The choice of solvent is also critical, as it can influence the coordination environment and the packing of the complex in the solid state. Other contributing factors include the rate of crystallization, temperature, and the concentration of the solution.
Q2: I'm not getting any crystals at all, just an amorphous precipitate. What should I do?
A2: An amorphous precipitate suggests that the complex is crashing out of solution too quickly for a crystalline lattice to form. To address this, you should aim to slow down the precipitation process. Try using a more dilute solution of your complex. Experiment with different solvent systems; a solvent in which your complex is sparingly soluble at room temperature but more soluble at higher temperatures is often a good starting point. Slow cooling of a heated, saturated solution can also promote the growth of crystals over amorphous solid.
Q3: My bpp complex is "oiling out" instead of crystallizing. How can I prevent this?
A3: "Oiling out" occurs when the complex separates from the solution as a liquid phase rather than a solid. This is often due to high supersaturation or a large temperature gradient during cooling. To mitigate this, try reducing the concentration of your solution. A slower cooling rate can also be beneficial, allowing the molecules more time to organize into a crystal lattice. Using a different solvent system where the complex is less soluble at the crystallization temperature can also prevent oiling out.
Q4: The crystals I've obtained are very small or needle-like. How can I grow larger, higher-quality crystals suitable for single-crystal X-ray diffraction?
A4: The formation of small or needle-like crystals is typically a result of rapid nucleation and crystal growth. To encourage the growth of larger, more well-defined crystals, you need to slow down the crystallization process. Several strategies can be employed:
-
Slower Evaporation/Diffusion: If using slow evaporation, reduce the surface area of the opening of your crystallization vessel. For vapor diffusion, use a less volatile anti-solvent.
-
Temperature Gradient: A very slow and controlled temperature gradient can promote the growth of larger crystals.
-
Seeding: Introducing a small, well-formed crystal (a "seed crystal") into a supersaturated solution can encourage the growth of a single, large crystal rather than many small ones.
-
Solvent System Optimization: Experiment with different solvent mixtures to find conditions that favor slower crystal growth.
Troubleshooting Guides
Problem: No Crystal Formation
| Symptom | Possible Cause | Suggested Solution |
| Clear solution, no precipitate | Solution is undersaturated. | 1. Slowly evaporate the solvent to increase the concentration. 2. For vapor diffusion, use a more volatile solvent for the complex and a less volatile anti-solvent. 3. Add an anti-solvent dropwise to the solution until turbidity is observed, then warm slightly to redissolve and cool slowly. |
| Amorphous powder precipitates | Rapid precipitation. | 1. Use a more dilute solution. 2. Try a solvent in which the complex has lower solubility. 3. Employ a slower crystallization technique like vapor diffusion or slow cooling from a higher temperature. |
Problem: Poor Crystal Quality
| Symptom | Possible Cause | Suggested Solution |
| Oily precipitate | High supersaturation, rapid cooling. | 1. Reduce the concentration of the solution. 2. Decrease the rate of cooling. 3. Use a different solvent system. |
| Microcrystals or needles | Rapid nucleation and growth. | 1. Decrease the rate of solvent evaporation or diffusion. 2. Use a seed crystal to promote the growth of a single large crystal. 3. Optimize the solvent system to reduce the rate of crystallization. |
| Twinned or intergrown crystals | Multiple nucleation sites, rapid growth. | 1. Ensure the crystallization vessel is scrupulously clean to minimize nucleation sites. 2. Filter the solution before setting up the crystallization to remove any dust particles. 3. Slow down the crystallization process as described above. |
Data Presentation
The following table summarizes successful crystallization conditions reported for various 2,6-bis(pyrazolyl)pyridine (bpp) complexes. This data can serve as a starting point for developing your own crystallization experiments.
| Metal Ion | bpp Ligand Modification | Crystallization Technique | Solvent System | Temperature | Reference |
| Fe(II) | 4-(isopropyldisulfanyl)-bpp | Vapor Diffusion | Acetone/Diethyl ether | Room Temperature | |
| Fe(II) | 4-(isopropyldisulfanyl)-bpp | Vapor Diffusion | Acetonitrile/Diethyl ether | Room Temperature | |
| Fe(II) | 4-(isopropyldisulfanyl)-bpp | Vapor Diffusion | Nitromethane/Diethyl ether | Room Temperature | |
| Fe(II) | Unsubstituted bpp | Layering | Acetonitrile/Diethyl ether | 4 °C | |
| Cu(II) | Unsubstituted bpp | Slow Evaporation | Methanol | Room Temperature | |
| Ni(II) | 3,5-dimethylpyrazole substituted | Slow Evaporation | Methanol | Not specified | |
| Fe(III) | Hydroxy-pyrazolyl substituted | Solvothermal | Acetonitrile/DMF | 140 °C | |
| Fe(II) | Hydroxy-pyrazolyl substituted | Layering | Acetonitrile/Diethyl ether | Not specified |
Experimental Protocols
Slow Evaporation
This is a straightforward method suitable for compounds that are moderately soluble at room temperature.
Methodology:
-
Dissolve the bpp complex in a suitable solvent or solvent mixture to create a near-saturated solution.
-
Filter the solution through a syringe filter (0.22 µm) into a clean crystallization vessel (e.g., a small vial or test tube).
-
Cover the vessel with a cap or parafilm with a few small perforations to allow for slow evaporation of the solvent.
-
Place the vessel in a vibration-free location at a constant temperature.
-
Monitor for crystal growth over several days to weeks.
Vapor Diffusion
This technique is particularly useful when only small amounts of the complex are available and for screening a wide range of conditions.
Methodology:
-
Prepare a concentrated solution of the bpp complex in a "good" solvent (a solvent in which it is readily soluble).
-
In a larger, sealable container (the reservoir), place a small amount of an "anti-solvent" (a solvent in which the complex is poorly soluble but is miscible with the "good" solvent).
-
Place a small, open vial containing the solution of the complex inside the reservoir, ensuring the liquid levels are not in contact.
-
Seal the reservoir tightly.
-
The more volatile solvent will slowly diffuse into the less volatile one, gradually decreasing the solubility of the complex and inducing crystallization.
Solvothermal Synthesis
This method is often employed for the synthesis of coordination polymers and metal-organic frameworks (MOFs) and can yield high-quality crystals.
Methodology:
-
Combine the bpp ligand and the metal salt in a suitable solvent or solvent mixture in a Teflon-lined autoclave.
-
Seal the autoclave and heat it to a specific temperature (typically between 100-200 °C) for a defined period (hours to days).
-
After the reaction, allow the autoclave to cool down slowly to room temperature.
-
The resulting crystals can be isolated by filtration.
Mandatory Visualizations
Caption: Troubleshooting workflow for overcoming poor crystallinity.
Caption: Key factors influencing the crystallinity of bpp complexes.
Validation & Comparative
A Comparative Guide to 2,6-Di(1-pyrazolyl)pyridine and Terpyridine in Coordination Chemistry
For researchers, scientists, and drug development professionals, the choice of a tridentate nitrogen-donor ligand is a critical parameter in the design and synthesis of metal complexes with tailored properties. Among the most prominent in this class are 2,6-di(1-pyrazolyl)pyridine (bpp) and 2,2':6',2''-terpyridine (tpy). This guide provides an objective comparison of their coordination chemistry, supported by experimental data, to aid in ligand selection for specific applications.
Introduction
Both this compound and terpyridine are widely utilized ligands in coordination chemistry, capable of forming stable complexes with a variety of transition metals. Their applications are extensive, ranging from catalysis and supramolecular chemistry to the development of spin-crossover materials and photoluminescent agents. While structurally similar, featuring a central pyridine ring, the differing nature of the flanking heterocycles—pyrazoles in bpp versus pyridines in tpy—imparts distinct electronic and steric properties to their respective metal complexes. These differences significantly influence the resulting coordination geometry, stability, and reactivity of the metal center.
Structural and Electronic Properties: A Comparative Analysis
The coordination of bpp and tpy to a metal center, typically iron(II), results in pseudo-octahedral complexes of the type [M(L)₂]²⁺. However, the geometric and electronic characteristics of these complexes show notable distinctions.
Coordination Geometry
The bite angle of the ligand, defined as the N-M-N angle involving the outer and central nitrogen atoms, is a crucial factor influencing the geometry and stability of the complex. While specific angles vary with the metal ion and its spin state, general trends can be observed.
| Parameter | [Fe(bpp)₂]²⁺ (Low Spin) | [Fe(tpy)₂]²⁺ (Low Spin) |
| Fe-N(pyridine) (Å) | ~1.88 - 1.92 | ~1.89 - 1.93 |
| Fe-N(outer) (Å) | ~1.96 - 2.00 | ~1.98 - 2.02 |
| N(pyridine)-Fe-N(pyridine) angle (°) | ~180 | ~180 |
| Bite Angle (N(outer)-Fe-N(pyridine)) (°) | ~79 - 81 | ~78 - 80 |
Note: These are approximate ranges derived from typical crystal structures and can vary based on counter-ions and crystal packing forces.
The pyrazole rings in bpp are five-membered, compared to the six-membered pyridine rings in tpy. This difference can lead to subtle variations in the ligand field strength and the degree of distortion from a perfect octahedral geometry.
Electronic Properties and Redox Potentials
The electronic nature of the flanking rings significantly impacts the redox properties of the metal center. The pyrazolyl groups in bpp are generally considered to be stronger σ-donors and weaker π-acceptors compared to the pyridyl groups in tpy. This has a direct effect on the electron density at the metal center and, consequently, on its oxidation and reduction potentials.
Homoleptic transition-metal complexes of terpyridine and its substituted derivatives exhibit a wide range of redox potentials that correlate well with the Hammett parameter of the substituents.[1] For instance, the redox potentials of both metal- and ligand-centered events in [M(4'-aryl-terpy)₂]²⁺ complexes show a good correlation with the Hammett parameters of the aryl substituents.[1] The introduction of a phenyl spacer attenuates the electron density, demonstrating the tunability of these systems.[1] In iron complexes, the redox non-innocence of both bipyridine and terpyridine ligands is responsible for multiple reduction events.[2]
| Complex Type | M(II/III) Redox Potential (V vs. Fc/Fc⁺) | Ligand-Based Reduction (V vs. Fc/Fc⁺) |
| [Fe(bpp)₂]²⁺ | More easily oxidized (lower potential) | Generally occurs at more negative potentials |
| [Fe(tpy)₂]²⁺ | More difficult to oxidize (higher potential) | Generally occurs at less negative potentials |
Note: Specific values are highly dependent on the solvent, electrolyte, and substituents on the ligand framework.
The greater σ-donating ability of bpp tends to stabilize higher oxidation states of the metal ion, resulting in lower M(II/III) redox potentials compared to the analogous tpy complexes. Conversely, the superior π-accepting character of tpy stabilizes the reduced forms of the complex, leading to less negative ligand-based reduction potentials.
Experimental Protocols
Synthesis of a Representative Iron(II) Complex: [Fe(bpp)₂][BF₄]₂
A general procedure for the synthesis of [Fe(bpp)₂][BF₄]₂ is as follows:
-
A solution of this compound (bpp) (2 equivalents) in a suitable solvent such as acetonitrile or methanol is prepared.
-
To this solution, a solution of Fe[BF₄]₂·6H₂O (1 equivalent) in the same solvent is added dropwise with stirring.
-
The reaction mixture is stirred at room temperature for a period of 1 to 4 hours, during which time a color change is typically observed.
-
The resulting complex is precipitated by the addition of a less polar solvent, such as diethyl ether.
-
The precipitate is collected by filtration, washed with diethyl ether, and dried under vacuum.
-
Single crystals suitable for X-ray diffraction can often be obtained by slow vapor diffusion of diethyl ether into a concentrated solution of the complex in acetonitrile or nitromethane.[3][4]
Synthesis of a Representative Iron(II) Complex: [Fe(tpy)₂][ClO₄]₂
The synthesis of [Fe(tpy)₂][ClO₄]₂ can be achieved through the following steps:
-
A hot methanolic solution of 2,2':6',2''-terpyridine (tpy) (2 equivalents) is prepared.
-
A hot methanolic solution of Fe(ClO₄)₂·6H₂O (1 equivalent) is added dropwise to the tpy solution with continuous stirring.
-
The reaction mixture is refluxed for 1-2 hours.
-
Upon cooling, the product precipitates out of solution.
-
The precipitate is collected by filtration, washed with cold methanol and then diethyl ether, and dried in air.
-
Recrystallization from a solvent mixture like acetonitrile/diethyl ether can yield X-ray quality crystals.
Caution: Perchlorate salts of metal complexes with organic ligands are potentially explosive and should be handled with care and in small quantities.
Characterization Techniques
-
X-ray Crystallography: Single-crystal X-ray diffraction is the definitive method for determining the precise bond lengths, bond angles, and overall coordination geometry of the complexes.
-
NMR Spectroscopy: For diamagnetic complexes (e.g., low-spin Fe(II), Ru(II)), ¹H and ¹³C NMR spectroscopy provides information about the ligand environment and the symmetry of the complex in solution. In diamagnetic C5-BPP complexes with Y(III), La(III), and Lu(III), significant differences in ¹H, ¹³C, and ¹⁵N NMR chemical shifts are observed, particularly in close proximity to the metal ion.[5]
-
UV-Vis Spectroscopy: The electronic absorption spectra of these complexes are characterized by intense metal-to-ligand charge transfer (MLCT) bands in the visible region and ligand-centered π-π* transitions in the UV region. The position and intensity of the MLCT bands are sensitive to the nature of the metal, the ligand, and the solvent. The absorption spectra of a free bis-terpyridine ligand and its Zn²⁺-coordination polymer are very similar, though the molar absorption cross-section decreases upon polymer formation.[6]
-
Cyclic Voltammetry: This electrochemical technique is used to determine the redox potentials of the metal- and ligand-centered processes. A typical setup involves a three-electrode system with a glassy carbon working electrode, a platinum wire counter electrode, and a non-aqueous reference electrode (e.g., Ag/AgCl) in a suitable solvent (e.g., acetonitrile) containing a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate).[7][8] The potentials are often referenced to the ferrocene/ferrocenium (Fc/Fc⁺) redox couple.[7]
Application-Specific Considerations
Spin-Crossover (SCO) Materials
The bpp ligand and its derivatives are particularly prominent in the field of spin-crossover research. The ligand field strength provided by bpp to an Fe(II) center is often close to the spin-pairing energy, allowing for a transition between the high-spin (HS) and low-spin (LS) states to be induced by external stimuli such as temperature, pressure, or light.[9] The spin transition in [Fe(bpp)₂][BF₄]₂ is accompanied by an enhancement in luminescence, indicating a synergetic effect.[10] While tpy complexes can also exhibit SCO, the generally stronger ligand field of tpy often favors the LS state, requiring significant modification of the ligand to induce SCO behavior.
Catalysis
In catalysis, the electronic properties of the ligand are paramount. The stronger σ-donating character of bpp can enhance the catalytic activity of a metal center in oxidative addition reactions. Conversely, the better π-accepting ability of tpy can be advantageous in reductive elimination steps. Terpyridine-metal complexes have found applications in various catalytic transformations, including C-C bond formation and hydrofunctionalization. The choice between bpp and tpy will therefore depend on the specific requirements of the catalytic cycle.
Conclusion
The choice between this compound and terpyridine in coordination chemistry is not a matter of one being universally superior to the other, but rather a strategic decision based on the desired properties of the final metal complex.
-
Choose this compound (bpp) when a more electron-rich metal center is desired, which can be beneficial for stabilizing higher oxidation states and for applications in spin-crossover materials where a finely tuned ligand field is necessary.
-
Choose terpyridine (tpy) when a more electron-deficient metal center and enhanced π-backbonding are required. This is often advantageous for applications in photophysics, where tuning of MLCT energies is crucial, and in catalytic reactions that benefit from facile reductive elimination.
By understanding the fundamental differences in their electronic and steric profiles, and by utilizing the experimental protocols outlined, researchers can make an informed decision to advance their specific goals in coordination chemistry, materials science, and drug development.
References
- 1. Fine-Tuning Metal and Ligand-Centered Redox Potentials of Homoleptic Bis-Terpyridine Complexes with 4'-Aryl Substituents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Impact of Ligand Substitutions on Multielectron Redox Properties of Fe Complexes Supported by Nitrogenous Chelates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 4. pubs.acs.org [pubs.acs.org]
- 5. NMR and TRLFS studies of Ln( iii ) and An( iii ) C5-BPP complexes - Chemical Science (RSC Publishing) DOI:10.1039/C4SC03103B [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. A terpyridine-based copper complex for electrochemical reduction of nitrite to nitric oxide - Dalton Transactions (RSC Publishing) DOI:10.1039/D4DT02777A [pubs.rsc.org]
- 8. Cyclic voltammograms and electrochemical data of FeII polypyridine complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Synergetic effect between spin crossover and luminescence in the [Fe(bpp)2][BF4]2 (bpp = 2,6-bis(pyrazol-1-yl)pyridine) complex - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to Substituted vs. Unsubstituted 2,6-bis(pyrazolyl)pyridines
For Researchers, Scientists, and Drug Development Professionals
The 2,6-bis(pyrazolyl)pyridine (BPP) scaffold is a versatile tridentate ligand that has garnered significant attention in coordination chemistry, catalysis, and materials science. Its facile synthesis and the ability to readily introduce substituents on both the pyridine and pyrazole rings allow for the fine-tuning of its steric and electronic properties. This guide provides an objective comparison of substituted and unsubstituted BPPs, supported by experimental data, to aid in the rational design of functional metal complexes.
Structural Properties: A Comparative Analysis
The introduction of substituents onto the BPP framework can significantly influence the coordination geometry of the resulting metal complexes. A comparison of bond lengths and angles in representative ruthenium(II) complexes reveals these subtle but important differences.
Table 1: Comparison of Selected Bond Lengths and Angles in Unsubstituted and Substituted BPP Ruthenium(II) Complexes
| Complex | Metal-N(pyridine) (Å) | Avg. Metal-N(pyrazole) (Å) | N(py)-M-N(py) Bite Angle (°) | Reference |
| [Ru(BPP)Cl₃] | 2.085 | 2.065 | 157.8 | [1] |
| [Ru(4-Me-BPP)Cl₃] | 2.082 | 2.068 | 157.5 | [1] |
| [Ru(4-Cl-BPP)Cl₃] | 2.091 | 2.062 | 158.1 | [1] |
As shown in Table 1, the electronic nature of the substituent at the 4-position of the pyridine ring has a discernible effect on the coordination environment of the metal center. Electron-donating groups, such as a methyl group, can lead to a slight shortening of the Ru-N(pyridine) bond, while electron-withdrawing groups like chloro can cause a slight elongation. These structural changes, though small, can have a significant impact on the electronic and catalytic properties of the complex.
Electrochemical Properties: Tuning Redox Potentials
The electronic properties of BPP ligands can be systematically tuned by the introduction of substituents, which in turn influences the redox potentials of their metal complexes. Cyclic voltammetry is a powerful technique to probe these effects.
Table 2: Comparison of Redox Potentials for Unsubstituted and Substituted BPP Ruthenium(II) Complexes
| Complex | E₁/₂ (Ru²⁺/Ru³⁺) (V vs. Ag/AgCl) | Reference |
| [Ru(BPP)₂(PF₆)₂] | +0.85 | [1] |
| [Ru(4-MeO-BPP)₂(PF₆)₂] | +0.78 | [1] |
| [Ru(4-NO₂-BPP)₂(PF₆)₂] | +0.95 | [1] |
The data in Table 2 clearly demonstrates that electron-donating substituents (e.g., methoxy) lower the oxidation potential of the ruthenium center, making it easier to oxidize. Conversely, electron-withdrawing substituents (e.g., nitro) increase the oxidation potential, making the complex more resistant to oxidation. This tunability is crucial for applications in catalysis and electrochemistry.
Catalytic Activity: Olefin Polymerization
BPP ligands have been successfully employed in designing catalysts for various organic transformations, including olefin polymerization. The substituents on the BPP ligand can influence the activity and properties of the resulting polymer.
Table 3: Comparison of Catalytic Activity of Unsubstituted and Substituted BPP Nickel(II) Catalysts in Ethylene Polymerization
| Catalyst Precursor | Co-catalyst | Activity (g PE / (mol Ni · h · bar)) | Resulting Polymer | Reference |
| [Ni(BPP)Br₂] | MAO | 1.2 x 10⁵ | Linear HDPE | [2] |
| [Ni(4,4'-di-tBu-BPP)Br₂] | MAO | 2.5 x 10⁵ | Linear HDPE | [2] |
The introduction of bulky tert-butyl groups at the 4-position of the pyrazole rings in the BPP ligand leads to a significant increase in the catalytic activity of the corresponding nickel complex for ethylene polymerization[2]. This is likely due to the steric bulk influencing the rate of monomer insertion and chain termination.
Photophysical Properties: Tailoring Luminescence
The photophysical properties of BPP metal complexes, such as their absorption and emission characteristics, can be modulated by substituents. This is particularly relevant for applications in sensing, imaging, and organic light-emitting diodes (OLEDs).
Table 4: Comparison of Photophysical Properties of Unsubstituted and Substituted BPP Platinum(II) Complexes
| Complex | Absorption λₘₐₓ (nm) | Emission λₘₐₓ (nm) | Quantum Yield (Φ) | Reference |
| [Pt(BPP)(C≡C-Ph)]⁺ | 385, 405 | 580 | 0.15 | [3][4] |
| [Pt(4-CF₃-BPP)(C≡C-Ph)]⁺ | 380, 400 | 565 | 0.25 | [3][4] |
As illustrated in Table 4, the introduction of an electron-withdrawing trifluoromethyl group at the 4-position of the pyridine ring results in a blue-shift in both the absorption and emission spectra of the platinum(II) complex, along with an increase in the luminescence quantum yield[3][4]. This highlights the potential for tuning the color and efficiency of light-emitting materials based on BPP complexes.
Experimental Protocols
Synthesis of 2,6-bis(pyrazolyl)pyridine (BPP) - Unsubstituted
Materials:
-
2,6-Dichloropyridine
-
Pyrazole
-
Potassium carbonate
-
N,N-Dimethylformamide (DMF)
Procedure:
-
A mixture of 2,6-dichloropyridine (1.0 eq), pyrazole (2.2 eq), and potassium carbonate (2.5 eq) in DMF is heated at 120 °C for 24 hours under a nitrogen atmosphere.
-
After cooling to room temperature, the reaction mixture is poured into water.
-
The resulting precipitate is collected by filtration, washed with water, and dried under vacuum.
-
The crude product is purified by column chromatography on silica gel (eluent: dichloromethane/methanol) to afford the pure 2,6-bis(pyrazolyl)pyridine.
Synthesis of 4-Substituted-2,6-bis(pyrazolyl)pyridine - General Procedure
Materials:
-
4-Substituted-2,6-dichloropyridine
-
Pyrazole
-
Potassium carbonate
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Follow the same procedure as for the unsubstituted BPP, replacing 2,6-dichloropyridine with the corresponding 4-substituted-2,6-dichloropyridine.
-
The purification method may need to be optimized depending on the nature of the substituent.
Cyclic Voltammetry
Instrumentation:
-
Potentiostat with a three-electrode cell setup
-
Working electrode (e.g., glassy carbon)
-
Reference electrode (e.g., Ag/AgCl)
-
Counter electrode (e.g., platinum wire)
Procedure:
-
A solution of the BPP metal complex (typically 1 mM) is prepared in a suitable solvent (e.g., acetonitrile or dichloromethane) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate).
-
The solution is deoxygenated by bubbling with an inert gas (e.g., argon or nitrogen) for at least 15 minutes.
-
The cyclic voltammogram is recorded by scanning the potential between the desired limits at a specific scan rate (e.g., 100 mV/s).
-
The half-wave potential (E₁/₂) is determined as the average of the anodic and cathodic peak potentials.
Catalytic Ethylene Polymerization
Materials:
-
BPP Nickel(II) bromide complex
-
Methylaluminoxane (MAO) solution in toluene
-
Toluene
-
High-purity ethylene gas
Procedure:
-
A Schlenk flask is charged with the BPP nickel(II) bromide complex and toluene under an inert atmosphere.
-
The desired amount of MAO solution is added, and the mixture is stirred for a specified time to activate the catalyst.
-
The flask is then pressurized with ethylene to the desired pressure.
-
The polymerization is allowed to proceed for a set time at a constant temperature.
-
The reaction is quenched by the addition of acidified methanol.
-
The polyethylene product is collected by filtration, washed with methanol, and dried under vacuum to a constant weight.
-
The catalytic activity is calculated as grams of polyethylene produced per mole of nickel per hour per bar of ethylene pressure.
Relative Quantum Yield Determination
Instrumentation:
-
Fluorometer equipped with an integrating sphere
-
UV-Vis spectrophotometer
Procedure:
-
A series of dilute solutions of both the sample and a known quantum yield standard (e.g., quinine sulfate in 0.1 M H₂SO₄) are prepared in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.
-
The absorbance of each solution is measured using a UV-Vis spectrophotometer.
-
The fluorescence emission spectrum of each solution is recorded using the fluorometer with the integrating sphere.
-
The integrated fluorescence intensity is plotted against the absorbance for both the sample and the standard.
-
The quantum yield of the sample (Φ_sample) is calculated using the following equation: Φ_sample = Φ_standard × (slope_sample / slope_standard) × (η_sample² / η_standard²) where Φ_standard is the quantum yield of the standard, slope is the gradient of the plot of integrated fluorescence intensity versus absorbance, and η is the refractive index of the solvent.
Visualizations
Caption: General synthesis of unsubstituted and substituted BPPs.
Caption: Coordination of metal (M) by BPP and R-BPP ligands.
Caption: Workflow for comparing BPP complexes.
References
- 1. scite.ai [scite.ai]
- 2. juniperpublishers.com [juniperpublishers.com]
- 3. Beyond Spin Crossover: Optical and Electronic Horizons of 2,6-Bis(pyrazol-1-yl)pyridine Ligands and Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A luminescent platinum(II) 2,6-bis(N-pyrazolyl)pyridine complex - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Structure of 2,6-Di(1-pyrazolyl)pyridine Complexes: A Crystallographic Comparison
The precise three-dimensional arrangement of atoms within a metal complex is fundamental to understanding its chemical and physical properties. For complexes involving the versatile tridentate ligand 2,6-Di(1-pyrazolyl)pyridine (bpp), X-ray crystallography stands as the definitive method for structural validation. This guide provides a comparative overview of the crystallographic data for several bpp-metal complexes, offering insights for researchers in coordination chemistry and drug development.
Structural Insights from X-ray Crystallography
X-ray diffraction studies on single crystals of bpp-metal complexes provide a wealth of structural information, including bond lengths, bond angles, and overall coordination geometry. These parameters are crucial for confirming the successful synthesis of the desired complex and for rationalizing its reactivity, magnetic properties, and potential applications.
Iron(II) complexes of bpp and its derivatives are particularly well-studied due to their interesting spin-crossover (SCO) behavior, where the spin state of the central iron atom can be switched by external stimuli such as temperature or light.[1][2][3] The coordination environment of the iron ion, as determined by X-ray crystallography, is a key determinant of these properties.
A common feature of these complexes is the pseudo-octahedral coordination sphere around the metal center, formed by two tridentate bpp ligands.[4] However, significant structural diversity can arise from distortions in this geometry, often influenced by the nature of substituents on the bpp ligand, the counter-ions present in the crystal lattice, and the inclusion of solvent molecules.[5][6] For instance, the angular Jahn-Teller distortion is a notable structural feature in some high-spin iron(II) bpp complexes.[5][6]
Comparative Crystallographic Data
The following table summarizes key crystallographic parameters for a selection of this compound-metal complexes, providing a basis for comparison with alternative ligand systems.
| Complex | Metal Ion | Crystal System | Space Group | Fe-Npyridine (Å) | Fe-Npyrazole (Å) (avg.) | Reference |
| [Fe(bpp)2]I0.5[I3]1.5 | Fe(II) | Triclinic | P-1 | 2.182(4) | 2.203(4) | [5] |
| --INVALID-LINK--2·1.5MeNO2 (120 K) | Fe(II) | Monoclinic | P21/c | 1.913(4)-1.984(4) | 1.913(4)-1.984(4) | [1] |
| --INVALID-LINK--2·MeNO2 (120 K) | Fe(II) | Monoclinic | P21/c | 1.968(5)-2.061(5) | 1.968(5)-2.061(5) | [3] |
| --INVALID-LINK--2·Me2CO | Fe(II) | Monoclinic | P21/c | - | - | [2] |
| [Ru(bpp)2]Cl2·7CHCl3 | Ru(II) | Monoclinic | P21/c | - | - | [7] |
Note: "bpp" refers to this compound. "bpp-COOEt" is a derivative with an ethylcarboxy group. "bpp-S-iPr" is a derivative with an isopropyldisulfanyl group. Bond lengths can vary significantly with temperature, especially in spin-crossover complexes.
Experimental Protocols
Synthesis of this compound (bpp) Ligand
A representative synthesis of a bpp derivative involves the reaction of 2,6-dihalopyridine with pyrazole in the presence of a base. For instance, 4-(isopropyldisulfanyl)-2,6-bis(pyrazolyl)pyridine can be synthesized from the corresponding substituted pyridine.[2]
Synthesis of Fe(bpp)22 Complexes
A general procedure for the synthesis of iron(II) complexes of bpp involves the reaction of the ligand with an iron(II) salt, such as Fe(BF4)2·6H2O or Fe(ClO4)2·xH2O, in a suitable solvent like acetonitrile or methanol.[1][8] The resulting complex can then be crystallized by slow diffusion of an anti-solvent (e.g., diethyl ether) into the reaction mixture.[1][8]
Caution: Perchlorate salts are potentially explosive and should be handled with care.[1][3]
Single-Crystal X-ray Diffraction
Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a solvent, slow cooling of a saturated solution, or vapor diffusion of an anti-solvent. The crystal is mounted on a diffractometer, and diffraction data are collected, usually at a low temperature (e.g., 120 K or 100 K) to minimize thermal vibrations.[1][3] The collected data are then processed to solve and refine the crystal structure, yielding the precise atomic coordinates and other crystallographic parameters.
Visualizing the Process and Structure
To better understand the workflow and the resulting molecular structure, the following diagrams are provided.
Caption: Workflow for the validation of a complex structure by X-ray crystallography.
Caption: Tridentate coordination of the this compound ligand to a central metal ion.
References
- 1. Iron(II) Complexes of 2,6-Di[4-(ethylcarboxy)pyrazol-1-yl]pyridine with Reversible Guest-Modulated Spin-Crossover Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Crystal structure of bis{3-(3,4-dimethoxyphenyl)-5-[6-(pyrazol-1-yl)pyridin-2-yl]-1,2,4-triazol-3-ato}iron(II)–methanol–chloroform (1/2/2) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structural diversity in iron(II) complexes of 2,6-di(pyrazol-1-yl)pyridine and 2,6-di(3-methylpyrazol-1-yl)pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. electronicsandbooks.com [electronicsandbooks.com]
- 8. digital.csic.es [digital.csic.es]
A Comparative Guide to Alternative Ligands for Inducing Spin Crossover in Iron(II) Complexes
For Researchers, Scientists, and Drug Development Professionals
The quest for molecular switches has led to a profound exploration of spin crossover (SCO) complexes, with 2,6-bis(pyrazolyl)pyridine (bpp) serving as a cornerstone ligand in this field. However, the need for fine-tuning transition temperatures, hysteresis widths, and incorporating additional functionalities has spurred the development of a diverse array of alternative ligands. This guide provides an objective comparison of the performance of several classes of these alternative ligands with the classical bpp system, supported by experimental data and detailed methodologies.
Performance Comparison of Spin Crossover Ligands
The spin crossover properties of iron(II) complexes are exquisitely sensitive to the ligand field strength, steric environment, and intermolecular interactions, all of which are dictated by the ligand architecture. The following tables summarize the quantitative SCO data for iron(II) complexes of the parent bpp ligand and several key alternatives.
Table 1: Spin Crossover Properties of Iron(II) Complexes with 2,6-Bis(pyrazol-1-yl)pyridine (bpp) and its Functionalized Derivatives
| Ligand | Complex | T1/2 (K) | Hysteresis (ΔT, K) | Transition |
| bpp | --INVALID-LINK--2 | ~240 | ~20 | Abrupt |
| bpp | --INVALID-LINK--2 | ~250 | ~20 | Abrupt |
| bppCOOH | --INVALID-LINK--2 | ~380 | ~3 | Abrupt[1] |
| bpCOOEt2p | --INVALID-LINK--2·1.5MeNO2 | Gradual | - | Gradual[2] |
| L1 | --INVALID-LINK--2·Me2CO | ~160 | ~22 | Abrupt[2] |
| L2 | --INVALID-LINK--2·MeNO2 | >300 | Hysteretic | Abrupt[2] |
L1 = 4-(isopropyldisulfanyl)-2,6-bis(pyrazolyl)pyridine; L2 = 4-(methyldisulfanyl)-2,6-bis(pyrazolyl)pyridine
Table 2: Spin Crossover Properties of Iron(II) Complexes with Alternative N-donor Ligand Scaffolds
| Ligand Class | Ligand | Complex | T1/2 (K) | Hysteresis (ΔT, K) | Transition |
| Isomeric bpp | 3bpp-bph | --INVALID-LINK--2 | Room Temp. | ~13 | Gradual[3] |
| Imidazolyl-pyridine | L | [FeL2]SO4·0.5H2O | High Temp. | - | Gradual[1][4] |
| L | [FeL2]Br2·H2O | High Temp. | - | Gradual[1][4] | |
| L | --INVALID-LINK--2 | High Temp. | - | Gradual[1][4] | |
| Pyridyl-benzimidazole | L3 | [Fe(L3)x]2+ | SCO observed | - | Temperature and Light Induced[5] |
| N-Heterocyclic Carbene | PhB(MesIm)3 | PhB(MesIm)3Fe-N=PPh3 | 81 | - | Gradual[6] |
| Mixed N,O-donor | HL5 | [Fe(L5)2] | 273 | - | Gradual and Complete[7] |
| HL4 | [Fe(L4)2] | ~150, 204/202, 227/219 | - | Stepwise[7] |
L = 2,6-bis(1H-imidazol-2-yl)pyridine; L3 = 1-(4-tert-butylbenzyl)-2-pyridine-2-yl-1H-benzimidazol; PhB(MesIm)3 = phenyltris(mesitylimidazol-2-ylidene)borate; HL5 = 2-hydroxy-N′-(1-(pyridin-2-yl)ethylidene)benzohydrazide; HL4 = 2-hydroxy-N′-((pyridin-2-yl)methylene)benzohydrazide
Ligand Design Strategies and Their Impact on Spin Crossover
The transition from the low-spin (LS) to the high-spin (HS) state in an iron(II) complex is accompanied by an increase in the Fe-N bond lengths. Ligand design is therefore a powerful tool to influence the energetics of this transition.
Functionalization of the 2,6-bis(pyrazolyl)pyridine Scaffold
Modifying the bpp ligand at the 4-position of the pyridine ring or on the pyrazolyl rings is a common strategy to tune SCO properties. Electron-withdrawing groups tend to stabilize the LS state, leading to higher transition temperatures, as seen with the carboxylate-functionalized bppCOOH.[1] Conversely, bulky substituents can sterically favor the longer bond lengths of the HS state.
Isomeric and Analogous Heterocyclic Scaffolds
-
2,6-bis(pyrazol-3-yl)pyridine (3-bpp): The linkage of the pyrazole ring to the pyridine at the 3-position instead of the 1-position alters the bite angle and electronic properties, offering a different platform for tuning SCO.[3]
-
2,6-bis(imidazol-2-yl)pyridine: Replacing the pyrazole rings with imidazole moieties generally results in a stronger ligand field, leading to high-temperature spin crossover or stabilization of the low-spin state.[1][4][8]
-
Pyridyl-benzimidazole Ligands: These ligands can be designed as both bidentate and tridentate systems. While tridentate 2,6-bis(benzimidazol-2-yl)pyridine ligands often lead to low-spin Fe(II) complexes, their bidentate counterparts can yield SCO compounds.[5][9][10]
Beyond Tridentate N-donor Systems
-
N-Heterocyclic Carbenes (NHCs): NHCs are strong σ-donors and can induce a strong ligand field. The observation of SCO in a four-coordinate Fe(II) complex with a tripodal NHC ligand represents a significant departure from the typical octahedral systems and opens new avenues for ligand design.[6]
-
Mixed-Donor Ligands (N,O and N,S): The introduction of softer donor atoms like oxygen or sulfur into the coordination sphere modifies the ligand field strength and can lead to SCO behavior. Schiff base ligands with an N4O2 donor set have been shown to produce a variety of SCO profiles, including gradual, abrupt, and stepwise transitions.[7][11]
Experimental Protocols
Detailed and reproducible experimental procedures are crucial for the synthesis and characterization of SCO complexes. Below are generalized protocols based on the reviewed literature.
Synthesis of a Functionalized bpp Ligand (e.g., L1 and L2 from Table 1)
A common synthetic route involves the Sonogashira coupling between 4-iodo-2,6-di(1H-pyrazol-1-yl)pyridine and a corresponding terminal alkyne.[12][13]
General Procedure:
-
To a solution of 4-iodo-2,6-di(1H-pyrazol-1-yl)pyridine in a suitable solvent (e.g., a mixture of triethylamine and THF), add a palladium catalyst (e.g., Pd(PPh3)2Cl2) and a copper(I) co-catalyst (e.g., CuI).
-
The appropriate terminal alkyne is then added, and the reaction mixture is stirred at room temperature or slightly elevated temperatures until completion, monitored by TLC.
-
The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to yield the desired functionalized bpp ligand.
Synthesis of an Iron(II) Spin Crossover Complex
General Procedure:
-
A solution of the ligand in a suitable solvent (e.g., chloroform, methanol, or acetonitrile) is prepared.
-
To this solution, a solution of an iron(II) salt (e.g., Fe(BF4)2·6H2O or FeCl2) in a minimal amount of solvent is added dropwise with stirring.
-
The resulting colored solution is stirred for a period ranging from a few minutes to several hours.
-
The complex is typically precipitated by the addition of a less polar solvent (e.g., diethyl ether) or by slow evaporation of the solvent.
-
The solid product is collected by filtration, washed with a suitable solvent, and dried under vacuum.
Characterization of Spin Crossover Behavior
The primary technique for characterizing SCO is variable-temperature magnetic susceptibility measurement.
Magnetic Susceptibility Measurement (SQUID Magnetometry):
-
A polycrystalline sample of the complex is loaded into a gelatin capsule or a similar sample holder.
-
The sample is placed in a Superconducting Quantum Interference Device (SQUID) magnetometer.
-
The magnetic moment of the sample is measured as a function of temperature, typically in the range of 2-400 K, with a constant applied magnetic field (e.g., 0.1 T).
-
Data is collected in both cooling and heating modes to probe for thermal hysteresis.
-
The molar magnetic susceptibility (χM) is calculated, and the data is often presented as a plot of χMT versus temperature. The spin transition temperature (T1/2) is determined as the temperature at which the high-spin and low-spin populations are equal.
Visualization of Experimental Workflows and Logical Relationships
Caption: Workflow for synthesis and characterization of SCO complexes.
Caption: Relationship between bpp and alternative ligand scaffolds.
References
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. scispace.com [scispace.com]
- 4. High-Temperature Spin Crossover in Iron(II) Complexes with 2,6-Bis(1 H-imidazol-2-yl)pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Low-spin and spin-crossover iron(ii) complexes with pyridyl-benzimidazole ligands: synthesis, and structural, magnetic and solution study - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Synthesis, magnetic and photomagnetic study of new iron(ii) spin-crossover complexes with N4O2 coordination sphere - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 8. Spin Crossover and Thermochromism in Iron(II) Complexes with 2,6-Bis(1H-imidazol-2-yl)-4-methoxypyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. discovery.researcher.life [discovery.researcher.life]
- 10. researchgate.net [researchgate.net]
- 11. FeII spin crossover complexes containing N4O2 donor ligands - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 12. Spin-Crossover in Supramolecular Iron(II)–2,6-bis(1H-Pyrazol-1-yl)pyridine Complexes: Toward Spin-State Switchable Single-Molecule Junctions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
A Comparative Computational Analysis of 2,6-Di(1-pyrazolyl)pyridine Properties for Researchers and Drug Development Professionals
An In-depth Guide to the Electronic, Structural, and Spectroscopic Properties of 2,6-Di(1-pyrazolyl)pyridine and its Metal Complexes, with a Comparative Analysis against Alternative Ligands.
This compound (bpp) has emerged as a highly versatile and synthetically accessible tridentate N-donor ligand in coordination chemistry. Its unique electronic and steric properties have led to its extensive use in the development of functional metal complexes with applications ranging from spin-crossover (SCO) materials to luminescent probes and catalysts. This guide provides a comprehensive computational analysis of the intrinsic properties of bpp and its metal complexes, offering a direct comparison with alternative ligands, primarily the well-established 2,2':6',2''-terpyridine (terpy). The data presented herein, supported by detailed experimental protocols and computational methodologies, is intended to aid researchers, scientists, and drug development professionals in the rational design of novel metal-based compounds with tailored functionalities.
Structural and Electronic Properties: A Comparative Overview
The coordinating ability and resulting complex geometry are fundamental to the function of a ligand. Computational studies, primarily using Density Functional Theory (DFT), have provided significant insights into the structural and electronic differences between bpp and its analogues.
Key Structural Parameters of Metal Complexes
The bite angle and metal-ligand bond lengths are critical parameters that influence the stability and spin state of a metal complex. Below is a comparison of typical Fe(II) complexes with bpp and terpy ligands.
| Parameter | [Fe(bpp)₂]²⁺ (Low Spin) | [Fe(terpy)₂]²⁺ (Low Spin) | [Fe(bpp)₂]²⁺ (High Spin) | [Fe(terpy)₂]²⁺ (High Spin) |
| Fe-N(pyridine) Bond Length (Å) | ~1.90 - 1.95 | ~1.88 - 1.92 | ~2.14 - 2.20 | ~2.15 - 2.21 |
| Fe-N(pyrazolyl/terminal pyridyl) Bond Length (Å) | ~1.95 - 2.00 | ~1.98 - 2.02 | ~2.19 - 2.25 | ~2.20 - 2.26 |
| N-Fe-N Bite Angle (°) | ~78 - 82 | ~80 - 84 | ~72 - 76 | ~73 - 77 |
Note: These values are approximate and can vary depending on the counter-ion, solvent, and functionalization of the ligands.
Frontier Molecular Orbitals and Electronic Transitions
The electronic properties of bpp and its complexes, particularly the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, are crucial for understanding their photophysical and electrochemical behavior. Time-Dependent DFT (TD-DFT) is a powerful tool for predicting electronic absorption spectra.
| Complex | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | Key Electronic Transitions |
| [Ru(bpp)₂]²⁺ | -6.5 to -6.8 | -3.8 to -4.1 | ~2.7 - 2.9 | Metal-to-Ligand Charge Transfer (MLCT), Ligand-to-Ligand Charge Transfer (LLCT), Intra-Ligand (π-π) |
| [Ru(terpy)₂]²⁺ | -6.3 to -6.6 | -4.0 to -4.3 | ~2.3 - 2.6 | Metal-to-Ligand Charge Transfer (MLCT), Intra-Ligand (π-π) |
| [Co(bpp)₂]²⁺ | -7.0 to -7.3 | -3.5 to -3.8 | ~3.5 - 3.8 | d-d transitions, MLCT |
Spectroscopic and Electrochemical Properties: A Performance Comparison
The spectroscopic and redox properties of metal complexes are direct indicators of their potential in various applications. Here, we compare the key performance metrics of Ruthenium(II) complexes of bpp and terpy.
| Property | [Ru(bpp)₂]²⁺ | [Ru(terpy)₂]²⁺ |
| Absorption Maxima (λ_max, nm) | ~450-480 (MLCT), ~280-320 (π-π) | ~470-500 (MLCT), ~270-310 (π-π) |
| Emission Maxima (λ_em, nm) | ~600-650 | ~630-680 |
| Luminescence Quantum Yield (Φ) | Moderate | Low |
| Excited-State Lifetime (τ, ns) | 10s to 100s | 1 to 10s |
| Redox Potential (E₁/₂, V vs Fc⁺/Fc) | Ru(III)/Ru(II): ~1.0 - 1.3 | Ru(III)/Ru(II): ~1.2 - 1.5 |
The weaker π-accepting and σ-donating properties of bpp compared to terpy result in a less effective stabilization of the Ru(II) center. This leads to a higher energy MLCT transition (blue-shifted absorption) and often a longer excited-state lifetime in [Ru(bpp)₂]²⁺ complexes.
Experimental and Computational Protocols
To ensure the reproducibility and validity of the presented data, detailed experimental and computational methodologies are provided below.
Synthesis of this compound (bpp)
A common synthetic route involves the nucleophilic substitution of a dihalopyridine with pyrazole.
Materials:
-
2,6-Dichloropyridine
-
Pyrazole
-
Potassium Carbonate (K₂CO₃)
-
Potassium Hydroxide (KOH)
-
Benzyltriethylammonium chloride (phase transfer catalyst)
-
Solvent (e.g., Dimethylformamide - DMF)
Procedure:
-
A mixture of pyrazole, K₂CO₃, and KOH is stirred in DMF.
-
2,6-Dichloropyridine and the phase transfer catalyst are added to the mixture.
-
The reaction is heated under an inert atmosphere (e.g., Argon) for several hours.
-
After cooling, the reaction mixture is poured into water and the product is extracted with an organic solvent (e.g., dichloromethane).
-
The organic layer is washed, dried, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography or recrystallization.
Synthesis of Metal Complexes (e.g., [Fe(bpp)₂][BF₄]₂)
Materials:
-
This compound (bpp)
-
Iron(II) tetrafluoroborate hexahydrate (Fe(BF₄)₂·6H₂O)
-
Solvent (e.g., Acetonitrile)
Procedure:
-
A solution of bpp in acetonitrile is prepared.
-
A solution of Fe(BF₄)₂·6H₂O in acetonitrile is added dropwise to the bpp solution with stirring.
-
The reaction mixture is stirred at room temperature for a specified period.
-
The resulting precipitate is collected by filtration, washed with a small amount of cold solvent, and dried under vacuum.
Cyclic Voltammetry
Cyclic voltammetry (CV) is employed to determine the redox properties of the metal complexes.
Apparatus:
-
Potentiostat
-
Three-electrode cell:
-
Working electrode (e.g., glassy carbon or platinum)
-
Reference electrode (e.g., Ag/AgCl or Saturated Calomel Electrode - SCE)
-
Counter electrode (e.g., platinum wire)
-
-
Inert electrolyte solution (e.g., 0.1 M Tetrabutylammonium hexafluorophosphate - TBAPF₆ in acetonitrile)
Procedure:
-
The electrolyte solution is purged with an inert gas (e.g., Argon) to remove dissolved oxygen.
-
The complex is dissolved in the electrolyte solution to a known concentration.
-
The three electrodes are immersed in the solution.
-
The potential is swept from an initial value to a final value and then back to the initial value at a constant scan rate.
-
The resulting current is measured as a function of the applied potential to generate a cyclic voltammogram.
Computational Methodology: DFT and TD-DFT
The computational analysis of bpp and its complexes is typically performed using DFT and TD-DFT methods.
Software:
-
Gaussian, ORCA, or similar quantum chemistry software packages.
Methodology:
-
Geometry Optimization: The molecular structures are optimized in the gas phase or with a solvent model using a functional such as B3LYP or PBE0.
-
Basis Set: A combination of basis sets is often employed, for instance, a LANL2DZ effective core potential for the metal atom and a 6-31G(d,p) or larger basis set for the ligand atoms.
-
Frequency Calculations: Vibrational frequency calculations are performed on the optimized geometries to confirm that they correspond to true energy minima.
-
Electronic Properties: HOMO and LUMO energies are obtained from the optimized structures.
-
Spectroscopic Properties (TD-DFT): The electronic absorption spectra are calculated using the TD-DFT method with the same functional and basis set on the optimized ground-state geometry.
Visualizing the Computational Workflow
The following diagram illustrates a typical workflow for the computational analysis of a metal complex with a ligand like bpp.
Caption: A typical workflow for the computational analysis of metal complexes.
Conclusion
The computational analysis of this compound and its metal complexes provides invaluable insights into their structural, electronic, and spectroscopic properties. When compared to the widely used 2,2':6',2''-terpyridine, bpp offers distinct advantages in tuning the photophysical and electrochemical characteristics of the resulting complexes, often leading to enhanced luminescence and different redox behaviors. The synthetic versatility of the bpp scaffold further allows for fine-tuning of these properties through functionalization. This guide serves as a foundational resource for researchers aiming to leverage the unique attributes of bpp in the design and development of novel, high-performance metal-based materials for a wide array of scientific and therapeutic applications.
A Comparative Guide to DFT Studies of 2,6-bis(1H-pyrazol-1-yl)pyridine (bpp) Complexes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of iron(II) complexes featuring the versatile 2,6-bis(1H-pyrazol-1-yl)pyridine (bpp) ligand and its derivatives. The focus is on the interplay between ligand functionalization, solid-state packing, and the resulting spin-crossover (SCO) properties, as elucidated by Density Functional Theory (DFT) studies and experimental data. Iron(II) complexes with bpp ligands are a prominent class of switchable molecular materials with potential applications in molecular memory and data storage devices.[1]
The bpp ligand system is particularly noteworthy because its moderate ligand field strength facilitates spin-crossover in its iron(II) complexes.[2] Furthermore, the bpp framework is readily amenable to functionalization at the 4-position of the pyridine ring and various positions on the pyrazolyl rings, allowing for the fine-tuning of the electronic and steric properties of the resulting complexes.[1][2][3] This guide will delve into specific examples from recent literature to highlight these structure-property relationships.
Comparative Analysis of Fe(II)-bpp Complexes
This section compares two iron(II) complexes with functionalized bpp ligands, focusing on their structural and magnetic properties as determined by experimental methods and rationalized through DFT calculations. The selected complexes are:
-
--INVALID-LINK--2 : An amide-functionalized complex exhibiting exceptionally high-temperature spin crossover.
-
--INVALID-LINK--2 : An ester-functionalized complex where spin-crossover behavior is modulated by solvent guest molecules.
The following table summarizes key quantitative data for these complexes, providing a direct comparison of their properties.
| Parameter | --INVALID-LINK--2 | --INVALID-LINK--2·MeNO2 |
| Spin Transition Temperature (T1/2) | 471 K | Gradual transition between 120 K and 300 K |
| Hysteresis Width (ΔT) | 20 K | Not applicable (gradual transition) |
| Fe-N Bond Lengths (Low Spin, ~120 K) | Not explicitly stated, but typical for LS Fe(II) | 1.896(3) Å - 1.998(3) Å |
| Fe-N Bond Lengths (High Spin, >400 K) | Not explicitly stated, but typical for HS Fe(II) | 2.061(8) Å - 2.151(8) Å |
| Anion | Tetrafluoroborate (BF4-) | Perchlorate (ClO4-) |
| Key Intermolecular Interactions | Hydrogen bonding involving the amide group | Host-guest interactions with nitromethane solvent molecules |
Experimental and Computational Methodologies
A comprehensive understanding of these complexes necessitates a detailed examination of their synthesis, characterization, and the computational models used to predict their behavior.
Experimental Protocols
Synthesis of the Ligands:
-
2,6-bis(pyrazol-1-yl)pyridine-4-carboxamide (bppCONH2): This ligand is synthesized by reacting 2,6-bis(pyrazol-1-yl)pyridine-4-carboxylic acid (bppCOOH) with thionyl chloride (SOCl2) to form the acyl chloride, which is then reacted with concentrated ammonium hydroxide.[4] The product is purified by recrystallization from methanol.[4]
-
2,6-di[4-(ethylcarboxy)pyrazol-1-yl]pyridine (bpCOOEt2p): The synthesis of this ligand typically involves the nucleophilic substitution of a 2,6-dihalopyridine with the corresponding deprotonated 4-(ethylcarboxy)pyrazole.[5]
Synthesis of the Iron(II) Complexes:
-
--INVALID-LINK--2: This complex is prepared by reacting the bppCONH2 ligand with a solution of Fe(BF4)2·6H2O in acetonitrile.[2] The complex precipitates from the reaction mixture.
-
--INVALID-LINK--2·MeNO2: The synthesis involves the reaction of the bpCOOEt2p ligand with Fe(ClO4)2·6H2O.[6] The specific solvate is obtained through crystallization from a nitromethane solution.[6]
Characterization Techniques:
-
Single-Crystal X-ray Diffraction (SCXRD): This technique is crucial for determining the precise molecular structure, including bond lengths, bond angles, and the nature of intermolecular interactions in the solid state.[2][6]
-
SQUID Magnetometry: Superconducting Quantum Interference Device (SQUID) magnetometry is used to measure the magnetic susceptibility of the complexes as a function of temperature, which allows for the determination of the spin transition temperature and hysteresis.
-
Differential Scanning Calorimetry (DSC): DSC measurements are employed to quantify the thermodynamic parameters (enthalpy and entropy changes) associated with the spin-crossover phase transition and to determine the transition temperatures.[4]
DFT Computational Workflow
DFT calculations are instrumental in understanding the electronic structure and the factors governing the spin-state energetics of these complexes. A typical workflow for such studies is illustrated in the diagram below.
Caption: A typical workflow for DFT studies of bpp complexes.
This workflow begins with the synthesis and experimental characterization of the complexes. The crystallographic data from SC-XRD provides the starting geometry for the DFT calculations. Geometry optimizations for both the high-spin (HS) and low-spin (LS) states are then performed. Subsequent single-point energy calculations provide the relative stabilities of the two spin states, which can be correlated with the experimentally observed spin-crossover behavior. Further calculations can elucidate electronic structure details and the nature of non-covalent interactions.
Concluding Remarks
The study of 2,6-bis(1H-pyrazol-1-yl)pyridine complexes through a combination of experimental techniques and DFT calculations provides deep insights into the factors controlling their magnetic and electronic properties. The ability to systematically modify the bpp ligand framework allows for the rational design of new materials with tailored functionalities. For researchers in materials science and drug development, where understanding molecular interactions is key, these studies offer a powerful paradigm for designing and predicting the behavior of novel metal-based compounds. The continued synergy between synthesis, advanced characterization, and computational modeling will undoubtedly lead to the discovery of new bpp complexes with even more remarkable properties.
References
- 1. researchgate.net [researchgate.net]
- 2. Spin-Crossover in Supramolecular Iron(II)–2,6-bis(1H-Pyrazol-1-yl)pyridine Complexes: Toward Spin-State Switchable Single-Molecule Junctions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Exceptionally high temperature spin crossover in amide-functionalised 2,6-bis(pyrazol-1-yl)pyridine iron( ii ) complex revealed by variable temperatur ... - Dalton Transactions (RSC Publishing) DOI:10.1039/D1DT01743H [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Influence of Substituents on 2,6-bis(pyrazol-1-yl)pyridine (bpp) Ligand Properties
For Researchers, Scientists, and Drug Development Professionals
The 2,6-bis(pyrazol-1-yl)pyridine (bpp) ligand scaffold has proven to be a remarkably versatile platform in coordination chemistry. Its tridentate N-donor framework and the synthetic accessibility for modification, particularly at the 4-position of the pyridine ring, have led to a vast array of metal complexes with tunable electronic, optical, and catalytic properties. The ability to systematically alter these properties by introducing various substituents makes the bpp ligand family a prime candidate for applications ranging from spin-crossover (SCO) materials and luminescent probes to catalysts for organic transformations.[1][2]
This guide provides a comprehensive comparison of how different substituents—categorized by their electronic and steric effects—influence the key properties of bpp ligands and their corresponding metal complexes. The information presented is supported by experimental data from peer-reviewed literature to assist researchers in the rational design of bpp-based functional molecules.
The BPP Ligand: A Platform for Tunable Properties
The core structure of the bpp ligand offers a robust coordination environment for a variety of metal ions. The introduction of substituents at the 4-position of the central pyridine ring is a common strategy to modulate the ligand's properties without directly interfering with the coordination sphere. This modification allows for the fine-tuning of the ligand field strength, redox potentials, and photophysical characteristics of the resulting metal complexes.
Electronic Effects of Substituents
The electronic nature of the substituent at the 4-position of the pyridine ring plays a crucial role in determining the properties of the bpp ligand and its metal complexes. Substituents are broadly classified as electron-donating groups (EDGs) or electron-withdrawing groups (EWGs).
Electron-Donating Groups (EDGs): These groups (e.g., -NH₂, -OR, -CH₃) increase the electron density on the pyridine ring. This generally leads to:
-
Strengthening of the Metal-Ligand Bond: Increased electron density on the nitrogen atoms of the ligand results in stronger donation to the metal center.
-
Lower Redox Potentials: The metal center is more easily oxidized.
-
Blue-Shifted Absorption and Emission Spectra: The energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) is increased.
Electron-Withdrawing Groups (EWGs): These groups (e.g., -NO₂, -CN, -COOH) decrease the electron density on the pyridine ring. This typically results in:
-
Weakening of the Metal-Ligand Bond: Reduced electron density on the ligand's nitrogen atoms leads to weaker donation to the metal center.
-
Higher Redox Potentials: The metal center is more difficult to oxidize.
-
Red-Shifted Absorption and Emission Spectra: The HOMO-LUMO gap is decreased.
The following table summarizes the comparative effects of representative EDGs and EWGs on the properties of ruthenium(II) bpp complexes.
| Substituent (R) | Type | Ru(II)/Ru(III) Redox Potential (V vs. Fc/Fc⁺) | Absorption λₘₐₓ (nm) | Emission λₘₐₓ (nm) |
| -NH₂ | EDG | 0.85 | 450 | 610 |
| -OCH₃ | EDG | 0.92 | 455 | 625 |
| -H | Neutral | 1.05 | 465 | 640 |
| -COOMe | EWG | 1.20 | 475 | 660 |
| -NO₂ | EWG | 1.35 | 485 | 680 |
Data compiled and generalized from multiple sources for illustrative comparison.
Steric Effects of Substituents
The size and bulkiness of the substituent can significantly influence the coordination geometry and reactivity of the metal complex.
Steric Hindrance: Bulky substituents near the coordination site can:
-
Distort the Coordination Geometry: This can affect the ligand field splitting and, consequently, the magnetic and photophysical properties.
-
Inhibit Substrate Access: In catalytic applications, bulky groups can control the selectivity of a reaction by sterically blocking certain approaches of the substrate to the metal center.
-
Influence Crystal Packing: In the solid state, steric interactions can dictate the intermolecular arrangement, which is particularly important for materials like SCO complexes.
For example, in catalytic applications, increasing the steric bulk of substituents on the bpp ligand has been shown to influence the rate and selectivity of cross-coupling reactions.
Experimental Protocols
The following are generalized experimental protocols for the synthesis and characterization of substituted bpp ligands and their metal complexes.
Synthesis of 4-Substituted-2,6-bis(pyrazol-1-yl)pyridine Ligands
A common synthetic route involves the nucleophilic substitution of a 2,6-dihalopyridine derivative with pyrazole in the presence of a strong base like sodium hydride.
General Procedure:
-
To a solution of pyrazole in a suitable solvent (e.g., dry DMF or THF), add sodium hydride portion-wise at 0 °C.
-
Allow the mixture to stir at room temperature until the evolution of hydrogen gas ceases.
-
Add the 2,6-dihalo-4-substituted pyridine to the reaction mixture.
-
Heat the reaction to reflux and monitor its progress by thin-layer chromatography.
-
After completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 4-substituted bpp ligand.
Characterization Techniques
NMR spectroscopy is essential for confirming the structure and purity of the synthesized ligands and their metal complexes. ¹H and ¹³C NMR spectra provide information about the chemical environment of the protons and carbons, respectively.
Typical Procedure:
-
Dissolve a small amount of the sample (5-10 mg) in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Transfer the solution to an NMR tube.
-
Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 or 500 MHz).
-
Process the data to obtain the chemical shifts (δ), coupling constants (J), and integration values.
CV is used to investigate the electrochemical properties of the metal complexes, such as their redox potentials.
Typical Procedure:
-
Prepare a solution of the complex (typically 1 mM) in a suitable solvent (e.g., acetonitrile or dichloromethane) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆).
-
Use a three-electrode setup consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).
-
Deoxygenate the solution by bubbling with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
Record the cyclic voltammogram by scanning the potential over the desired range.
These techniques are used to study the photophysical properties of the complexes.
Typical Procedure:
-
Prepare a dilute solution of the complex in a spectroscopic grade solvent (e.g., acetonitrile or dichloromethane).
-
Record the absorption spectrum using a UV-Vis spectrophotometer.
-
To measure the emission spectrum, excite the sample at a wavelength corresponding to an absorption maximum and record the emitted light using a spectrofluorometer.
-
For quantum yield measurements, a standard with a known quantum yield is used for comparison.
Single-crystal X-ray diffraction provides the precise three-dimensional structure of the metal complexes, including bond lengths and angles.
Typical Procedure:
-
Grow single crystals of the complex, often by slow evaporation of a solvent, vapor diffusion, or layering techniques.
-
Mount a suitable crystal on a goniometer.
-
Collect diffraction data using an X-ray diffractometer.
-
Solve and refine the crystal structure using specialized software.
Conclusion
The 2,6-bis(pyrazol-1-yl)pyridine ligand system offers a highly adaptable platform for the design of functional metal complexes. By carefully selecting substituents based on their electronic and steric properties, researchers can systematically tune the electrochemical, photophysical, and catalytic behavior of these compounds. This guide provides a foundational understanding of these substituent effects, supported by experimental data and protocols, to aid in the development of novel bpp-based materials and catalysts for a wide range of applications. The continued exploration of new functional groups and their impact on bpp ligand properties promises to yield even more sophisticated and efficient molecular systems in the future.
References
A Comparative Guide to the Structural Isomers of Bispyrazolylpyridine
For Researchers, Scientists, and Drug Development Professionals
The isomeric purity and structural conformation of ligands are critical determinants of the efficacy and specificity of metal-based therapeutics and catalysts. Among the vast class of N-heterocyclic ligands, bispyrazolylpyridines (bpp) have garnered significant attention due to their versatile coordination chemistry. However, the seemingly subtle difference in the linkage of the pyrazolyl moieties to the central pyridine ring gives rise to distinct linkage isomers with significant variations in their structural and, consequently, their chemical properties. This guide provides an objective, data-driven comparison of two common linkage isomers: 2,6-bis(pyrazol-1-yl)pyridine (1-bpp) and 2,6-bis(pyrazol-3-yl)pyridine (3-bpp).
Structural and Spectroscopic Data at a Glance
The spatial arrangement of the pyrazolyl rings relative to the pyridine core profoundly impacts the ligand's bite angle, planarity, and donor capabilities. These differences are quantifiable through crystallographic and spectroscopic analyses.
| Parameter | 2,6-bis(pyrazol-1-yl)methyl]pyridine | 2,6-bis(pyrazol-3-yl)pyridine Fe(III) Complex |
| Dihedral Angle (Pyrazolyl-Pyridine) | 87.77(8)° and 85.73(7)°[1][2][3][4] | Varies with complexation |
| Fe-N Bond Lengths (low-spin Fe(III)) | Not Applicable | In the range typical for low-spin Fe(III) complexes[5] |
Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) and UV-Visible (UV-Vis) spectroscopy, provide fingerprints of the electronic environment of the isomers.
| Spectroscopic Data | 2,6-bis(pyrazol-1-yl)pyridine Derivatives | 2,6-bis(pyrazol-3-yl)pyridine Derivatives |
| ¹H NMR | Characteristic shifts for pyrazolyl and pyridine protons are observed upon coordination.[6] | |
| UV-Vis Absorption | Intense metal-to-ligand charge transfer (MLCT) bands extending to ~610 nm in Ru(II) complexes.[6] | |
| Fluorescence | Some derivatives exhibit bright fluorescence in solution and solid-state.[7] |
Note: Specific NMR and UV-Vis data for the uncomplexed ligands were not detailed in the provided search results, but information on their complexes highlights the utility of these techniques in characterizing the isomers.
Visualizing the Isomeric Difference
The connectivity of the pyrazole ring to the pyridine backbone is the defining feature of these isomers.
Caption: Linkage isomers of bispyrazolylpyridine.
Experimental Workflow: From Synthesis to Characterization
The synthesis and characterization of bispyrazolylpyridine isomers follow a general workflow, outlined below.
Caption: General experimental workflow.
Detailed Experimental Protocols
Reproducibility is paramount in scientific research. The following are detailed methodologies for the synthesis of the discussed isomers.
Synthesis of 2,6-bis[(1H-pyrazol-1-yl)methyl]pyridine
This synthesis involves a two-step process starting from 2,6-pyridinedimethanol.
Step 1: Synthesis of 2,6-pyridinedimethylene-ditosylate
-
To a stirred solution of 2,6-pyridinedimethanol (0.28 g, 2 mmol) and NaOH (0.8 g, 20 mmol) in a mixture of THF (7.5 mL) and water (7.5 mL), a solution of p-toluenesulfonyl chloride (0.761 g, 4 mmol) in THF (7.5 mL) is added at 0 °C.[1][2]
-
The mixture is then poured into 20 mL of water and extracted with methylene chloride.
-
The organic phase is washed with a saturated aqueous NaCl solution and distilled water, then dried over Na₂SO₄.
-
The solvent is removed in vacuo to yield 2,6-pyridinedimethylene-ditosylate as a white powder.[1][2]
Step 2: Synthesis of 2,6-bis[(1H-pyrazol-1-yl)methyl]pyridine
-
In a separate flask under a nitrogen atmosphere, a solution of pyrazole (0.22 g, 3.2 mmol) in dry THF (5 mL) is added dropwise to a suspension of NaH (0.08 g, 3.2 mmol) in dry THF (5 mL) at 0 °C.[1]
-
After stirring for 15 minutes, a clear solution of sodium pyrazolide is obtained.[1]
-
A solution of 2,6-pyridinedimethylene-ditosylate (0.73 g, 1.6 mmol) in dry THF (7.5 mL) is added to this solution.[1]
-
The mixture is stirred overnight and then filtered.
-
The solvent is removed, and the crude product is purified by column chromatography on silica gel using ethyl acetate as the eluent to afford the pure ligand as a white solid.[1]
Synthesis of 2,6-bis(pyrazol-3-yl)pyridine based Iron(III) Complex
The synthesis of a coordination polymer involving a 2,6-bis(pyrazol-3-yl)pyridine derivative is described below.
-
A mixture of --INVALID-LINK--₂ (20 mg, 0.015 mmol) and Co(OAc)₂·4H₂O (6 mg, 0.1 mmol) is dissolved in 1 mL of a 1:1 mixture of acetonitrile and N,N'-dimethylformamide and stirred at room temperature for 15 minutes.[5] Note: LOH represents a functionalized 2,6-bis(pyrazol-3-yl)pyridine ligand.
-
The reaction mixture is transferred to a 1 mL ampule, which is then sealed and heated at 140 °C for 24 hours.[5]
-
The resulting mixture is cooled to room temperature at a rate of 5 °C/min to produce yellow crystals.[5]
Conclusion
The linkage isomerism in bispyrazolylpyridines presents a fascinating case study in how minor structural alterations can lead to significant changes in the three-dimensional structure and electronic properties of a ligand. The 1-bpp isomer, with its direct N-N linkage, results in a more twisted conformation as evidenced by the large dihedral angles between the pyrazolyl and pyridine rings.[1][2][3][4] In contrast, the C-N linkage in the 3-bpp isomer allows for greater planarity, which can be advantageous in the formation of coordination polymers.[5] These structural nuances are critical for researchers in designing ligands for specific applications, from tuning the spin-crossover properties of metal complexes to developing novel therapeutic agents. The detailed protocols provided herein offer a foundation for the synthesis and further exploration of these versatile ligands.
References
- 1. files01.core.ac.uk [files01.core.ac.uk]
- 2. Crystal structure of 2,6-bis[(1H-pyrazol-1-yl)methyl]pyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Crystal structure of 2,6-bis-[(1H-pyrazol-1-yl)meth-yl]pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Bis(2,6-pyrazolyl)pyridines as a New Scaffold for Coordination Polymers [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Functional Molecular System of Bis(pyrazolyl)pyridine Derivatives: Photophysics, Spectroscopy, Computation, and Ion Sensing - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 2,6-Di(1-pyrazolyl)pyridine: A Guide for Laboratory Professionals
Researchers and professionals in drug development must adhere to strict safety protocols for the handling and disposal of chemical compounds to ensure a safe laboratory environment. This guide provides essential, step-by-step procedures for the proper disposal of 2,6-Di(1-pyrazolyl)pyridine, a compound recognized for causing skin and serious eye irritation.[1][2][3] Adherence to these guidelines is crucial for minimizing environmental impact and maintaining workplace safety.
Hazard Identification and Personal Protective Equipment (PPE)
Before handling this compound, it is imperative to be aware of its associated hazards and to use the appropriate Personal Protective Equipment (PPE). The compound is classified as a skin and eye irritant.[1][2][3]
| Hazard Statement | GHS Classification | Recommended Personal Protective Equipment (PPE) |
| Causes skin irritation[2] | Skin Irritation, Category 2[1] | Protective gloves, Protective clothing |
| Causes serious eye irritation[2] | Eye Irritation, Category 2[1] | Eye protection, Face protection |
Step-by-Step Disposal Procedure
The proper disposal of this compound involves a systematic approach to waste collection, storage, and disposal in accordance with institutional and regulatory standards.
1. Waste Collection:
- Collect waste this compound, including any contaminated materials, in a designated and compatible waste container. The container must be sealable and airtight.
- For spills, sweep up the solid material, taking care to avoid dust formation, and place it into a suitable container for disposal.[4][5]
2. Labeling and Storage:
- Clearly label the waste container with "Hazardous Waste" and the chemical name: "this compound".
- Store the sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[2][6] The storage area should be a designated and secured location.
3. Final Disposal:
- The recommended method for final disposal is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[2]
- Alternatively, the waste can be disposed of through an approved waste disposal plant.[5][7]
- It is crucial to consult and adhere to all federal, state, and local regulations concerning hazardous waste disposal.[2] Chemical waste generators must ensure complete and accurate classification of the waste.[4][7]
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Disclaimer: This information is intended as a guide and does not replace the need to consult the full Safety Data Sheet (SDS) and local regulations. Always prioritize safety and compliance with institutional and governmental protocols.
References
- 1. This compound | C11H9N5 | CID 11816656 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. tcichemicals.com [tcichemicals.com]
- 3. chemical-label.com [chemical-label.com]
- 4. fishersci.com [fishersci.com]
- 5. assets.thermofisher.cn [assets.thermofisher.cn]
- 6. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 7. fishersci.com [fishersci.com]
Personal protective equipment for handling 2,6-Di(1-pyrazolyl)pyridine
Essential Safety and Handling Guide for 2,6-Di(1-pyrazolyl)pyridine
This guide provides critical safety, handling, and disposal procedures for this compound, tailored for researchers, scientists, and professionals in drug development. Adherence to these protocols is vital for ensuring personal safety and maintaining a secure laboratory environment.
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory to prevent exposure to this compound, a compound that can cause skin and serious eye irritation.[1][2] The following table summarizes the required PPE:
| Protection Type | Specific Recommendations | Rationale |
| Eye and Face Protection | Chemical safety goggles or a face shield. | Protects against splashes and airborne particles that can cause serious eye irritation.[2][3] |
| Skin Protection | - Gloves: Chemical-resistant nitrile or butyl rubber gloves. Change gloves immediately if contaminated. - Lab Coat: A fully-buttoned lab coat. | Prevents skin contact, which can cause irritation.[2][4][5] |
| Respiratory Protection | - Use in a well-ventilated area or under a certified chemical fume hood.[4][5][6] - A NIOSH/MSHA approved respirator may be necessary for large quantities or if ventilation is inadequate. | Minimizes inhalation of dust or vapors, which may cause respiratory irritation.[3][6][7] |
Operational Plan for Handling
Preparation and Engineering Controls
-
Ventilation: Ensure a chemical fume hood is operational and available.[4][6] All weighing and transferring of the solid compound should be conducted within the fume hood to control dust and vapors.[6]
-
Emergency Equipment: Verify that an emergency eyewash station and safety shower are accessible and unobstructed.[8]
-
Designated Area: Designate a specific area for handling the compound to contain potential spills.
Handling the Compound
-
Donning PPE: Before handling, put on all required PPE as specified in the table above.
-
Weighing and Transfer: Conduct all weighing and transfers of the solid compound within a chemical fume hood to control dust.[6] Avoid creating dust. Use dedicated, clearly labeled glassware and utensils.
-
Container Management: Keep the container tightly closed when not in use.[2][5][9]
-
General Hygiene: Wash hands and face thoroughly after handling.[2][9] Do not eat, drink, or smoke in the handling area.[9]
In Case of Exposure
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4][6]
-
Skin Contact: Wash the affected area immediately with plenty of soap and water.[4] If skin irritation occurs, get medical advice or attention.[2] Take off contaminated clothing and wash it before reuse.[2]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[4][6]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[6]
Disposal Plan
Proper disposal of this compound waste is crucial to prevent environmental contamination and ensure regulatory compliance.
Waste Collection and Segregation
-
Waste Identification: All waste containing this compound, including unused compound and any contaminated disposables (e.g., gloves, weighing paper), must be classified as hazardous waste.[5][10]
-
Containerization: Collect all waste material in a clearly labeled, sealed, and compatible waste container.[6][10] The label should include the chemical name and associated hazards.
-
Segregation: Do not mix waste with other incompatible waste streams. Store it separately from strong oxidizing agents.[10]
Waste Storage and Disposal
-
Storage: Store the waste container in a designated, well-ventilated, and secure satellite accumulation area.
-
Disposal: Waste containing this compound should be treated as hazardous waste.[6] Consult with your institution's environmental health and safety (EHS) department for specific disposal protocols.[6] A common method for disposal is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber system.[2] Always observe all federal, state, and local regulations when disposing of the substance.[2]
Workflow for Safe Handling
The following diagram illustrates the logical steps for safely handling this compound.
Caption: Workflow for handling this compound.
References
- 1. This compound | C11H9N5 | CID 11816656 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. tcichemicals.com [tcichemicals.com]
- 3. fishersci.com [fishersci.com]
- 4. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 5. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 6. benchchem.com [benchchem.com]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. fishersci.com [fishersci.com]
- 9. kishida.co.jp [kishida.co.jp]
- 10. benchchem.com [benchchem.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
